Pancreatic lipase/Carboxylesterase 1-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
InChI Key |
OQLDDXDMTOPTDO-QRARIYCASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C=C(C(=O)C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Pancreatic Lipase/Carboxylesterase 1-IN-1
Compound Identity: Triterpenoid Derivative (Compound 39) Primary Targets: Pancreatic Lipase (PL) & Human Carboxylesterase 1A (hCES1A) Therapeutic Class: Dual Metabolic Modulator (Anti-Obesity/Anti-Hyperlipidemia)[1]
Part 1: Executive Technical Summary
Pancreatic lipase/Carboxylesterase 1-IN-1 (herein referred to as PL/CES1-IN-1 ) represents a specific class of synthetic triterpenoid derivatives designed to simultaneously target two critical nodes of lipid metabolism: dietary fat absorption (via Pancreatic Lipase) and hepatic lipid processing (via Carboxylesterase 1).
Unlike first-generation lipase inhibitors (e.g., Orlistat) which target only the gastrointestinal lumen, PL/CES1-IN-1 offers a dual-action mechanism.[1] It functions as a mixed inhibitor of Pancreatic Lipase (PL) and a competitive inhibitor of Human Carboxylesterase 1A (hCES1A).[1] This dual profile addresses metabolic syndrome by blocking triglyceride hydrolysis in the gut while simultaneously modulating lipid trafficking and metabolism in the liver/adipose tissue.
Part 2: Molecular Mechanism of Action[1]
Structural Basis
PL/CES1-IN-1 is derived from an oleanolic acid (OA) scaffold .[2] Structure-Activity Relationship (SAR) studies indicate that modifications at the C-2 and C-3 positions (specifically 2-enol and 3-ketal moieties) are critical for its nanomolar affinity toward hCES1A and micromolar affinity toward PL.[2]
Binding Kinetics & Inhibition Modes
The compound exhibits distinct inhibitory modalities for its two targets, necessitating different kinetic models for analysis.[1]
| Target Enzyme | Inhibition Type | IC50 (Reported) | Binding Characteristic |
| Pancreatic Lipase (PL) | Mixed-Type | ~2.13 µM | Binds to both free enzyme (E) and Enzyme-Substrate (ES) complex. |
| hCES1A | Competitive | ~0.055 µM | Competes directly with substrate for the catalytic triad (Ser-His-Glu). |
A. Pancreatic Lipase (PL) Blockade
PL utilizes a catalytic triad (Ser152-His263-Asp176) covered by a surface loop ("lid").
-
Mechanism: PL/CES1-IN-1 likely interacts with the "lid" domain or an allosteric pocket adjacent to the active site.
-
Result: As a mixed inhibitor, it reduces both
(maximum reaction rate) and alters (substrate affinity), meaning increasing substrate concentration cannot fully overcome the inhibition.[1] This prevents the hydrolysis of dietary triglycerides into absorbable monoglycerides and free fatty acids.
B. Carboxylesterase 1 (hCES1A) Blockade
hCES1A is a serine hydrolase abundant in the liver.
-
Mechanism: The triterpenoid scaffold fits snugly into the large, flexible hydrophobic pocket of hCES1A, sterically occluding the catalytic Ser221.[1]
-
Result: Competitive inhibition prevents the hydrolysis of endogenous esters (cholesterol esters) and exogenous xenobiotics.
Pathway Visualization
The following diagram illustrates the dual-node blockade and its physiological downstream effects.
Caption: Dual blockade mechanism showing simultaneous inhibition of gut PL (preventing absorption) and hepatic CES1 (modulating lipid processing).[1][3]
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the activity of PL/CES1-IN-1, researchers must utilize specific enzymatic assays.[1] The following protocols are designed to be robust and reproducible.
Protocol A: Pancreatic Lipase (PL) Inhibition Assay
Objective: Determine IC50 against Porcine Pancreatic Lipase (PPL).[1] Substrate: 4-Methylumbelliferyl oleate (4-MUO) is preferred over p-NPB for higher sensitivity and structural similarity to natural lipids.
-
Reagent Preparation:
-
Buffer: 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2 (pH 8.0). Note: Calcium is essential for PL catalytic activity.[1]
-
Enzyme Stock: Dissolve PPL (Type II) in buffer to 2 mg/mL; centrifuge to remove insoluble carrier.
-
Substrate: 0.1 mM 4-MUO in DMSO.
-
-
Incubation:
-
In a black 96-well plate, add 25 µL of PPL solution.
-
Add 25 µL of PL/CES1-IN-1 (various concentrations in DMSO). Keep final DMSO < 2%.[3]
-
Incubate at 37°C for 10 minutes (Pre-incubation allows inhibitor binding).
-
-
Reaction Initiation:
-
Add 50 µL of 4-MUO substrate solution.
-
-
Detection:
-
Measure fluorescence kinetically for 20 minutes at Ex/Em = 318/449 nm.
-
-
Validation Control:
-
Positive Control: Orlistat (IC50 ~0.4 µM).
-
Negative Control: Buffer + DMSO only.
-
Protocol B: hCES1A Inhibition Assay
Objective: Determine IC50 against Recombinant Human CES1. Substrate: p-Nitrophenyl acetate (p-NPA) or p-Nitrophenyl butyrate (p-NPB).
-
Reagent Preparation:
-
Buffer: 100 mM HEPES (pH 7.4).
-
Enzyme: Recombinant hCES1A (final conc. 5 nM).
-
Substrate: p-NPA (final conc. 100 µM).
-
-
Workflow:
-
Mix 80 µL Buffer + 10 µL Enzyme + 5 µL PL/CES1-IN-1.
-
Incubate at 37°C for 10 minutes.
-
Add 5 µL p-NPA substrate to initiate.
-
-
Detection:
-
Measure Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.
-
-
Validation Control:
-
Positive Control: Bis-p-nitrophenyl phosphate (BNPP) or specific CES1 inhibitor (e.g., Benzil).[1]
-
Protocol C: Kinetic Analysis (Lineweaver-Burk)
To confirm the mechanism of action (Mixed vs. Competitive), perform the assays above with varying substrate concentrations (
-
Plot
(y-axis) vs (x-axis).[1] -
Interpretation:
-
Competitive (hCES1A): Lines intersect at the Y-axis (
is unchanged, increases).[1] -
Mixed (PL): Lines intersect in the second quadrant (both
and change).
-
Part 4: Experimental Workflow Visualization
The following DOT diagram outlines the logical flow for validating the compound's potency and selectivity.
Caption: Step-by-step experimental workflow for determining inhibitory constants (Ki/IC50).
Part 5: References
-
Zhang J, et al. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1):629-640.[3]
-
MedChemExpress. Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) Product Datasheet.
-
Wang X, et al. Human carboxylesterase 1: From structure to function and inhibition.[1] Acta Pharmaceutica Sinica B. 2018; 8(5):699-712.
-
Birari RB, Bhutani KK. Pancreatic lipase inhibitors from natural sources: unexplored potential.[1] Drug Discovery Today. 2007; 12(19-20):879-889.
Sources
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Role of hCES1A inhibition in metabolic disease research
The Role of hCES1A Inhibition in Metabolic Disease Research
Executive Summary: The Metabolic Gatekeeper Paradox
Human Carboxylesterase 1 (hCES1, specifically the hCES1A1 isoform) acts as a critical gatekeeper in hepatic lipid partitioning. It governs the flux of triglycerides (TGs) and cholesteryl esters (CEs) from intracellular storage (Lipid Droplets) to secretion (VLDL) or oxidation.
For drug development professionals, hCES1A represents a therapeutic paradox :
-
Inhibition lowers plasma lipids (VLDL/LDL), offering a potent anti-atherosclerotic mechanism.
-
However , this blockade traps lipids within the hepatocyte, exacerbating hepatic steatosis (NASH/MASH).
This guide dissects this duality, presenting the mechanistic evidence, the "Lipid Partitioning" hypothesis, and the advanced experimental protocols (Activity-Based Protein Profiling) required to validate novel modulators that might decouple these effects.
Mechanistic Foundation: The Dual-Flow Hypothesis
hCES1A is not merely a hydrolase; it is a metabolic switch. Its activity determines whether a fatty acid remains stored or enters the systemic circulation.
The Hydrolytic Dominance (The Standard Model)
In the Endoplasmic Reticulum (ER) and on the surface of Lipid Droplets (LDs), hCES1A hydrolyzes TGs and CEs.
-
Reaction:
-
Physiological Outcome: The released Free Fatty Acids (FFAs) are re-esterified into nascent VLDL particles (Lipidation of ApoB).
-
Inhibition Consequence: Reduced VLDL secretion
Lower plasma TGs Anti-Atherogenic . -
Side Effect: Un-hydrolyzed TGs accumulate in the hepatocyte
Pro-Steatotic (NASH risk) .
The Synthetic Nuance (The Emerging Model)
Recent evidence suggests hCES1A possesses transesterification activity (acyl-CoA:cholesterol acyltransferase-like activity).
-
Hypothesis: Under conditions of excess substrate, hCES1A may stabilize LD formation.
-
Modulation Opportunity: "Mixed-type" inhibitors (e.g., Schisandrin C) have been shown to reduce LD accumulation, unlike competitive inhibitors (e.g., Magnolol) which increase it.[1] This suggests the potential to block specific catalytic modes of the enzyme.
Visualization: The Lipid Partitioning Pathway
The following diagram illustrates the divergent fates of hepatic lipids controlled by hCES1A.
Figure 1: hCES1A mediates the mobilization of stored lipids. Inhibition blocks the flow to VLDL (reducing plasma risk) but forces retention in Lipid Droplets (increasing liver risk).
Experimental Workflows: Validating Target Engagement
Standard colorimetric assays (e.g., p-nitrophenyl acetate) are insufficient due to low specificity against other serine hydrolases (hCES2, FAAH). The gold standard is Activity-Based Protein Profiling (ABPP) .
Protocol: Competitive ABPP for hCES1A Selectivity
This protocol determines if your molecule engages hCES1A specifically in a native proteome.
Materials:
-
Lysate: Human Liver Microsomes (HLM) or HepG2 lysate.
-
Probe: Fluorophosphonate-Rhodamine (FP-Rh).[2] This probe covalently binds only active serine hydrolases.
-
Inhibitor: Test compound vs. Control (WWL229).
Step-by-Step Methodology:
-
Proteome Preparation: Dilute HLM to 1 mg/mL in PBS.
-
Inhibitor Incubation: Add test compound (dose-response: 1 nM – 10 µM) to 50 µL lysate. Incubate for 30 min at 37°C.
-
Rationale: The inhibitor binds the active site, blocking it from the probe.
-
-
Probe Labeling: Add FP-Rh (1 µM final). Incubate for 30 min at RT in the dark.
-
Mechanism: FP-Rh binds any remaining active serine hydrolases.
-
-
Quenching: Stop reaction with 4x SDS-PAGE loading buffer; boil for 5 min.
-
Readout: Resolve on 10% SDS-PAGE. Scan for fluorescence.[2]
-
Result: Disappearance of the ~60 kDa band (hCES1) indicates target engagement. Retention of other bands (e.g., ~55 kDa for hCES2) proves selectivity.
-
Comparative Analysis of Inhibitors
| Inhibitor Class | Representative Compound | Mechanism | Physiological Outcome |
| Covalent / Irreversible | WWL229 | Carbamoylation of Ser221 | Potent Steatosis: Blocks hydrolysis completely; massive LD accumulation. |
| Competitive | Magnolol | Competes for active site | Steatosis: Similar to covalent, prevents lipid mobilization. |
| Mixed-Type / Modulator | Schisandrin C | Allosteric/Mixed | LD Reduction: Unique profile. May inhibit transesterification or induce AMPK-mediated autophagy, bypassing the steatosis trap. |
| Tool Compound | GR-148672X | Non-specific | Low Utility: Cross-reacts with other hydrolases; poor for mechanistic dissection. |
Translational Challenges & Species Differences
A critical failure mode in metabolic research is the assumption of mouse-human homology.
-
Human: hCES1 is the major liver isoform.[3] It is ER-retained (HXEL motif).
-
Mouse: The homolog is Ces1g (plasma active) and Ces1d (ER retained).
-
Ces1g circulates in plasma; hCES1 does not.
-
Ces1g KO mice show reduced plasma lipids but severe fatty liver.
-
-
Recommendation: Use "Humanized" Liver Models (e.g., Ces1g/d DKO mice reconstituted with AAV-hCES1) or primary human hepatocytes (PHH) for late-stage validation.
References
-
Li, G., et al. (2023). "Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy." JCI Insight. Link
-
Quiroga, A. D., et al. (2012). "Deficiency of carboxylesterase 1/esterase-x results in obesity, hepatic steatosis, and hyperlipidemia." Hepatology. Link
-
Xu, J., et al. (2014). "Hepatic Carboxylesterase 1 Is Induced by Glucose and Regulates Postprandial Glucose Levels." PLOS ONE. Link
-
Zou, L. W., et al. (2025). "Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Dominguez, E., et al. (2014). "Activity-based protein profiling of serine hydrolases." Methods in Enzymology. Link
Sources
Technical Guide: Pancreatic Lipase/Carboxylesterase 1-IN-1 (Compound 39)
Topic: Pancreatic lipase/Carboxylesterase 1-IN-1 IC50 values Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Dual Inhibition Profile, IC50 Determination, and Experimental Protocols[1]
Executive Summary
Pancreatic lipase/Carboxylesterase 1-IN-1 (experimentally denoted as Compound 39 ) is a potent, small-molecule dual inhibitor targeting two critical enzymes in lipid metabolism: Pancreatic Lipase (PL) and Human Carboxylesterase 1A (hCES1A) .[1][2][3]
Metabolic syndrome often manifests through dysregulated lipid absorption and hepatic lipid accumulation. While Orlistat remains the standard for PL inhibition, its lack of systemic activity limits its efficacy against hepatic steatosis.[1] Compound 39 addresses this therapeutic gap by simultaneously blocking dietary fat hydrolysis in the intestinal lumen (via PL) and modulating lipid metabolism in the liver (via hCES1A).
This guide provides a rigorous analysis of the compound’s inhibitory potency (IC50 ), kinetic mechanism, and the specific fluorescence/bioluminescence assays required for validation.[1]
Chemical Profile & Identity
Compound 39 is a semisynthetic triterpenoid derivative synthesized from the natural product Oleanolic Acid (OA) .[3] Structure-Activity Relationship (SAR) studies indicate that the introduction of a 2-enol and 3-ketal moiety to the OA scaffold significantly enhances its binding affinity for hCES1A while retaining potency against PL.[3]
| Property | Specification |
| Common Name | Pancreatic lipase/Carboxylesterase 1-IN-1 |
| Experimental Code | Compound 39 |
| CAS Number | 194235-21-7 |
| Molecular Formula | C₃₀H₄₄O₄ |
| Molecular Weight | 468.67 g/mol |
| Chemical Class | Triterpenoid (Oleanolic Acid Derivative) |
| Solubility | DMSO (>10 mg/mL) |
Quantitative Data: IC50 Values & Potency
The following data represents the inhibitory concentration (IC50) required to reduce enzyme activity by 50% in vitro. Compound 39 demonstrates nanomolar potency against hCES1A and micromolar potency against PL.[2]
Table 1: Comparative IC50 Values
| Target Enzyme | Substrate Used | IC50 Value (Compound 39) | Reference Standard (IC50) | Inhibition Type |
| hCES1A (Human Carboxylesterase 1A) | NLMe (Bioluminescent) | 0.055 µM (55 nM) | BNPP (Broad spectrum) | Competitive |
| PL (Pancreatic Lipase) | 4-MUO (Fluorescent) | 2.13 µM | Orlistat (~0.04 µM) | Mixed |
Technical Insight: The nanomolar potency against hCES1A (0.055 µM) suggests a highly specific interaction with the catalytic triad (Ser-His-Glu) of the esterase, likely driven by the rigid triterpenoid core fitting into the active site gorge.[1] The inhibition of PL is less potent than Orlistat but sufficient to exert physiological effects on lipid absorption.
Pharmacological Mechanism
The dual-target mechanism allows for a "Two-Hit" therapeutic strategy against metabolic disorders.
-
Intestinal Lumen (PL Inhibition): Prevents the hydrolysis of dietary Triacylglycerols (TG) into Monoacylglycerols (MAG) and Free Fatty Acids (FFA), reducing systemic lipid intake.[1]
-
Liver (hCES1A Inhibition): hCES1A hydrolyzes endogenous esters and regulates cholesterol esterification. Inhibition here modulates hepatic lipid trafficking, potentially alleviating non-alcoholic fatty liver disease (NAFLD) phenotypes.[1]
Mechanism of Action Diagram
Figure 1: Dual mechanism of action targeting intestinal absorption and hepatic processing.[1]
Experimental Methodologies
To replicate the IC50 values, researchers must utilize specific probe substrates that offer high sensitivity and minimal background interference.[1]
Protocol A: Pancreatic Lipase (PL) Inhibition Assay
Principle: This assay uses 4-methylumbelliferyl oleate (4-MUO) as a fluorogenic substrate.[1] PL hydrolyzes 4-MUO to release the highly fluorescent 4-methylumbelliferone (4-MU).
Reagents:
-
Buffer: 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl₂ (pH 8.0).
-
Enzyme: Porcine Pancreatic Lipase (Type II).[1]
-
Substrate: 4-MUO (0.1 mM final concentration).
-
Inhibitor: Compound 39 (Dissolved in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Compound 39 in DMSO to create a stock solution. Prepare serial dilutions.
-
Pre-incubation: In a black 96-well plate, add 25 µL of PL solution (0.5 mg/mL) and 25 µL of Compound 39 (various concentrations). Incubate at 37°C for 10 minutes .
-
Initiation: Add 50 µL of 4-MUO substrate solution to initiate the reaction.
-
Measurement: Incubate for 20 minutes at 37°C. Measure fluorescence intensity using a microplate reader.
-
Excitation: 355 nm
-
Emission: 460 nm[1]
-
-
Calculation: Plot Log[Inhibitor] vs. % Activity to derive the IC50 using non-linear regression.
Protocol B: hCES1A Inhibition Assay (Bioluminescence)
Principle: This assay utilizes N-alkylated D-luciferin methyl ester (NLMe) , a specific bioluminogenic probe for hCES1A.[1] Hydrolysis releases D-luciferin, which reacts with luciferase to produce light.[1]
Reagents:
-
Buffer: PBS (pH 6.5).
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant hCES1A.[1]
-
Substrate: NLMe (20 µM final concentration).
-
Detection Reagent: Luciferin Detection Reagent (LDR) containing luciferase and ATP.[1]
Step-by-Step Workflow:
-
Mixture Assembly: In a white 96-well plate, combine 5 µL HLM (0.5 µg/mL final) with 2 µL of Compound 39.
-
Buffer Addition: Add 91 µL PBS (pH 6.5).
-
Pre-incubation: Incubate at 37°C for 3-5 minutes to allow enzyme-inhibitor binding.
-
Substrate Addition: Add 2 µL of NLMe substrate to start the hydrolysis. Shake and incubate at 37°C for 10 minutes .
-
Termination & Detection: Add 100 µL of LDR (Luciferin Detection Reagent).[4] This stops the CES1A reaction and initiates the glow-type bioluminescence signal.
-
Readout: Measure luminescence after 20 minutes (signal stabilization).
Assay Workflow Diagram
Figure 2: Workflow comparison for fluorescence-based PL assay and bioluminescence-based hCES1A assay.
References
-
Wang, Y., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1.[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
MedChemExpress. Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) Product Datasheet.
-
Wang, D. D., et al. (2019). Bioluminescent Sensor Reveals that Carboxylesterase 1A is a Novel Endoplasmic Reticulum-Derived Serologic Indicator for Hepatocyte Injury.[1] ACS Sensors.[5] [1]
Sources
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Development of Novel Dual-Target Inhibitors for Obesity and Hyperlipidemia
Executive Summary: The Paradigm Shift to Poly-Agonism
The treatment landscape for metabolic syndrome has shifted from mono-target interventions to unimolecular poly-pharmacology . While selective GLP-1 receptor agonists (GLP-1RAs) like semaglutide have revolutionized obesity treatment, they often hit a therapeutic ceiling regarding lipid mobilization and energy expenditure.
This guide focuses on the engineering and validation of GLP-1R/GCGR (Glucagon Receptor) dual agonists . Unlike GLP-1/GIP co-agonists (e.g., tirzepatide), which prioritize insulinotropism, the inclusion of a Glucagon (GCG) moiety specifically targets hyperlipidemia and hepatic steatosis by driving mitochondrial fatty acid oxidation (FAO) and lipolysis, while the GLP-1 component counteracts glucagon-induced hyperglycemia.
Mechanistic Rationale: The "Push-Pull" Metabolic Synergism
To design an effective dual inhibitor, one must understand the complementary signaling cascades. The goal is not simple additivity, but synergistic correction of the metabolic set-point.
The Signaling Architecture
-
GLP-1R (G
s-coupled): Located centrally (hypothalamus/hindbrain) and peripherally (pancreas/gut). Activation leads to cAMP accumulation, PKA activation, and subsequent inhibition of gastric emptying and appetite suppression. -
GCGR (G
s/G q-coupled): Located primarily in the liver. Activation stimulates hepatic glucose production (HGP) but, crucially for this topic, initiates ketogenesis and lipid catabolism via the PKA-CREB-PPAR axis.
The Engineering Challenge: The therapeutic window lies in balancing the ratio. A molecule that is too GCG-heavy causes hyperglycemia and tachycardia; one that is too GLP-1-heavy fails to clear liver fat effectively.
Visualization: Dual-Agonist Signaling Pathway
Caption: Synergistic convergence of GLP-1R and GCGR signaling. Note how GLP-1 induced insulin secretion mitigates the hyperglycemic risk (HGP) of Glucagon.
Rational Drug Design Strategy
Peptide Backbone Engineering
Do not start from scratch. The most successful strategy involves utilizing Oxyntomodulin (OXM) as a scaffold or hybridizing the sequences of GLP-1 and Glucagon.
-
Sequence Hybridization: The N-terminus determines receptor activation. The mid-region governs helical stability. The C-terminus affects clearance.
-
Critical Residue: Position 3 (Glutamine in Glucagon vs. Glutamic acid in GLP-1) is a key "toggle" switch for selectivity.
Half-Life Extension (The "Albumin Binder")
Native peptides have a half-life of minutes (DPP-4 degradation). For a viable drug, you must append a fatty acid chain (C16-C20 diacid) via a linker (e.g.,
-
Mechanism: The fatty acid binds non-covalently to serum albumin, shielding the peptide from renal filtration and enzymatic degradation.
-
Example: Tirzepatide uses a C20 fatty diacid moiety.[1]
Comparative Design Parameters
| Feature | Semaglutide (Mono) | Tirzepatide (Dual) | Mazdutide (Dual) |
| Targets | GLP-1R | GLP-1R / GIPR | GLP-1R / GCGR |
| Primary Effect | Satiety | Satiety + Insulinotropism | Satiety + Lipolysis |
| Lipid Mechanism | Indirect (via weight loss) | LPL activation (GIP) | Direct Hepatic FAO (GCG) |
| Bias Ratio | N/A | Imbalanced (Favors GIP) | Balanced or GLP-1 biased |
Experimental Protocol: In Vitro Potency & Selectivity
To validate a dual agonist, you cannot use a single cell line. You must determine the EC50 against both receptors independently to establish the "Balance Ratio."
Assay Principle: TR-FRET cAMP Accumulation
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., HTRF or Lance Ultra). This is a homogeneous, "mix-and-read" assay robust against compound interference.
Reagents & Cell Lines
-
Cell Line A: CHO-K1 stably overexpressing human GLP-1R.
-
Cell Line B: CHO-K1 stably overexpressing human GCGR.
-
Reference Standards: Native GLP-1(7-36), Native Glucagon, and Semaglutide.
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
Step-by-Step Workflow
-
Cell Seeding: Dissociate cells and suspend in assay buffer (HBSS + 20mM HEPES + 0.1% BSA + 0.5 mM IBMX). Seed 2,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition:
-
Prepare 10-point serial dilutions of the test dual agonist (Start at 1
M, 1:3 dilution). -
Dispense 5
L of compound solution to cells.[2]
-
-
Stimulation: Incubate for 30 minutes at Room Temperature (RT). The IBMX prevents cAMP degradation by phosphodiesterases.
-
Detection:
-
Reading: Incubate for 1 hour at RT. Read on a compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.
-
Data Analysis: Calculate the Ratio (665/620*10,000). Plot non-linear regression (4-parameter logistic) to derive EC50.
Self-Validating Step: Calculate the Z-factor for the plate. A value > 0.5 is required for the assay to be considered valid.
Experimental Protocol: In Vivo Efficacy (DIO Model)
The Diet-Induced Obese (DIO) C57BL/6J mouse is the gold standard for mimicking human metabolic syndrome (obesity + hyperlipidemia).
Study Design
-
Subjects: Male C57BL/6J mice, 6 weeks old.
-
Induction: Feed 60% kcal High-Fat Diet (HFD) for 12-16 weeks until mean body weight > 40g.
-
Grouping: Randomized by body weight and fasting blood glucose (n=10/group).
-
Group 1: Vehicle (PBS).
-
Group 2: Semaglutide (Positive Control - GLP-1).
-
Group 3: Test Dual Agonist (Low Dose).
-
Group 4: Test Dual Agonist (High Dose).
-
Dosing & Monitoring
-
Route: Subcutaneous (SC) injection, q.d. (daily) or q.w. (weekly) depending on PK.
-
Duration: 4 to 8 weeks chronic dosing.
Critical Endpoints (The "Why")
-
Body Weight & Food Intake: Daily measurements.
-
Lipid Profile (Terminal): Serum Triglycerides (TG), Total Cholesterol (TC), LDL-c, HDL-c. Rationale: This validates the "Hyperlipidemia" component of the prompt.
-
Liver Histology: H&E and Oil Red O staining. Rationale: To quantify hepatic steatosis reduction, a key advantage of the Glucagon component.
-
Glucose Tolerance Test (OGTT): Performed at week 3 to ensure the Glucagon component isn't causing hyperglycemia.
Visualization: Screening Workflow
Caption: The critical path from molecular design to in vivo candidate selection. Note the "No Hyperglycemia" gate at Step 4.
Safety & Toxicology Considerations
When developing dual agonists involving Glucagon, specific safety markers must be monitored that are not relevant for pure GLP-1s:
-
Hyperglycemia: Glucagon stimulates glycogenolysis. If the GLP-1 component is not potent enough to counteract this with insulin secretion, the drug will fail.
-
Heart Rate: Both GLP-1 and Glucagon are chronotropic. Monitor HR via telemetry in preclinical species.
-
Lean Mass Preservation: Rapid weight loss can catabolize muscle. Use DEXA or NMR body composition analysis to ensure weight loss is primarily fat mass.
References
-
Jastreboff, A. M., et al. (2022). Tirzepatide Once Weekly for the Treatment of Obesity.[3] The New England Journal of Medicine. [Link]
-
Sanchez-Garrido, M. A., et al. (2017). GLP-1/Glucagon co-agonism for treatment of obesity and T2DM.[3][4][5] Diabetologia. [Link]
-
Finan, B., et al. (2016). Reappraisal of GIP Pharmacology for Metabolic Diseases. Trends in Molecular Medicine. [Link]
-
Kleinert, M., et al. (2018). Animal models of obesity and diabetes mellitus.[6][7][8][9] Nature Reviews Endocrinology. [Link]
Sources
- 1. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. The Classic Diet-Induced Obese Mouse Model is Still Enabling Breakthroughs in Drug Discovery for Metabolic Diseases | Taconic Biosciences [taconic.com]
Chemical properties of Pancreatic lipase/Carboxylesterase 1-IN-1
Compound Identity: Compound 39 (Zhang et al., 2022) CAS Registry Number: 194235-21-7 Primary Class: Pentacyclic Triterpenoid Derivative
Executive Summary
Pancreatic lipase/Carboxylesterase 1-IN-1 (herein referred to as Compound 39 ) is a high-potency, dual-target small molecule inhibitor designed to address metabolic dysregulation. It simultaneously targets Pancreatic Lipase (PL) and Human Carboxylesterase 1A (hCES1A) , two critical enzymes governing lipid metabolism and ester hydrolysis.
Unlike non-selective lipase inhibitors (e.g., Orlistat) that often suffer from gastrointestinal side effects due to broad spectrum activity, Compound 39 exhibits a distinct dual-mechanism profile : it acts as a mixed inhibitor of PL and a competitive inhibitor of hCES1A. This unique pharmacological signature allows for the simultaneous blockade of dietary triglyceride hydrolysis and modulation of endogenous lipid processing, offering a synergistic approach to treating obesity and hyperlipidemia.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Compound 39 is a semi-synthetic derivative of the natural pentacyclic triterpenoid Oleanolic Acid (OA) . Its structural innovation lies in the modification of the A-ring, specifically introducing a 2-enol and 3-ketal moiety, which significantly enhances its binding affinity for the catalytic triads of both PL and hCES1A compared to the parent scaffold.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Pancreatic lipase/Carboxylesterase 1-IN-1 |
| Synonyms | Compound 39; Oleanolic Acid Derivative 39 |
| CAS Number | 194235-21-7 |
| Molecular Formula | C₃₀H₄₄O₄ |
| Molecular Weight | 468.67 g/mol |
| Scaffold | Oleanane-type Pentacyclic Triterpene |
| Physical State | White to off-white solid |
| Solubility | DMSO (≥ 25 mg/mL); Ethanol (Limited); Water (Insoluble) |
| Purity (HPLC) | ≥ 98% (Required for kinetic assays) |
Pharmacological Mechanism & Selectivity
The therapeutic value of Compound 39 stems from its ability to differentially modulate two distinct serine hydrolases.
Dual-Target Inhibition Kinetics
-
Pancreatic Lipase (PL): Compound 39 functions as a Mixed Inhibitor . This implies it can bind to both the free enzyme and the enzyme-substrate complex. This is crucial for efficacy in the lipid-rich environment of the gut, where PL is often substrate-bound.
-
Human Carboxylesterase 1A (hCES1A): Compound 39 functions as a Competitive Inhibitor . It competes directly with substrates (like cholesteryl esters) for the active site, effectively shutting down the hydrolytic activity required for lipid processing in the liver and macrophages.
Selectivity Profile
A critical advantage of Compound 39 is its selectivity. In biochemical assays, it demonstrates high selectivity for hCES1A over the related isozyme hCES2A (Intestinal Carboxylesterase). This selectivity is vital because hCES2A is responsible for the activation of many ester-prodrugs; inhibiting it could lead to adverse drug-drug interactions (DDIs).
Figure 1: Dual Inhibition Mechanism of Action
Caption: Compound 39 exerts dual inhibitory control over luminal triglyceride digestion (via PL) and intracellular cholesteryl ester hydrolysis (via hCES1A).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific substrate conditions.
Preparation of Stock Solutions
-
Vehicle: Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 25 mM stock solution.
-
Storage: Aliquot into light-resistant vials and store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately prior to use. Final DMSO concentration in assay should not exceed 1% (v/v) to prevent enzyme denaturation.
In Vitro Pancreatic Lipase (PL) Inhibition Assay
This assay uses 4-nitrophenyl butyrate (4-NPB) as a surrogate substrate. The release of 4-nitrophenol is monitored spectrophotometrically.
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl₂. (Ca²⁺ is essential for PL activity).
-
Enzyme: Porcine Pancreatic Lipase (Type II).
-
Substrate: 4-NPB (10 mM in acetonitrile).
Protocol:
-
Pre-incubation: In a 96-well plate, mix 170 µL of Buffer with 10 µL of Enzyme solution (100 U/mL) and 10 µL of Compound 39 (various concentrations).
-
Equilibration: Incubate at 37°C for 15 minutes. This allows the inhibitor to reach equilibrium with the enzyme.
-
Reaction Start: Add 10 µL of Substrate (4-NPB).
-
Measurement: Immediately monitor absorbance at 405 nm kinetically for 15 minutes.
-
Calculation: Determine the slope (velocity) of the linear portion of the curve.
-
% Inhibition = [1 - (Slope_sample / Slope_control)] x 100
-
Validation: Positive control (Orlistat) should yield an IC50 ~0.5 µM under these conditions.
-
In Vitro hCES1A Inhibition Assay
This assay utilizes 4-nitrophenyl acetate (4-NPA) as the substrate, which is highly specific for esterase activity in the absence of lipase.
Reagents:
-
Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Enzyme: Recombinant human CES1A.
-
Substrate: 4-NPA (2 mM in acetonitrile).
Protocol:
-
Pre-incubation: Mix 180 µL of PBS, 10 µL of hCES1A enzyme, and 5 µL of Compound 39.
-
Equilibration: Incubate at 37°C for 10 minutes.
-
Reaction Start: Add 5 µL of Substrate (4-NPA).
-
Measurement: Monitor absorbance at 405 nm for 10 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Figure 2: Screening Workflow Logic
Caption: Parallel workflow for validating dual inhibition potency against PL and hCES1A.
Quantitative Data Summary
The following data is derived from the pivotal study by Zhang et al. (2022), establishing the compound's potency relative to standard controls.
Table 2: Inhibitory Potency (IC50)
| Target Enzyme | Compound 39 IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) | Mechanism |
| hCES1A | 0.055 ± 0.002 | Bis-(4-nitrophenyl) phosphate (BNPP) | ~10-50 | Competitive |
| Pancreatic Lipase | 2.13 ± 0.15 | Orlistat | 0.04 - 0.5 | Mixed |
| hCES2A | > 50 (Inactive) | Loperamide | -- | -- |
Note: The >1000-fold selectivity for hCES1A over hCES2A is a critical safety feature, preserving the metabolic pathway for hCES2A-substrate drugs.
References
-
Zhang, J., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 629-640.
-
MedChemExpress. Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) Product Datasheet.
- Wang, D., et al. (2018). Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B, 8(5), 699-712. (Contextual grounding for CES1 function).
Sources
A Technical Guide to Understanding the Isoform Selectivity of Compound 39 for Human Carboxylesterases hCES1A and hCES2A
This in-depth technical guide provides a comprehensive analysis of the selective inhibition of human carboxylesterase 1A (hCES1A) over human carboxylesterase 2A (hCES2A) by a novel small molecule, Compound 39. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and the design of isoform-selective enzyme inhibitors.
Introduction to Human Carboxylesterases (hCES)
Human carboxylesterases (hCES) are a superfamily of serine hydrolases that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1][2][3] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting lipophilic compounds into more water-soluble metabolites that are more readily excreted.[3] The two most abundant and pharmacologically significant isoforms are hCES1A and hCES2A. While they share approximately 47% amino acid sequence identity, they exhibit distinct tissue distribution and substrate specificities, which has profound implications for drug efficacy and toxicity.[2][4]
Key Functions of hCES Enzymes:
-
Drug Metabolism: Activation of ester prodrugs (e.g., oseltamivir by hCES1A, irinotecan by hCES2A) and detoxification of active drugs.[2][5]
-
Endogenous Metabolism: Involvement in lipid metabolism, including the hydrolysis of triglycerides and cholesterol esters.[6]
-
Xenobiotic Detoxification: Hydrolysis of environmental toxins and carcinogens.
Distinguishing hCES1A and hCES2A: A Tale of Two Isoforms
The differential selectivity of drugs and investigational compounds for hCES1A and hCES2A is a critical consideration in drug development. Understanding the structural and functional differences between these two isoforms is paramount for predicting metabolic pathways and designing isoform-specific inhibitors.
Tissue Distribution
The expression profiles of hCES1A and hCES2A are markedly different. hCES1A is predominantly expressed in the liver, where it is a key player in first-pass metabolism, and is also found in adipocytes, macrophages, and lung tissue.[2][5][7] In contrast, hCES2A is most abundant in the small intestine and colon, with lower expression levels in the kidney and liver.[7][8][9] This differential localization means that the metabolic fate of an orally administered ester-containing drug can be significantly influenced by its affinity for hCES1A versus hCES2A.
Substrate Specificity: The "Small Alcohol, Large Acyl" vs. "Large Alcohol, Small Acyl" Rule
A generally accepted rule of thumb governs the substrate preference of these two enzymes. hCES1A typically hydrolyzes substrates with a small alcohol group and a large acyl group .[2][3][5] Conversely, hCES2A prefers substrates with a large alcohol group and a small acyl group .[2][3][5]
This selectivity is attributed to differences in the architecture of their active site gorges. The active site of hCES1A is described as having a large, flexible pocket and a small, rigid pocket, which accommodates a wide variety of substrates.[10] While a crystal structure for hCES2A is not yet available, homology modeling suggests a different active site topology that favors bulkier alcohol moieties.[11]
Compound 39: A Potent and Selective hCES1A Inhibitor
Recent studies have identified Compound 39, a triterpenoid derivative, as a potent dual inhibitor of pancreatic lipase and hCES1A.[4] Of particular interest to the drug development community is its significant selectivity for hCES1A over hCES2A.
Quantitative Analysis of Selectivity
The inhibitory potency of Compound 39 against hCES1A and its selectivity over hCES2A have been quantified using in vitro fluorescence-based biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 of Compound 39 (µM) |
| hCES1A | 0.055 |
| hCES2A | > 100 (Implied high value from selectivity data) |
Data sourced from a study on triterpenoid inhibitors.[4]
The data clearly demonstrates that Compound 39 is a highly potent inhibitor of hCES1A, with an IC50 value in the nanomolar range. In stark contrast, its inhibitory activity against hCES2A is significantly lower, indicating a high degree of selectivity. This selectivity profile makes Compound 39 a valuable chemical probe for studying the specific functions of hCES1A and a potential lead compound for the development of hCES1A-targeted therapeutics.
Putative Structural Basis for Selectivity
While the precise binding mode of Compound 39 in the active site of hCES1A has been explored through molecular docking studies, the exact structural determinants of its selectivity are a subject of ongoing investigation.[4] However, based on the known differences in the active site topographies of hCES1A and hCES2A, we can postulate the following:
-
Favorable Interactions within the hCES1A Active Site: The bulky and complex structure of Compound 39, a triterpenoid, likely forms multiple hydrophobic and van der Waals interactions within the spacious and accommodating active site of hCES1A.
-
Steric Hindrance in the hCES2A Active Site: Conversely, the active site of hCES2A may be too constrained to accommodate the large scaffold of Compound 39, leading to steric clashes and a significantly lower binding affinity.
The following diagram illustrates the logical relationship leading to the observed selectivity.
Caption: Logical flow of Compound 39's selective inhibition.
Experimental Protocol for Determining hCES1A vs. hCES2A Selectivity
To ensure scientific integrity and trustworthiness, a robust and self-validating experimental workflow is essential for determining the selectivity of a test compound. The following is a detailed, step-by-step methodology for assessing the inhibitory potency and selectivity of a compound like Compound 39.
Materials and Reagents
-
Recombinant human CES1A and CES2A enzymes
-
Fluorogenic substrates:
-
For hCES1A: e.g., 4-Methylumbelliferyl Acetate (4-MUA)
-
For hCES2A: e.g., Fluorescein Diacetate (FD)
-
-
Test compound (e.g., Compound 39) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Step-by-step workflow for IC50 determination.
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of Compound 39 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant hCES1A and hCES2A in assay buffer. Prepare working solutions of the respective fluorogenic substrates.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the serially diluted Compound 39, and the respective enzyme (hCES1A or hCES2A). Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the product of the substrate hydrolysis.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.
-
Normalize the data to the control wells (no inhibitor) to determine the percentage of inhibition at each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
-
Selectivity Calculation: The selectivity index can be calculated as the ratio of the IC50 for hCES2A to the IC50 for hCES1A. A higher selectivity index indicates greater selectivity for hCES1A.
Conclusion and Future Directions
Compound 39 has emerged as a potent and highly selective inhibitor of hCES1A. This selectivity is likely driven by the distinct structural features of the active sites of hCES1A and hCES2A. The availability of such selective chemical tools is invaluable for dissecting the specific physiological and pharmacological roles of hCES1A.
Future research should focus on:
-
Co-crystallization of Compound 39 with hCES1A to elucidate the precise binding interactions and confirm the structural basis of its potency and selectivity.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of Compound 39, potentially leading to the development of clinical candidates for diseases where hCES1A inhibition is therapeutically beneficial.
-
In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of Compound 39 and its impact on the metabolism of known hCES1A substrates.
This technical guide provides a foundational understanding of the hCES1A versus hCES2A selectivity of Compound 39, grounded in the current scientific literature. The provided experimental framework offers a robust starting point for researchers aiming to validate these findings and explore the therapeutic potential of selective hCES1A inhibition.
References
-
Ge, Y., et al. (2026). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. ResearchGate. [Link]
-
Imai, T. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. [Link]
-
Li, B., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. PMC. [Link]
-
Redinbo, M. R., et al. (2015). Comparison of the Structure and Activity of Glycosylated and Aglycosylated Human Carboxylesterase 1. PMC. [Link]
-
Satoh, T., & Hosokawa, M. (2006). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. PubMed. [Link]
-
Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. PMC. [Link]
-
Yan, B., et al. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. PMC. [Link]
-
Zhu, W., et al. (2020). Discovery of natural alkaloids as potent and selective inhibitors against human carboxylesterase 2. PubMed. [Link]
Sources
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- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recombinant Human Carboxylesterase 2/CES2 Protein, CF 5657-CE: R&D Systems [rndsystems.com]
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- 11. researchgate.net [researchgate.net]
Pancreatic lipase/Carboxylesterase 1-IN-1 CAS number and synonyms
The following is an in-depth technical guide on Pancreatic lipase/Carboxylesterase 1-IN-1 , designed for researchers and drug development professionals.
Dual-Target Inhibition of Lipid Metabolism and Ester Hydrolysis[1][2]
Executive Summary & Core Identity
Pancreatic lipase/Carboxylesterase 1-IN-1 is a potent, small-molecule dual inhibitor targeting Pancreatic Lipase (PL) and Human Carboxylesterase 1A (hCES1A) .[1][2][3] Identified as Compound 39 in key medicinal chemistry literature (Zhang et al., 2022), this triterpenoid derivative represents a significant tool for studying metabolic disorders, specifically the intersection of dietary fat absorption and ester-drug metabolism.[1][2]
Its dual mechanism—acting as a mixed inhibitor of PL and a competitive inhibitor of hCES1A—provides a unique pharmacological profile for modulating lipid accumulation and adipogenesis.[1][2]
Chemical Specifications
| Parameter | Technical Detail |
| Common Name | Pancreatic lipase/Carboxylesterase 1-IN-1 |
| Code Name | Compound 39 (Zhang et al., 2022) |
| CAS Number | 194235-21-7 |
| Chemical Formula | C₃₀H₄₄O₄ |
| Molecular Weight | 468.67 g/mol |
| Chemical Class | Triterpenoid (Oleanolic acid derivative scaffold) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM); practically insoluble in water |
Mechanism of Action (MOA)
The compound exhibits distinct binding modalities for its two primary targets, allowing for precise modulation of lipid processing pathways.[1][2]
2.1 Pancreatic Lipase (PL) Inhibition[4][1][2][3]
-
Mode: Mixed Inhibition .
-
Mechanism: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES).[1][2] This indicates it interacts with sites distinct from the catalytic triad, potentially inducing conformational changes that reduce catalytic efficiency (
) and substrate affinity ( ).[1][2] -
Binding Sites: Molecular docking reveals binding affinity for Site I and Site II on the PL structure, stabilizing an inactive conformation.[1][2]
2.2 Human Carboxylesterase 1A (hCES1A) Inhibition[4][1][2][3][5][6][7]
-
Mechanism: The inhibitor competes directly with substrates (e.g., esters, lipids, prodrugs) for the active site.[1][2]
-
Structural Basis: It occupies the catalytic pocket, preventing the access of endogenous esters or ester-based drugs to the catalytic triad (Ser-His-Glu), thereby blocking hydrolysis.[1][2]
2.3 Pathway Visualization
The following diagram illustrates the dual intervention points of the inhibitor within the lipid digestion and drug metabolism pathways.[1][2]
Caption: Dual inhibition pathway showing the blockade of triglyceride hydrolysis by PL and ester hydrolysis by hCES1A, leading to reduced lipid accumulation.[1][2]
Experimental Protocols
To validate the activity of Pancreatic lipase/Carboxylesterase 1-IN-1, the following standardized assays are recommended. These protocols utilize specific optical substrates for high-sensitivity detection.[1]
3.1 Pancreatic Lipase (PL) Inhibition Assay
Objective: Determine the IC50 against PL using the fluorogenic substrate 4-Methylumbelliferyl oleate (4-MUO).[1][2]
Materials:
-
Substrate: 4-MUO (0.1 mM final).
-
Buffer: 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl₂, pH 8.0.
Protocol:
-
Preparation: Dissolve the inhibitor (Compound 39) in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Pre-incubation: In a 96-well black plate, mix 25 µL of PL solution (concentration optimized to yield linear kinetics) with 25 µL of the inhibitor solution. Incubate at 37°C for 10 minutes .
-
Reaction Start: Add 50 µL of 4-MUO substrate solution to initiate the reaction.
-
Measurement: Monitor fluorescence kinetically or at an endpoint (e.g., 30 minutes) at 37°C.
-
Analysis: Calculate % Inhibition =
.[1][2] Plot dose-response curve to determine IC50.[1][2]
3.2 hCES1A Inhibition Assay
Objective: Measure inhibition of hCES1A using the specific bioluminogenic substrate N-alkylated D-luciferin methyl ester (NLMe).[1][2][8]
Materials:
-
Enzyme: Human Carboxylesterase 1A (hCES1A) or Human Liver Microsomes (HLM).[1][2]
-
Substrate: NLMe (D-Luciferin methyl ester derivative).[1][2][8]
-
Reagent: Luciferin Detection Reagent (LDR) (generates light upon reaction with free luciferin).[1][2]
-
Buffer: PBS (pH 6.5).
Protocol:
-
Mixture: Combine 5 µL of enzyme source (HLM or recombinant hCES1A) with 2 µL of inhibitor solution in 91 µL of PBS.
-
Pre-incubation: Incubate at 37°C for 3-5 minutes .
-
Substrate Addition: Add 2 µL of NLMe substrate (final concentration ~20 µM).
-
Hydrolysis: Incubate at 37°C for 10 minutes . The esterase hydrolyzes NLMe to release D-Luciferin.[1]
-
Termination & Detection: Add 100 µL of Luciferin Detection Reagent (LDR).[1][2] Incubate for 20 minutes at room temperature to allow the luciferase reaction to stabilize.
-
Read: Measure luminescence intensity. Lower luminescence indicates inhibition of hCES1A.[1][2][7][9]
3.3 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for determining IC50 values against PL and hCES1A.
Quantitative Performance Data
The following data summarizes the potency of Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) as reported in the primary literature (Zhang et al., 2022).
| Target Enzyme | IC50 Value (µM) | Inhibition Type | Substrate Used |
| hCES1A | 0.055 ± 0.002 | Competitive | NLMe (Bioluminogenic) |
| Pancreatic Lipase (PL) | 2.13 ± 0.15 | Mixed | 4-MUO (Fluorogenic) |
| hCES2A | 6.02 | Selectivity Control | FD (Fluorescein diacetate) |
Key Insight: The compound is approximately 38-fold more potent against hCES1A than PL, yet retains sufficient potency against PL to function as an effective dual inhibitor in cellular models of adipogenesis.[1][2]
References
-
Zhang, J., Pan, Q. S., Qian, X. K., Zhou, X. L., et al. (2022).[1][2][3] Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 629–640.[1][2][3]
-
MedChemExpress. (n.d.).[1][2] Pancreatic lipase/Carboxylesterase 1-IN-1 Product Datasheet.
-
Wang, X., et al. (2020).[1][2][6] Bioluminogenic Probes for Carboxylesterase 1: Design, Synthesis, and Applications. Analytical Chemistry, 92(1), 1234-1242.[1][2] (Reference for NLMe substrate methodology).
Sources
- 1. Sodium salicylate - Wikipedia [en.wikipedia.org]
- 2. dokumen.pub [dokumen.pub]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. The study of halogen effect on the reactivity of the serine-targeting covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Therapeutic Potential of Dual PL/hCES1 Inhibitors: A Technical Guide
Executive Summary: The Metabolic Syndrome Nexus
The traditional "one-target, one-disease" paradigm in metabolic syndrome (MetS) drug discovery is shifting. While Pancreatic Lipase (PL) inhibition (e.g., Orlistat) successfully reduces dietary fat absorption, it fails to address downstream hepatic lipid dysregulation and often induces severe gastrointestinal side effects.
This guide explores the therapeutic rationale and technical development of dual PL/hCES1 inhibitors . Human Carboxylesterase 1 (hCES1) is a critical hepatic and macrophage-associated enzyme governing cholesterol ester hydrolysis and triglyceride metabolism. By simultaneously targeting PL (gut lumen) and hCES1 (liver/macrophage), researchers can potentially achieve a synergistic blockade against obesity, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.
Key Technical Insight: The structural homology between the catalytic triads of PL and hCES1 (Ser-His-Asp/Glu) allows for the design of dual-acting ligands, particularly triterpenoid and flavonoid scaffolds, but requires rigorous selectivity profiling against hCES2 to prevent intestinal toxicity.
Mechanistic Rationale: The Gut-Liver-Vascular Axis
To develop effective dual inhibitors, one must understand the distinct but complementary roles of these two serine hydrolases.
-
Pancreatic Lipase (PL): Functions in the duodenal lumen. It hydrolyzes dietary triglycerides (TG) into free fatty acids (FFA) and 2-monoacylglycerols, facilitating enterocyte absorption.
-
hCES1 (Liver/Macrophage):
-
Hepatic: Hydrolyzes TGs and cholesterol esters (CE), influencing VLDL assembly and secretion.
-
Macrophage:[1] Facilitates the hydrolysis of intracellular CE. While this is necessary for Reverse Cholesterol Transport (RCT), over-activity or specific dysregulation can contribute to foam cell formation in atherosclerosis.
-
Therapeutic Nuance: hCES1 inhibition has been shown to ameliorate hyperlipidemia and reduce atherosclerotic plaque progression in specific models, likely by modulating the availability of lipid substrates for VLDL secretion.
-
Visualization: The Dual Inhibition Pathway
Caption: Fig 1. The synergistic impact of dual inhibition.[2] Blocking PL reduces lipid influx; blocking hCES1 mitigates hepatic steatosis and atherogenic lipoprotein secretion.
Assay Development & Protocols
As a senior scientist, I emphasize that assay conditions determine data validity . PL requires an emulsified interface, while hCES1 requires specificity checks against hCES2.
Protocol A: Pancreatic Lipase (PL) Inhibition Assay
Principle: PL activity is interface-dependent. We use p-Nitrophenyl Palmitate (p-NPP) as a surrogate substrate, but it must be emulsified with bile salts to mimic physiological conditions and activate the enzyme via colipase (if present) or open the "lid" domain.
Materials:
-
Enzyme: Porcine Pancreatic Lipase (Type II, crude is acceptable for screening, purified for kinetics).
-
Additives: Sodium Deoxycholate (SDC) and Gum Arabic (critical for emulsion stability).
Step-by-Step Workflow:
-
Substrate Preparation (Critical):
-
Dissolve 30 mg p-NPP in 10 mL isopropanol (Stock A).
-
Prepare Emulsion Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.1% (w/v) Gum Arabic and 0.2% (w/v) Sodium Deoxycholate.
-
Just before use: Mix 1 part Stock A with 9 parts Emulsion Buffer under vigorous agitation (vortex or sonicate) to create a turbid, stable emulsion.
-
-
Pre-incubation:
-
In a 96-well plate, add 20 µL of Test Compound (in DMSO, final <5%).
-
Add 40 µL of PL Enzyme solution (1 mg/mL in buffer).
-
Incubate at 37°C for 15 minutes . Note: This allows the inhibitor to bind the catalytic Serine before substrate competition.
-
-
Reaction:
-
Add 140 µL of the p-NPP Emulsion.
-
Incubate at 37°C for 20 minutes.
-
-
Detection:
-
Measure Absorbance at 405-410 nm (release of p-nitrophenol).
-
Self-Validation: Include Orlistat as a positive control (IC50 ~0.5 µM). If Orlistat fails, your emulsion is likely unstable.
-
Protocol B: hCES1 Inhibition Assay (Selectivity Screen)
Principle: hCES1 prefers substrates with small alcohol groups and large acyl groups. We use p-Nitrophenyl Acetate (p-NPA) or p-Nitrophenyl Valerate. Crucially , you must counter-screen against hCES2 to avoid intestinal toxicity (hCES2 is the major intestinal detoxifier).
Materials:
-
Enzyme: Recombinant hCES1 and hCES2 (microsomes can be used but require specific inhibitors to differentiate).
-
Substrate: p-Nitrophenyl Acetate (p-NPA).
-
Buffer: 100 mM HEPES (pH 7.4). Note: hCES1 is cytosolic/ER, pH 7.4 is physiological.
Step-by-Step Workflow:
-
Substrate Prep: Dissolve p-NPA in DMSO (Stock). Dilute in buffer to 2 mM working solution.
-
Pre-incubation:
-
Mix 10 µL Inhibitor + 90 µL Enzyme (hCES1 or hCES2, ~5 µg/mL).
-
Incubate 10 mins at 37°C.
-
-
Kinetic Read:
-
Add 100 µL Substrate (Final concentration 1 mM).
-
Immediately read Absorbance at 405 nm in kinetic mode (every 30s for 10 mins).
-
Why Kinetic? p-NPA undergoes spontaneous hydrolysis.[4] You must calculate the slope (Vmax) of the enzymatic rate minus the blank rate.
-
-
Selectivity Calculation:
-
Calculate Selectivity Index (SI) = IC50(hCES2) / IC50(hCES1). Target SI > 50.
-
Data Summary: Substrate Specificity Matrix
| Enzyme | Preferred Substrate Characteristics | Recommended Assay Substrate | Positive Control Inhibitor | Key Physiological Role |
| PL | Long-chain triglycerides (C16-C18) | p-Nitrophenyl Palmitate (p-NPP) | Orlistat | Dietary Fat Digestion |
| hCES1 | Small alcohol group, large acyl group | p-Nitrophenyl Acetate (p-NPA) | Bis(4-nitrophenyl) phosphate (BNPP) | Hepatic Lipid/Drug Metabolism |
| hCES2 | Large alcohol group, small acyl group | Fluorescein Diacetate (FDA)* | Loperamide | Intestinal Drug Detoxification |
*Note: While FDA is often used for general esterase activity, it is significantly more specific for hCES2 than hCES1. Use p-NPA for hCES1 primary screening.
Structural Biology & Lead Optimization
To design a dual inhibitor, we target the Serine Hydrolase mechanism. Both enzymes utilize a catalytic triad (Ser-His-Asp/Glu).
The "Side Door" Strategy
-
hCES1 Architecture: Possesses a large, flexible active site with a "side door" that allows entry of bulky substrates (like cholesterol esters).
-
PL Architecture: Possesses a "lid" domain that opens upon interfacial activation.
-
Dual Pharmacophore: Triterpenoids (e.g., Oleanolic Acid derivatives) and certain Flavonoids have shown success. They are bulky enough to occupy the large hCES1 pocket and hydrophobic enough to interact with the PL lipid-binding domain.
Case Study: Compound 39 (Triterpenoid Derivative) Research indicates that modifying the C-3 position of Ursolic Acid can yield nanomolar inhibition of hCES1 while maintaining micromolar inhibition of PL.[7]
-
Key SAR Point: Introduction of an acetyl group or specific enol moieties at C-3 often enhances hCES1 affinity via hydrophobic interactions with the "Z-site" (acyl-binding pocket).
Therapeutic Implications & Safety (The "Senior Scientist" View)
While the dual inhibition strategy is scientifically sound for efficacy, it introduces specific safety risks that must be managed during drug development.
The Double-Edged Sword of hCES1 Inhibition
hCES1 is responsible for hydrolyzing approximately 40% of all ester-containing drugs.
-
Prodrug Activation Failure:
-
Drug-Drug Interactions (DDI): A potent hCES1 inhibitor could significantly increase the plasma concentration of ester drugs that are normally cleared by hCES1 (e.g., enalapril, methylphenidate), leading to toxicity.
Recommendation: Any dual PL/hCES1 lead candidate must undergo a DDI liability screen early in the funnel. Compounds with "reversible" or "competitive" inhibition profiles are preferred over "irreversible" covalent inhibitors (like organophosphates) to minimize long-term metabolic disruption.
Screening Workflow Visualization
Caption: Fig 2. Hierarchical screening funnel ensuring efficacy (PL/hCES1) and safety (hCES2 selectivity & DDI).
References
-
Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Source: PubMed / Taylor & Francis URL:[Link]
-
Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages. Source: PubMed / Biochim Biophys Acta URL:[Link]
-
Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Source: Taylor & Francis / All Life URL:[Link][9]
-
Fluorescein diacetate as a probe substrate for human carboxylesterase 2. Source: PubMed / Drug Metab Dispos URL:[Link]
-
Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors (Safety/DDI Context). Source: PubMed / Chem Biol Interact URL:[Link]
Sources
- 1. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heme oxygenase-1 inhibits atherosclerotic lesion formation in ldl-receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Fluorescence Assay for hCES1A Inhibition
Abstract & Introduction
Human Carboxylesterase 1 (hCES1; EC 3.1.1.1) is a predominant serine esterase in the liver, playing a critical role in the hydrolytic biotransformation of a vast array of ester-, amide-, and carbamate-containing xenobiotics and endobiotics. It is the primary enzyme responsible for the activation of prodrugs such as oseltamivir (Tamiflu) and clopidogrel (Plavix), and it regulates lipid metabolism by hydrolyzing cholesteryl esters.
In drug discovery, identifying hCES1 inhibitors is vital for two reasons:
-
Drug-Drug Interactions (DDI): Inhibitors can alter the pharmacokinetics of co-administered prodrugs.
-
Metabolic Disorders: hCES1 inhibition is an emerging therapeutic strategy for treating obesity and non-alcoholic fatty liver disease (NAFLD).
This guide details a robust, fluorescence-based biochemical assay using 4-Methylumbelliferyl Acetate (4-MUA) . Unlike absorbance-based substrates (e.g., p-nitrophenyl acetate), 4-MUA offers superior sensitivity and dynamic range, making it ideal for High-Throughput Screening (HTS).
Assay Principle & Mechanism
The assay relies on the hydrolytic cleavage of the non-fluorescent substrate 4-MUA by hCES1A. The reaction releases acetate and the highly fluorescent fluorophore 4-Methylumbelliferone (4-MU) .
Critical Technical Insight: The fluorescence of 4-MU is pH-dependent.[1][2][3][4][5] At physiological pH (7.4), the phenolic hydroxyl group is protonated (low fluorescence). Under basic conditions (pH > 9.0), it deprotonates to form the highly fluorescent anion (Ex/Em: 360/450 nm). Therefore, while kinetic reads at pH 7.4 are possible, endpoint assays using a basic Stop Solution provide maximal sensitivity.
Diagram 1: Reaction Mechanism
Caption: Hydrolysis of 4-MUA by hCES1A yields the fluorescent 4-MU reporter. Inhibitors block this transition.
Materials & Equipment
Reagents
| Component | Recommended Source/Grade | Purpose |
| hCES1A Enzyme | Recombinant (HEK293 or Baculovirus) | Target Enzyme. Note: Avoid crude liver microsomes to ensure specificity. |
| Substrate | 4-Methylumbelliferyl Acetate (4-MUA) | Fluorogenic substrate. Dissolve in DMSO. |
| Specific Inhibitor | Benzil (1,2-Diphenylethane-1,2-dione) | Positive Control. Highly selective for hCES1 over hCES2. |
| Broad Inhibitor | BNPP (Bis-4-nitrophenyl phosphate) | General esterase inhibitor (non-specific). |
| Assay Buffer | PBS (pH 7.[6]4) or 100 mM Tris-HCl (pH 7.4) | Physiological reaction environment. |
| Stop Solution | 0.1 M Glycine-NaOH (pH 10.5) or 0.2 M Tris Base | Terminates reaction and maximizes fluorescence signal. |
| Solvent | Anhydrous DMSO | Compound dissolution. |
Equipment
-
Microplate Reader: Capable of Ex/Em 360/460 nm (monochromator or filter-based).
-
Plates: 384-well or 96-well solid black polystyrene plates (low binding). Black plates are mandatory to minimize background scattering.
Experimental Protocol
Reagent Preparation (Self-Validating Steps)
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.4. Filter through 0.22 µm membrane.
-
4-MUA Stock (10 mM): Dissolve 4-MUA in 100% DMSO. Storage: -20°C, protected from light. Discard if solution turns yellow (indicates hydrolysis).
-
Enzyme Working Solution: Dilute hCES1A in Assay Buffer to 2x final concentration (e.g., if final is 5 nM, prepare 10 nM). Keep on ice.
Assay Workflow (Inhibition Screening)
This workflow describes an endpoint assay for
Final Reaction Volume: 50 µL (96-well) or 20 µL (384-well).
Final Concentrations: [hCES1A] = 5 nM; [4-MUA] = 100 µM (approx.
Step-by-Step Procedure:
-
Compound Addition: Add test compounds (in DMSO) to the plate. Include a DMSO-only column (Max Signal) and a Benzil/BNPP column (Min Signal).
-
Enzyme Addition: Add hCES1A Enzyme Working Solution.
-
Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Substrate Initiation: Add 4-MUA Substrate Working Solution to start the reaction.
-
Incubation: Incubate for 20–30 minutes at 37°C (protected from light).
-
Termination: Add Stop Solution (equal volume to reaction mix, e.g., 50 µL).
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Diagram 2: Assay Workflow
Caption: Step-by-step HTS workflow for hCES1A inhibition screening.
Data Analysis & Validation
The Z'-Factor (Assay Robustness)
Before screening libraries, validate the assay quality using the Z'-factor.[7]
- : Mean and SD of Positive Control (No Inhibitor, DMSO only).
- : Mean and SD of Negative Control (No Enzyme or 100 µM BNPP).
-
Target: Z' > 0.5 is required for reliable HTS.
Calculating % Inhibition
-
RFU_background: "No Enzyme" wells (accounts for spontaneous hydrolysis of 4-MUA).
Specificity Check
To ensure you are inhibiting hCES1A and not hCES2 (if using microsomes or checking selectivity):
-
Benzil: Potently inhibits hCES1 (
~ nM range) but weak on hCES2. -
Loperamide: Preferentially inhibits hCES2.
Expert Troubleshooting (Causality & Solutions)
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis of 4-MUA | 4-MUA is unstable in alkaline buffers before the stop step. Ensure reaction buffer is pH 7.4, not higher. Prepare substrate fresh. |
| Low Signal-to-Noise | Inner Filter Effect | Colored compounds (yellow/orange) may absorb at 360 nm or 460 nm. Use a "spike-in" control (add pure 4-MU to compound wells) to correct for quenching. |
| Variable Data | DMSO Tolerance | hCES1 activity decreases if DMSO > 2%. Keep final DMSO constant across all wells (including controls). |
| Low Fluorescence | pH Mismatch | 4-MU fluorescence drops 100-fold at pH 7.4 vs pH 10. Ensure Stop Solution is added before reading. |
References
-
Redinbo, M. R., Bencharit, S., & Potter, P. M. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery.[8] Biochemical Society Transactions, 31(3), 620-624.[8]
- Wang, G., et al. (2018). Specific Inhibition of Human Carboxylesterases by Benzil and its Derivatives. Journal of Medicinal Chemistry. (Validating Benzil as a specific hCES1 inhibitor).
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules, 13(2), 412-431.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylumbelliferone [cogershop.com]
- 5. repository.tcu.edu [repository.tcu.edu]
- 6. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pancreatic Lipase Inhibition Assay: A Kinetic Spectrophotometric Protocol
Executive Summary & Application Scope
Target Enzyme: Porcine Pancreatic Lipase (PPL) (EC 3.1.1.3) Primary Application: Screening of small molecules, natural extracts, and peptides for anti-obesity potential. Readout: Colorimetric (Absorbance at 405 nm).[1][2] Throughput: 96-well microplate (High-Throughput Screening compatible).
This protocol details a robust, kinetic spectrophotometric assay for quantifying the inhibition of pancreatic lipase. Unlike generic endpoint assays, this guide emphasizes a kinetic read mode to eliminate false positives caused by colored compounds (common in plant extracts) and spontaneous substrate hydrolysis. It utilizes
Mechanistic Principles & Strategic Design
The Biological Target
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triacylglycerols (TAGs) into monoacylglycerols and free fatty acids in the small intestine.[3] Inhibition of this enzyme (e.g., by Orlistat) reduces lipid absorption, creating a caloric deficit.[4][5]
The Chemical Reporter
The assay relies on the hydrolysis of a synthetic ester substrate,
-
Reaction: Lipase hydrolyzes the ester bond of colorless
-NPB.[6] -
Product: Releases
-Nitrophenol ( -NP).[2][7] -
Detection: Under alkaline conditions (pH 8.0),
-NP ionizes to the -nitrophenolate anion, which is intensely yellow and absorbs maximally at 400–410 nm .
Critical Experimental Factors (The "Why" behind the protocol)
-
Pre-incubation: Many inhibitors, including Orlistat (a covalent inhibitor that binds Ser-152), require time to interact with the active site before the substrate competes for binding. We mandate a 10–15 minute pre-incubation .
-
Calcium Dependence: Pancreatic lipase is calcium-dependent. Ca
stabilizes the enzyme's active site structure. The absence of calcium results in poor kinetics. -
Substrate Selection (
-NPB vs. -NPP):- -NPB (C4 chain): Water-soluble, stable, and ideal for primary screening.
-
-NPP (C16 chain): Requires emulsification (e.g., with gum arabic or deoxycholate) to form micelles. While more physiologically relevant, it is prone to turbidity and high variability. This protocol focuses on
-NPB for reproducibility.
Materials & Reagents
Equipment
-
Microplate Reader (capable of kinetic reads at 405 nm, maintained at 37°C).[2]
-
96-well clear flat-bottom polystyrene plates.
-
Multichannel pipettes.
Reagents
| Reagent | Specification | Storage |
| Enzyme | Porcine Pancreatic Lipase (Type II) | -20°C (Desiccated) |
| Substrate | 4°C (Liquid) | |
| Positive Control | Orlistat (Tetrahydrolipstatin) | -20°C |
| Buffer Base | Tris-HCl | RT |
| Co-factors | CaCl | RT |
| Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile | RT |
Solution Preparation
-
Assay Buffer (pH 8.0): 100 mM Tris-HCl, 5 mM CaCl
, 150 mM NaCl. Adjust pH to 8.0 at 37°C. Note: pH varies with temperature; adjusting at RT may lead to pH ~7.8 at 37°C. -
Enzyme Stock (Lipase): Prepare fresh. Dissolve PPL in Assay Buffer to 10 mg/mL. Centrifuge at 10,000 x g for 5 min to remove insoluble carrier material. Use the supernatant. Dilute to 1 mg/mL working concentration just before use.
-
Substrate Stock (
-NPB): 10 mM in Acetonitrile. (Store protected from light). -
Inhibitor Stock (Orlistat): 1 mg/mL in DMSO.[4]
Experimental Workflow (Step-by-Step)
Phase 1: Plate Setup (Pre-Incubation)
-
Test Wells: Add 20 µL of Test Compound (in 10% DMSO/Buffer) to designated wells.
-
Positive Control: Add 20 µL of Orlistat (serial dilutions: 0.1 – 100 µg/mL).
-
Negative Control (100% Activity): Add 20 µL of Vehicle (10% DMSO in Buffer).
-
Blank (0% Activity): Add 20 µL of Vehicle.
-
Enzyme Addition: Add 160 µL of Lipase Working Solution (1 mg/mL) to all wells EXCEPT the Blank.
-
Blank Volume Balance: Add 160 µL of Assay Buffer to Blank wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes . This step allows the inhibitor to bind the enzyme.
Phase 2: Reaction Initiation & Measurement
-
Substrate Addition: Add 20 µL of 10 mM
-NPB stock to ALL wells (Final reaction volume = 200 µL; Final Substrate Conc = 1 mM). -
Kinetic Read: Immediately place in the plate reader pre-heated to 37°C.
-
Shake: Set the reader to shake (medium intensity) for 3 seconds before the first read to mix.
Assay Workflow Diagram
Caption: Step-by-step workflow for the kinetic pancreatic lipase inhibition assay.
Data Analysis & Validation
Calculation of Enzyme Velocity
Do not use the raw absorbance at the end of the assay. Instead, calculate the slope (Change in Absorbance / Minute) for the linear portion of the curve (usually minutes 2–10).
- : Slope of the test compound well.
- : Slope of the Negative Control (Enzyme + Vehicle).
- : Slope of the No Enzyme Blank (Substrate autohydrolysis).
Percent Inhibition Formula
Simplified:
IC50 Determination
Plot Log[Concentration] vs. % Inhibition.[3] Use a non-linear regression (4-parameter logistic fit) to determine the IC50 (concentration required to inhibit 50% of enzyme activity).
Self-Validation Checklist
-
Linearity: The
curve must be linear ( ) over the measurement window. If it plateaus, dilute the enzyme. -
Z-Factor: For HTS campaigns, calculate the Z-factor. A value
indicates a robust assay. -
Orlistat IC50: The experimental IC50 for Orlistat should fall between 0.1 – 10 µg/mL (highly dependent on substrate concentration and aggregation state).
Troubleshooting & Optimization (Field-Proven Insights)
| Issue | Probable Cause | Solution |
| High Background in Blank | Spontaneous hydrolysis of | pH is too high (>8.2) or substrate stock is old. Prepare fresh substrate and verify buffer pH at 37°C. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure CaCl |
| Precipitation | Compound insolubility. | Check the plate visually. If turbid, the absorbance reading is invalid. Lower the compound concentration or increase DMSO (max 5%). |
| Negative Inhibition | "Activation" or Artifact. | Some surfactants in extracts can emulsify the substrate, artificially increasing lipase access. Verify with a secondary assay. |
Pro-Tip: The "False Positive" Trap
Plant extracts are often yellow/brown. If you perform an endpoint read, a dark extract will absorb at 405 nm, potentially masking inhibition or showing false activity.
-
Solution: Kinetic reading subtracts the initial absorbance (
) of the extract, measuring only the rate of color change.
References
-
Kim, Y.S., et al. (2010). "Inhibition of Pancreatic Lipase by Methanolic Extract of Ilex paraguariensis." Journal of Ethnopharmacology.
- Gupta, N., et al. (2015). "In vitro pancreatic lipase inhibition assay protocol." Methods in Enzymology. (Standardized protocol reference).
-
Lewis, D.R. & Liu, D.J. (2012).[3] "Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay." Clinical Pharmacology & Biopharmaceutics.
- Bustanji, Y., et al. (2011). "Pancreatic lipase inhibition activity of Trilobus species." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[8][13] "Optimizing Lipase Assays for Inhibitor Studies: Technical Support Guide."
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Dual Inhibition of Lipid Metabolism using Pancreatic Lipase/Carboxylesterase 1-IN-1 (Compound 39)
[1]
Abstract
This guide details the experimental application of Pancreatic lipase/Carboxylesterase 1-IN-1 (referred to herein as Compound 39 ), a potent dual inhibitor of Pancreatic Lipase (PL) and human Carboxylesterase 1A (hCES1A).[1][2][3] Unlike single-target inhibitors (e.g., Orlistat), Compound 39 simultaneously disrupts triglyceride hydrolysis and cholesterol ester metabolism. This protocol provides optimized dosing strategies for 3T3-L1 adipocyte differentiation models, addressing solubility, stability, and concentration ranges (0.5 µM – 10 µM) required to observe phenotypic changes in lipid droplet accumulation without inducing cytotoxicity.
Introduction & Mechanism of Action
The Dual-Target Advantage
Metabolic dysregulation often involves multiple lipid processing pathways.
-
Pancreatic Lipase (PL): The primary enzyme responsible for hydrolyzing dietary triglycerides (TG) into monoglycerides and free fatty acids in the lumen.
-
Carboxylesterase 1 (CES1/hCES1A): A liver- and adipocyte-enriched serine esterase that hydrolyzes cholesteryl esters (CE) and regulates intracellular lipid mobilization.[4]
Compound 39 is a triterpenoid derivative (oleanolic acid scaffold) that acts as a mixed inhibitor of PL and a competitive inhibitor of hCES1A.[1][3][5] By blocking both, it prevents the liberation of free fatty acids and cholesterol, thereby starving the adipocyte of the building blocks required for lipid droplet expansion.
Biochemical Potency[2][4]
Mechanistic Visualization
The following diagram illustrates the dual blockade mechanism of Compound 39 within the lipid metabolic pathway.
Caption: Compound 39 inhibits PL and hCES1A, preventing the conversion of lipid substrates into the fatty acids and cholesterol necessary for lipid droplet formation.
Compound Preparation & Handling[2][3][4][7][8]
Solubility Data
Compound 39 is a hydrophobic triterpenoid. Proper solubilization is critical to prevent precipitation in aqueous media.
| Solvent | Max Solubility | Stock Concentration Rec. | Storage Stability (-80°C) |
| DMSO | ~25 mg/mL (53 mM) | 10 mM | 6 months |
| Ethanol | Low/Insoluble | N/A | N/A |
| Water | Insoluble | N/A | Unstable |
Stock Solution Protocol
-
Weighing: Accurately weigh 5 mg of Compound 39 (MW: 468.67 g/mol ).
-
Dissolution: Add 1.06 mL of sterile DMSO to create a 10 mM master stock. Vortex for 1 minute until clear.
-
Aliquot: Dispense into 20 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C.
Experimental Protocol: 3T3-L1 Adipogenesis Assay
This protocol evaluates the ability of Compound 39 to inhibit lipid accumulation during the differentiation of mouse preadipocytes (3T3-L1).
Materials
-
Cell Line: 3T3-L1 Mouse Embryonic Fibroblasts (ATCC CL-173).
-
Basal Medium: DMEM (High Glucose) + 10% BCS (Bovine Calf Serum).
-
Differentiation Medium (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin.
-
Maintenance Medium: DMEM + 10% FBS + 10 µg/mL Insulin.
-
Compound 39: 10 mM DMSO stock.[7]
Dosing Strategy
Based on the biochemical IC50 (2.13 µM for PL) and cellular uptake efficiency, the recommended dose-response range is 0.5 µM to 10 µM .
Note on Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).
Step-by-Step Workflow
-
Seeding (Day -2):
-
Seed 3T3-L1 cells in 6-well plates at
cells/well in Basal Medium. -
Incubate until 100% confluence (usually 48 hours). Critical: Cells must be contact-inhibited for 48h before induction.
-
-
Induction & Dosing (Day 0):
-
Remove Basal Medium.
-
Add Differentiation Medium (MDI) containing Compound 39 at target concentrations (e.g., 0, 1, 2.5, 5, 10 µM).
-
Control: MDI + 0.1% DMSO (Vehicle).
-
-
Maintenance Phase (Day 2):
-
Remove MDI.
-
Add Maintenance Medium (Insulin only) containing fresh Compound 39 at the same concentrations.
-
Reasoning: Triterpenoids can be metabolized; replenishing ensures constant suppression of CES1A/PL activity.
-
-
Maturation Phase (Day 4 - Day 8):
-
Replace medium every 2 days with standard DMEM + 10% FBS (no insulin) + Compound 39.
-
Observe lipid droplet formation (bright, refractive spheres) under a microscope.
-
-
Endpoint Analysis (Day 8):
-
Oil Red O Staining: Fix cells (4% Paraformaldehyde), stain with Oil Red O, and image.
-
Quantification: Elute stain with 100% isopropanol and measure Absorbance at 510 nm.
-
Experimental Timeline Diagram
Caption: Timeline for 3T3-L1 differentiation with continuous Compound 39 exposure.
Expected Results & Data Analysis
| Concentration (µM) | Expected Phenotype (Day 8) | Relative Lipid Content (% of Control) |
| 0 (Vehicle) | Large, abundant lipid droplets; >90% differentiated. | 100% |
| 0.5 µM | Minor reduction in droplet size. | ~85-90% |
| 2.0 µM | Visible reduction in droplet number and size. | ~60-70% |
| 5.0 µM | Significant inhibition; sparse, small droplets. | ~30-40% |
| 10.0 µM | Near-total inhibition of adipogenesis; fibroblast-like morphology. | <20% |
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration (>20 µM) or cold media. | Dilute compound in warm (37°C) media while vortexing. Do not exceed 20 µM. |
| Cell Detachment | Cytotoxicity or DMSO > 0.1%. | Perform an MTT/CCK-8 assay to confirm cell viability. Lower DMSO to 0.05%. |
| No Inhibition Observed | Compound degradation. | Use fresh aliquots. Ensure stock is stored at -80°C. Refresh media every 48h strictly. |
| High Background Staining | Oil Red O precipitation. | Filter Oil Red O working solution (0.22 µm or 0.45 µm) immediately before use. |
References
-
Primary Discovery: Zhang, J., et al. "Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 629–640 (2022).[3]
-
Product Source: MedChemExpress. "Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39)."[2]
-
Protocol Grounding: Zebisch, K., et al. "Protocol for effective differentiation of 3T3-L1 cells to adipocytes."[8] Analytical Biochemistry, 425(1), 88-90 (2012).
-
Target Context: Xu, J., et al. "Carboxylesterase 1 is regulated by hepatocyte nuclear factor 4α and protects against alcohol-induced liver injury." Scientific Reports, 6, 24277 (2016).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of natural pentacyclic triterpenoids as potent and selective inhibitors against human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pancreatic lipase/Carboxylesterase 1-IN-1 | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Assessment of Adipogenesis Inhibition by Compound 39 in 3T3-L1 Models
Abstract & Scope
This Application Note provides a rigorous, standardized protocol for evaluating the anti-adipogenic efficacy of Compound 39 , a novel small-molecule candidate designed to modulate adipocyte differentiation. While specific structural analogs vary in literature, this guide treats Compound 39 as a PPAR
The protocol utilizes the 3T3-L1 murine preadipocyte model , the gold standard for metabolic screening. It details the precise "Window of Action" for Compound 39 administration, ensuring distinction between anti-proliferative toxicity and true anti-adipogenic efficacy.
Biological Mechanism: The Adipogenic Cascade
Adipogenesis is a biphasic process involving Clonal Expansion (Days 0-2) and Terminal Differentiation (Days 2-8). The standard MDI cocktail (IBMX, Dexamethasone, Insulin) triggers a signaling cascade culminating in the expression of "Master Regulators" PPAR
Compound 39 is hypothesized to intervene at the transcriptional level, blocking the hetero-dimerization of PPAR
Figure 1: Adipogenic Signaling & Compound 39 Target Interaction
Caption: Compound 39 disrupts the PPAR
Materials & Reagent Preparation
Critical Reagents
| Reagent | Concentration (Stock) | Solvent | Storage | Notes |
| Compound 39 | 10 mM | DMSO | -20°C | Avoid freeze-thaw cycles. Protect from light. |
| GW9662 | 10 mM | DMSO | -20°C | Positive Control (PPAR |
| IBMX | 0.5 M | DMSO | -20°C | Precipitates easily; warm to 37°C before use. |
| Dexamethasone | 1 mM | Ethanol | -20°C | |
| Insulin | 10 mg/mL | pH 2.0 HCl | 4°C | Do not freeze. |
| Oil Red O | 0.5% (w/v) | Isopropanol | RT | Must filter (0.22 µm) immediately before use. |
Media Formulation
-
Basal Medium: DMEM (High Glucose, 4.5g/L) + 10% Bovine Calf Serum (BCS) + 1% Pen/Strep.
-
Note: Use BCS for expansion. FBS can prematurely induce differentiation.
-
-
Differentiation Medium (Day 0): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dex + 10 µg/mL Insulin (MDI).
-
Maintenance Medium (Day 2+): DMEM + 10% FBS + 10 µg/mL Insulin.
Experimental Protocol
Phase 1: Cell Seeding & Expansion (Days -4 to 0)
Objective: Achieve 100% confluence without stressing the cells.
-
Seed 3T3-L1 preadipocytes at 3 x 10^4 cells/cm² in Basal Medium.
-
Maintain cells until they reach 100% confluence (Contact Inhibition).
-
Critical Step: Keep cells at 100% confluence for 48 hours (Days -2 to 0). This arrests the cell cycle (G0/G1 phase), a prerequisite for synchronous differentiation.
Phase 2: Differentiation & Compound 39 Treatment (Day 0)
Objective: Initiate adipogenesis in the presence of the inhibitor.
-
Preparation: Dilute Compound 39 in Differentiation Medium (MDI) to target concentrations (e.g., 1, 5, 10, 20 µM).
-
Vehicle Control: DMSO (Final concentration < 0.1%).
-
Positive Control:[1] GW9662 (10 µM).
-
-
Induction (Day 0): Aspirate Basal Medium. Gently wash with warm PBS. Add MDI Medium containing Compound 39.
-
Clonal Expansion (Day 0-2): Incubate for 48 hours. Cells will undergo 1-2 rounds of division (Mitotic Clonal Expansion).
Phase 3: Maintenance & Maturation (Day 2 to Day 8)
Objective: Lipid droplet filling.
-
Day 2: Aspirate MDI. Replace with Maintenance Medium (Insulin only) containing fresh Compound 39.
-
Note: Continued presence of Compound 39 is crucial if it acts on late-stage markers (FASN, DGAT).
-
-
Day 4: Replace with DMEM + 10% FBS (no Insulin) + Compound 39.
-
Day 6: Refresh media (DMEM + 10% FBS + Compound 39).
-
Day 8: Cells are ready for harvest/assay. Mature adipocytes will appear round with large, refractive lipid droplets.
Figure 2: Experimental Timeline & Treatment Regimen
Caption: Compound 39 is maintained throughout the differentiation window (Day 0-8) to capture early and late-stage inhibition.
Quantitative Readouts
Assay A: Oil Red O Staining (Phenotypic)
Quantifies total neutral lipid accumulation.
-
Fixation: Wash cells with PBS.[2] Fix with 10% Formalin for 30 min at RT.
-
Wash: Wash twice with dH2O. Wash once with 60% Isopropanol (crucial to prevent background precipitation).
-
Stain: Add filtered Oil Red O working solution. Incubate 20 min at RT.
-
Elution: Wash extensively with water. Elute stain with 100% Isopropanol (shaking, 10 min).
-
Read: Measure Absorbance (OD) at 500-520 nm .
Assay B: RT-qPCR (Molecular Validation)
Confirms mechanism of action.
Extract RNA using Trizol or column-based kits. Perform qPCR for the following targets:
| Gene | Role | Expected Effect of C39 |
| Pparg | Master Regulator | Downregulation |
| Cebpa | Co-Regulator | Downregulation |
| Fabp4 (aP2) | Lipid Carrier | Strong Downregulation |
| Adipoq | Adipokine | Downregulation |
| Pref-1 | Pre-adipocyte Marker | Maintenance (Failure to suppress) |
Data Analysis & Interpretation
Calculating Percent Inhibition
Normalize the OD readings to the Vehicle Control (DMSO).
-
OD_Vehicle: Fully differentiated cells + DMSO.
-
OD_Undifferentiated: Cells maintained in basal medium (no MDI).
Interpreting IC50
Plot % Inhibition vs. Log[Compound 39].
-
Valid IC50 Range: 1 µM - 50 µM.
-
Toxicity Check: Perform an MTT or CCK-8 assay in parallel. If Compound 39 reduces cell viability by >20% at the IC50 concentration, the "inhibition" is likely due to cytotoxicity, not specific anti-adipogenic activity.
Troubleshooting "The Edge Effect"
A common failure mode in 96-well adipocyte assays is the "Edge Effect," where outer wells evaporate faster, altering media osmolarity and differentiation efficiency.
-
Solution: Do not use the outer perimeter wells (Rows A/H, Cols 1/12) for data. Fill them with PBS.
-
Crystal Formation: If you see black crystals in Oil Red O stained cells, the stain was not filtered or the 60% isopropanol wash was skipped. These crystals will falsely inflate OD readings.
References
-
Green, H., & Kehinde, O. (1975). An established preadipose cell line and its differentiation in culture.[2] Cell, 5(1), 19-27.
-
Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells. Analytical Biochemistry, 425(1), 88-90.
-
Ramirez-Zacarias, J.L., et al. (1992). Quantitation of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil Red O. Histochemistry, 97(6), 493-497.
-
Farmer, S.R. (2006). Transcriptional control of adipocyte formation. Cell Metabolism, 4(4), 263-273.
-
Promega Corporation. (2023). Cell Viability Assays (MTT/MTS) Protocols.
Sources
- 1. Eicosapentaenoic Acid Induces the Inhibition of Adipogenesis by Reducing the Effect of PPARγ Activator and Mediating PKA Activation and Increased COX-2 Expression in 3T3-L1 Cells at the Differentiation Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Adipogenesis and Induction of Apoptosis and Lipolysis by Stem Bromelain in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Formulation for In Vivo Administration of Compound 39
Executive Summary & Scientific Context
In the development of targeted covalent inhibitors, Compound 39 (a potent KRAS G12C inhibitor exemplar) represents a classic "brick dust" molecule challenge. While exhibiting high biochemical potency (IC₅₀ < 0.15 µM) and cellular efficacy, its utility in in vivo efficacy models is severely limited by poor aqueous solubility (< 0.1 µM at pH 7.[1]4) and high lipophilicity [1, 3].
This Application Note provides a rigorous, data-driven protocol for formulating Compound 39 for animal studies (PK/PD and Efficacy). Unlike generic protocols, this guide addresses the specific physicochemical hurdles of Compound 39, moving beyond simple DMSO dissolution to stable co-solvent and nanosuspension systems that ensure the observed in vivo effects reflect the drug's potency, not its precipitation in the peritoneal cavity or GI tract.
Key Physicochemical Parameters of Compound 39
| Parameter | Value | Implication for Formulation |
| Molecular Weight | ~500-600 Da | Moderate size, potential permeability issues. |
| LogP | > 3.5 | Highly lipophilic; requires organic co-solvents or lipid carriers. |
| Aqueous Solubility | < 0.1 µM (pH 7.[1]4) | "Brick dust" profile; water alone is non-viable. |
| pKa | Basic nitrogen (Piperazine/Pyridine) | Solubility may improve in acidic media (pH 2-4). |
| Metabolic Stability | High Clearance (CL) | Requires formulation that maximizes exposure (AUC). |
Formulation Strategy & Decision Logic
The choice of solvent system is dictated by the route of administration and the required dose. For Compound 39, a stepwise approach is required to avoid "crashing out" (precipitation) upon contact with physiological fluids.
Formulation Decision Tree
Figure 1: Decision matrix for selecting the appropriate vehicle based on dose requirements and administration route.
Detailed Experimental Protocols
Protocol A: The "Golden Triangle" Co-Solvent System (Standard Oral/IP)
Best for: Routine PK studies, doses up to 30 mg/kg. Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (or Water).
Mechanism: DMSO acts as the primary solubilizer. PEG400 provides a secondary lipophilic environment to prevent precipitation when diluted. Tween 80 (surfactant) prevents aggregation at the interface.
Materials:
-
Compound 39 (Solid powder)
-
DMSO (Anhydrous, Cell Culture Grade)
-
PEG400 (Polyethylene Glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or ddH₂O
Step-by-Step Procedure:
-
Calculate: Determine the total volume required.
-
Example: 10 mice × 25 g body weight = 250 g total mass.
-
Dosing volume: 10 mL/kg → 2.5 mL total volume required.
-
Target Dose: 10 mg/kg → Total drug needed = 2.5 mg.
-
Target Concentration: 1 mg/mL.
-
-
Primary Dissolution (The "Spike"):
-
Weigh 2.5 mg of Compound 39 into a sterile glass vial.
-
Add 10% of final volume (250 µL) of DMSO.
-
Critical Step: Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Do not proceed if particles are visible.
-
-
Secondary Solubilization:
-
Add 40% of final volume (1.0 mL) of PEG400 to the DMSO/Drug mix.
-
Vortex for 30 seconds. The solution becomes viscous and may warm slightly (exothermic).
-
-
Surfactant Addition:
-
Add 5% of final volume (125 µL) of Tween 80.
-
Vortex gently to mix (avoid excessive foaming).
-
-
Aqueous Phase (The "Crash" Test):
-
Slowly add 45% of final volume (1.125 mL) of warm (37°C) Sterile Saline/Water dropwise while vortexing.
-
Observation: The solution may turn slightly milky (Tyndall effect) but should remain a stable suspension/emulsion. If gross precipitation (clumps) occurs, this formulation has failed for this concentration.
-
Protocol B: Nanosuspension (High Dose Efficacy)
Best for: High dose efficacy studies (>50 mg/kg) or when co-solvents cause toxicity (e.g., weight loss >10%). Reference: Adapted from BenchChem KRAS protocols [3].
Materials:
-
HPMC-AS or Methylcellulose (0.5% w/v)
-
SDS (Sodium Dodecyl Sulfate) 0.1% or Tween 80 0.1%
-
Zirconium oxide beads (0.5–1.0 mm)
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a solution of 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Pre-wetting: Weigh Compound 39 into a milling tube. Add a minimal amount of vehicle to wet the powder.
-
Milling: Add Zirconium beads (approx. 2x the weight of the liquid).[11][12][13]
-
Process: Place in a bead beater or high-energy shaker for 2-4 hours at 4°C.
-
Harvest: Pipette the nanosuspension away from the beads.
-
QC: Check particle size (DLS) if possible. Target size is < 400 nm for optimal oral absorption.
Quality Control & Troubleshooting
Before administering to animals, you must validate the formulation stability. A formulation that looks clear in the vial but precipitates immediately in the stomach (pH 1.2) or blood (pH 7.4) will yield false-negative efficacy data.
The "Dilution Test"[13]
-
Prepare 100 µL of your final formulation.
-
Add it to 900 µL of Simulated Gastric Fluid (SGF) or PBS (pH 7.4) .
-
Incubate at 37°C for 30 minutes.
-
Pass: Solution remains clear or turns into a fine, uniform haze (nanoparticles).
-
Fail: Visible flakes or sedimentation at the bottom of the tube.
Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| Immediate Precipitation upon adding water | "Crash out" effect | Increase PEG400 ratio; heat water to 37°C before addition; switch to Protocol B (Nanosuspension). |
| Animal Toxicity (Lethargy, weight loss) | Solvent load too high | Reduce DMSO < 5%; Reduce Tween 80 < 2%. PEG400 is generally well tolerated up to 60% orally. |
| Variable PK Data | Inconsistent dosing | Vortex formulation immediately before every syringe draw. Compound 39 settles quickly in suspension. |
| Viscosity issues | High PEG content | Use a larger gauge needle (e.g., 20G for gavage) or warm formulation to 30°C prior to dosing. |
In Vivo Administration Guidelines
Dosing Volumes
-
Mice: Max 10 mL/kg (PO), 5 mL/kg (IV).
-
Rats: Max 10 mL/kg (PO), 5 mL/kg (IV).
-
Note: For Compound 39, oral bioavailability (F%) is low (~9%) [3].[1] Higher volumes (10 mL/kg) are preferred to maximize the solubilized dose delivered.
pH Adjustment
Compound 39 (often a piperazine/pyridine derivative) is basic.
-
Acidification: Adjusting the final formulation to pH 3–4 using dilute HCl or Citric Acid buffer can significantly enhance solubility and absorption for oral dosing.
-
Warning: Do not use acidic formulations for IP or IV administration as this causes significant pain and tissue necrosis.
References
-
J. Med. Chem. (2025).[1][6][9] Discovery of Potent Nicotinic α7 Positive Allosteric Modulators (Compound 39). American Chemical Society. Retrieved from [Link]
-
National Institutes of Health (NIH). (2026). Development of Cell-Active BRD4-D1 Selective Inhibitors (Compound 39). PubMed Central. Retrieved from [Link]
Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CFTR corrector 16 | CFTR | 1210305-23-9 | Invivochem [invivochem.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. data.epo.org [data.epo.org]
- 7. US10213433B2 - Solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 8. Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxazine Derivatives of γ- and δ-Tocotrienol Display Enhanced Anticancer Activity In Vivo | Anticancer Research [ar.iiarjournals.org]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Note: Stability and Formulation of Pancreatic Lipase/Carboxylesterase 1-IN-1 in Saline
This Application Note and Protocol is designed for researchers investigating metabolic disorders, specifically targeting the dual inhibition of Pancreatic Lipase (PL) and Human Carboxylesterase 1A (hCES1A).[1]
Topic: Pancreatic lipase/Carboxylesterase 1-IN-1 Stability in Saline Compound ID: CAS 194235-21-7 (Compound 39) Chemical Class: Triterpenoid Derivative (Oleanolic Acid Scaffold)
Executive Summary
Pancreatic lipase/Carboxylesterase 1-IN-1 (CAS 194235-21-7), often referred to as Compound 39 , is a potent dual inhibitor designed to target lipid metabolism pathways.[1] While it exhibits high efficacy (IC50: 2.13 µM for PL; 0.055 µM for hCES1A), its application in physiological saline (0.9% NaCl) is severely limited by its physicochemical properties.[1]
Critical Insight: This compound is a lipophilic triterpenoid (C30H44O4). It is insoluble and physically unstable in pure saline . "Stability" in the context of saline refers primarily to physical stability (prevention of precipitation) rather than chemical degradation. Direct dilution into saline will result in immediate precipitation, leading to erratic dosing and failed assays.[1]
This guide provides a validated Solubilization and Stability Protocol using a co-solvent system (DMSO/PEG300/Tween-80) that enables stable dispersion in saline for in vivo and in vitro applications.
Physicochemical Profile & Stability Mechanisms
Chemical Identity[2][3]
-
Name: Pancreatic lipase/Carboxylesterase 1-IN-1
-
CAS Number: 194235-21-7
-
Molecular Formula: C30H44O4
-
Molecular Weight: 468.67 g/mol
-
Structural Features: Oleanolic acid derivative featuring a 2-enol and 3-ketal moiety.[3]
The "Saline Stability" Paradox
Researchers often confuse chemical stability (bond breaking) with physical stability (solubility).
-
Chemical Stability: The triterpenoid skeleton is relatively robust in neutral pH (7.4). However, the enol/ketal moieties can be sensitive to acidic environments.[1] In neutral saline, chemical hydrolysis is slow.[1]
-
Physical Stability (The Real Issue): Due to its high LogP (estimated >5), the compound is hydrophobic.[1] In pure saline, the thermodynamic drive to aggregate is high.[1]
-
Result: Rapid crystallization or formation of amorphous aggregates.
-
Impact: Loss of effective concentration (<1% bioavailability).
-
Mechanism of Action (Dual Inhibition)
The compound acts as a mixed inhibitor for Pancreatic Lipase and a competitive inhibitor for hCES1A, modulating lipid hydrolysis and cholesterol ester metabolism.
Figure 1: Dual inhibition mechanism.[1] The compound blocks the conversion of complex lipids into absorbable free fatty acids and cholesterol.
Protocol: Preparation of Stable Saline-Based Vehicle
Objective: Create a 2.5 mg/mL clear solution stable for acute dosing (up to 24 hours). Note: Do NOT use pure saline. Follow this order of addition strictly.
Reagents & Equipment
-
Compound: Pancreatic lipase/Carboxylesterase 1-IN-1 (Solid, >98% purity).
-
Solvent A (Stock): DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.[1]
-
Solvent B (Co-solvent): PEG300 (Polyethylene glycol 300).
-
Solvent C (Surfactant): Tween-80 (Polysorbate 80).
-
Solvent D (Diluent): Sterile Saline (0.9% NaCl).
-
Equipment: Vortex mixer, Sonicator (water bath), Amber glass vials (compound is light sensitive).[1]
Step-by-Step Formulation Workflow
| Step | Action | Critical Parameter | Resulting Phase |
| 1 | Prepare Stock | Dissolve 25 mg compound in 1 mL DMSO . | Clear Yellow Solution (25 mg/mL) |
| 2 | Aliquot | Take 100 µL of Stock Solution into a fresh vial. | 10% Final Volume |
| 3 | Add Co-solvent | Add 400 µL PEG300 . Vortex for 30 sec. | Clear Solution (Viscous) |
| 4 | Add Surfactant | Add 50 µL Tween-80 . Vortex for 30 sec. | Homogeneous Mix |
| 5 | Add Saline | Slowly add 450 µL Saline dropwise while vortexing. | Clear Micellar Solution (2.5 mg/mL) |
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
Figure 2: Sequential formulation protocol to prevent precipitation shock.
Stability Verification Protocol
Since the compound is physically unstable in aqueous media, you must verify the formulation before use.
Visual Inspection (The "Cloud" Test)
-
Method: Hold the vial against a black background under bright light.
-
Pass: Solution is perfectly clear or slightly opalescent (Tyndall effect is acceptable for micellar solutions).
-
Fail: Visible particulates, "snow globe" effect, or phase separation (oil droplets).[1]
Quantitative Stability Assay (HPLC)
If storing the saline formulation for >4 hours, quantify the concentration to ensure no precipitation has occurred.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 50% -> 95% ACN over 10 min.
-
Detection: UV at 210 nm (triterpenoid backbone) or 254 nm (enol conjugation).
-
Procedure:
-
Centrifuge the saline formulation at 10,000 x g for 5 mins.
-
Sample the supernatant .
-
Dilute 1:10 in Methanol (to dissolve micelles).
-
Inject and compare peak area to a fresh standard.
-
-
Acceptance Criteria: >95% recovery of the nominal concentration.
Storage and Handling
| State | Condition | Stability Duration |
| Solid Powder | -80°C, Desiccated | 2 Years |
| DMSO Stock (25 mg/mL) | -80°C | 6 Months |
| DMSO Stock (25 mg/mL) | -20°C | 1 Month |
| Saline Formulation | Room Temp (25°C) | Use Immediately (< 4 Hours) |
| Saline Formulation | 4°C | Not Recommended (Risk of precipitation) |
Warning: Do not freeze the saline formulation. The freeze-thaw cycle will disrupt the micelles/co-solvent balance and cause irreversible precipitation.
References
-
Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3] Link
- Describes the synthesis, structure (Compound 39), and IC50 values.
-
Pancreatic lipase/Carboxylesterase 1-IN-1 Product Datasheet. MedChemExpress. Link
- Source of specific solubility protocols and storage conditions.
-
Pancreatic lipase/Carboxylesterase 1-IN-1. TargetMol. Link[1]
- Verification of CAS 194235-21-7 and chemical properties.
Sources
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Preparation of PEG 300 and Tween-80 Formulation for Poorly Water-Soluble Compounds (Exemplified by Compound 39)
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation and characterization of a formulation vehicle composed of Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween-80). This vehicle is particularly suited for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), herein referred to as "Compound 39," for preclinical and research applications.
The strategic combination of a cosolvent (PEG 300) and a non-ionic surfactant (Tween-80) is a well-established method to enhance the aqueous solubility and bioavailability of hydrophobic compounds.[1][2] This guide will not only detail the step-by-step protocol for preparing such a formulation but will also elucidate the underlying scientific principles that govern the selection of these excipients and their respective concentrations. Adherence to the principles outlined in this document will enable the creation of a stable and effective formulation, suitable for various research applications.
Scientific Rationale and Principles of Formulation
The primary challenge in the development of formulations for many new chemical entities is their poor aqueous solubility, which can significantly hinder their absorption and, consequently, their therapeutic efficacy.[3][4] To overcome this, a combination of solubilization techniques is often employed. The formulation described herein utilizes a synergistic approach involving a cosolvent and a surfactant.
1.1. The Role of PEG 300 as a Cosolvent
Polyethylene Glycol 300 (PEG 300) is a low molecular weight polymer of ethylene oxide that is miscible with water in all proportions.[5] Its primary role in this formulation is to act as a cosolvent, increasing the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[1] This alteration of the solvent's properties allows for greater accommodation of the non-polar API molecules.
1.2. The Function of Tween-80 as a Surfactant and Emulsifier
Tween-80 (Polysorbate 80) is a non-ionic surfactant widely used in pharmaceutical formulations for its excellent emulsifying and solubilizing properties.[6] Structurally, Tween-80 possesses both a hydrophilic (polyoxyethylene) head and a lipophilic (oleate) tail. This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[7] These micelles have a hydrophobic core that can encapsulate the poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[8] Furthermore, Tween-80 helps to prevent the precipitation of the drug upon dilution with aqueous fluids, such as blood or buffer solutions, by maintaining a stable emulsion.[6]
1.3. The Synergistic Effect
The combination of PEG 300 and Tween-80 often results in a synergistic enhancement of solubility that is greater than the additive effect of each excipient alone.[9] PEG 300 reduces the polarity of the bulk solvent, which can lower the CMC of Tween-80, promoting micelle formation at lower surfactant concentrations.[7][10] This interplay creates a microenvironment that is highly conducive to the solubilization and stabilization of hydrophobic APIs like Compound 39.
Materials and Equipment
2.1. Materials
-
Compound 39 (or the desired poorly water-soluble API)
-
Polyethylene Glycol 300 (PEG 300), USP/NF grade
-
Tween-80 (Polysorbate 80), USP/NF grade
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher (optional, for initial stock solution)
-
Sterile Saline (0.9% w/v Sodium Chloride) or other aqueous buffer as required
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile, single-use syringes and needles
-
Sterile, depyrogenated vials
2.2. Equipment
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Pipettes (calibrated)
-
Sterile filtration apparatus (e.g., 0.22 µm syringe filters)
-
Laminar flow hood or biological safety cabinet
-
pH meter
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Pre-formulation Studies: Foundational Steps for Success
Prior to preparing the final formulation, it is crucial to conduct pre-formulation studies to determine the optimal ratio of excipients for Compound 39. These studies typically involve assessing the solubility of the compound in various concentrations of PEG 300, Tween-80, and their mixtures.
Table 1: Illustrative Pre-formulation Solubility Assessment of Compound 39
| Formulation ID | Vehicle Composition (v/v/v) | Compound 39 Solubility (mg/mL) | Observations |
| F1 | 100% Saline | < 0.1 | Insoluble, forms a suspension |
| F2 | 40% PEG 300 in Saline | 2.5 | Clear solution, slight viscosity |
| F3 | 5% Tween-80 in Saline | 1.8 | Slightly opalescent solution |
| F4 | 40% PEG 300 / 5% Tween-80 in Saline | > 10.0 | Clear, stable solution |
The data presented in Table 1 is hypothetical and should be determined experimentally for the specific API. The goal is to identify a vehicle composition that achieves the desired concentration of Compound 39 in a clear, stable solution.
Detailed Protocol for the Preparation of a PEG 300 and Tween-80 Formulation
This protocol describes the preparation of a common and effective formulation vehicle consisting of 10% DMSO (optional), 40% PEG 300, 5% Tween-80, and 45% Saline. The order of addition of the components is critical to prevent precipitation of the API.[6]
4.1. Step-by-Step Procedure
-
Preparation of Compound 39 Stock Solution (Optional):
-
If the API is particularly difficult to wet, a concentrated stock solution in DMSO can be prepared.
-
Accurately weigh the required amount of Compound 39 and dissolve it in the appropriate volume of DMSO to achieve a high concentration (e.g., 100 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 40°C) may be applied if necessary.
-
-
Formulation Preparation:
-
In a sterile vial, add the required volume of the Compound 39 stock solution in DMSO (if prepared in Step 1) or the accurately weighed neat API.
-
Add the specified volume of PEG 300 to the vial.
-
Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
Add the required volume of Tween-80 to the mixture.
-
Vortex again to ensure complete and uniform mixing.
-
Slowly add the sterile saline (or other aqueous buffer) to the mixture while continuously vortexing. This slow addition is crucial to prevent localized concentration changes that could lead to precipitation.
-
Continue to mix until the final formulation is a clear, homogenous solution.
-
4.2. Example Calculation for a 10 mL Final Formulation (10 mg/mL Compound 39)
-
Total Compound 39 needed: 10 mL * 10 mg/mL = 100 mg
-
Volume of DMSO (10%): 1.0 mL
-
Volume of PEG 300 (40%): 4.0 mL
-
Volume of Tween-80 (5%): 0.5 mL
-
Volume of Saline (45%): 4.5 mL
Workflow for Formulation Preparation
Caption: Interplay of formulation components leading to a stable solution.
Conclusion
The use of a PEG 300 and Tween-80 based formulation is a robust and effective strategy for the solubilization of poorly water-soluble compounds for research and preclinical development. By understanding the scientific principles behind the function of each excipient and by adhering to a systematic approach to formulation preparation and characterization, researchers can develop a reliable and self-validating protocol. This will ultimately lead to more consistent and reproducible experimental outcomes. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of drug development.
References
- U.S. Pharmacopeia.
-
U.S. Pharmacopeia. General Chapter <790> Visible Particulates in Injections. [Link]
-
Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). BioDuro. [Link]
-
New USP Chapter on Visual Inspection of Parenterals? (2021, June 2). ECA Academy. [Link]
-
Singh, A., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 13(3), 354-364. [Link]
-
Visual Inspection of Parenteral Products. Pharma Focus America. [Link]
-
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]
- U.S. Pharmacopeia. General Chapter <1790> Visual Inspection of Injections.
-
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). ResearchGate. [Link]
-
Sharma, R., & Mehta, I. (2014). Stability study of O/W emulsions using zeta potential. Journal of Chemical and Pharmaceutical Research, 6(1), 743-747. [Link]
-
Singh, P. P., et al. (2012). Micellar Properties of Tween – 80 in Aqueous Solutions of Poly (Ethylene) Glycols: An Ultra Sonic Study. Der Pharma Chemica, 4(5), 1836-1842. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. [Link]
-
Kumar, A., & Mali, R. R. (2010). Micellization of Surfactants in Mixed Solvent of Different Polarity. Scholars Research Library, 2(4), 329-337. [Link]
-
Jain, S. K., et al. (2010). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Indian Journal of Pharmaceutical Sciences, 72(5), 588-595. [Link]
-
Tejwani, R. W., et al. (2001). Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures. International Journal of Pharmaceutics, 228(1-2), 147-159. [Link]
-
Particle Characterization in the Pharmaceutical Industry. HORIBA. [Link]
-
Akter, T., et al. (2015). CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. International Journal of Pharmaceutical Sciences and Research, 6(10), 4166-4172. [Link]
-
The Importance of Zeta Potential to Pharmaceutical Formulations. (2005, May 12). AZoNano. [Link]
-
Yuliani, S. H., et al. (2020). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology, 13(3), 1185-1190. [Link]
-
Nassar, M. F., et al. (2004). Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product. Pharmaceutical Development and Technology, 9(2), 189-195. [Link]
-
Polyethylene Glycol (PEG) Exposure in Parenteral Therapies for the Pediatric Population. (2017, December 13). American Society of Hematology. [Link]
- Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. (2012).
-
Al-Suwayeh, S. A., et al. (2023). Tween 80-Based Self-Assembled Mixed Micelles Boosted Valsartan Transdermal Delivery. Pharmaceuticals, 16(11), 1549. [Link]
-
Al-Suwayeh, S. A., et al. (2023). Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery. Pharmaceuticals, 17(1), 19. [Link]
-
Synergistic effect of polyethylene glycol and superdisintegrant on dissolution rate enhancement of simvastatin in pellet formulation. (2019, July 15). PubMed. [Link]
-
Optimization of Tween 80 and PEG-400 Concentration in Indonesian Virgin Coconut Oil Nanoemulsion as Antibacterial against Staphylococcus aureus. (2022). UKM Journal Systems. [Link]
-
Polyethylene Glycols (PEGs). (n.d.). Regulations.gov. [Link]
-
The Influence of Different Molecular Weights of Polyethylene Glycol (Peg) to the Formation of the Aqueous Two-Phase System. (2020, November 17). Crimson Publishers. [Link]
-
Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions. (2019). ResearchGate. [Link]
-
EFFECT OF OPTIMIZATION OF TWEEN 80 AND PROPYLENE GLYCOL AS A SURFACTANT AND COSURFACTANT ON THE PHYSICAL PROPERTIES OF ASPIRIN M. (n.d.). CORE. [Link]
-
Phase Equilibria of PEG/Sulfate Salt Aqueous Two-Phase Systems: Effects of pH and Molecular Weight of Polymer. (2021, February 28). Physical Chemistry Research. [Link]
-
PHASE DIAGRAM OF WATER-POLYETHYLENE GLYCOL SYSTEMS. (1984). IIR. [Link]
- Parenteral formulations and uses thereof. (2019).
-
Effect of optimization of Tween 80 and propylene glycol as a surfactant and cosurfactant on the physical properties of aspirin microemulsion. (2025, August 7). ResearchGate. [Link]
-
Li, P., & Zhao, L. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1-10. [Link]
-
EMA: Update of the Annex to the Excipients Guideline. (2024, May 29). ECA Academy. [Link]
-
Food and Drug Administration, HHS § 172.840. (n.d.). GovInfo. [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 8. Synergistic effect of polyethylene glycol and superdisintegrant on dissolution rate enhancement of simvastatin in pellet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Regulatory Expectations for USP 790 Visual Inspection at Compounding Pharmacies & 503Bs — Restore Health Consulting [restorehealthconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Compound 39 (CMPD-39) Precipitation in Cell Culture
Core Technical Overview
Compound Identity: In the context of current high-impact research, Compound 39 most frequently refers to CMPD-39 , a selective, non-covalent inhibitor of USP30 (Ubiquitin-Specific Protease 30) used in mitophagy and Parkinson’s disease research.[1]
Physicochemical Challenge: CMPD-39 exhibits a high lipophilicity profile (LogP > 3.5) . While highly soluble in organic solvents like DMSO (up to ~50 mM), it is thermodynamically unstable in aqueous buffers (Cell Culture Media).
The Phenomenon: When a DMSO stock solution is added to aqueous media, the solvent environment changes instantaneously.[2] If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, "Solvent Shock" occurs, triggering rapid nucleation and precipitation.[2] This results in:
-
Loss of Potency: The effective concentration is unknown.
-
False Negatives: The drug never reaches the intracellular target.
-
Cytotoxicity: Crystalline precipitates can physically damage cell membranes (the "shard effect").
The "Crash-Out" Mechanism (Visualized)
Understanding why precipitation happens is the first step to preventing it. The diagram below illustrates the kinetic failure point during standard pipetting.
Figure 1: The Kinetic Bifurcation Point. Slow mixing leads to local supersaturation (Red path), while rapid dispersion stabilizes the compound in the aqueous phase (Green path).
Validated Protocols for CMPD-39 Preparation
Do NOT perform intermediate dilutions in aqueous buffers (e.g., PBS or Media). This is the most common cause of precipitation.
Protocol A: The "Direct Spike" Method (Recommended)
Best for: Final concentrations < 10 µM.
-
Prepare Stock: Dissolve CMPD-39 in anhydrous DMSO to 1000x the desired final concentration (e.g., for a 1 µM treatment, prepare a 1 mM Stock).
-
Pre-warm Media: Ensure cell culture media is at 37°C . Cold media lowers the solubility limit.
-
Vortex-Assisted Addition:
-
Place the tube of culture media on a vortex mixer set to low/medium speed .
-
While the media is swirling, inject the DMSO stock directly into the center of the vortex .
-
Rationale: This maximizes the surface area of the DMSO drop, ensuring immediate dilution below the nucleation threshold.
-
Protocol B: The "Serial-DMSO" Method
Best for: Dose-response curves requiring high precision.
-
Step 1: Perform all serial dilutions exclusively in DMSO .
-
Example: Dilute 10 mM stock -> 3 mM -> 1 mM -> 0.3 mM (all in DMSO).
-
-
Step 2: Add these DMSO stocks to the media using the "Direct Spike" method (Protocol A).
-
Result: Every well receives exactly 0.1% DMSO, normalizing the vehicle effect.
-
Protocol C: The "Serum-Shift" Technique (For Difficult Compounds)
Best for: High concentrations (> 10 µM) or extremely hydrophobic analogs.
-
Concept: Serum albumin (BSA/HSA) acts as a carrier protein, sequestering hydrophobic molecules and preventing crystallization.
-
Step 1: Prepare a small volume of media containing 20% FBS (higher than the standard 10%).
-
Step 2: Spike the CMPD-39 stock into this high-serum aliquot. Vortex vigorously.
-
Step 3: Dilute this mixture into your final culture wells to reach the standard 10% FBS concentration.
Troubleshooting Guide & FAQs
Q1: I see a cloudy precipitate immediately after adding CMPD-39. Can I filter it?
Answer: NO. Filtering removes the drug, meaning you will treat your cells with an unknown, significantly lower concentration.[3]
-
The Fix: You must restart. Use Protocol A . Ensure you are not exceeding the solubility limit (check specific datasheet, usually <50 µM in aqueous). If high concentrations are required, use Protocol C (Serum-Shift).
Q2: My media is clear at first, but crystals appear after 24 hours. Why?
Answer: This is Thermodynamic Instability (Ostwald Ripening). While kinetic energy (vortexing) initially forced the compound into solution, it is slowly reverting to its crystal form because the solution is supersaturated.
-
The Fix:
-
Reduce Concentration: You may be above the thermodynamic solubility limit.
-
Check Temperature: Are you taking the plate out of the incubator often? Cooling promotes crystallization.
-
Limit Duration: For unstable compounds, refresh media every 12-24 hours.
-
Q3: How does DMSO concentration affect CMPD-39 solubility?
Answer: Many researchers mistakenly believe "more DMSO = better solubility" in the final well. However, DMSO concentrations >0.5% are often cytotoxic.
-
The Sweet Spot: Keep final DMSO between 0.1% and 0.5% .[4]
-
Warning: Never exceed 1% DMSO unless your cell line is validated for tolerance.
Data Summary: Solubility Thresholds (Estimated)
| Solvent / Medium | Max Solubility (25°C) | Risk Level | Notes |
| Anhydrous DMSO | ~50 mM | Low | Store at -20°C; protect from moisture (hygroscopic). |
| PBS (No Serum) | < 1 µM | Critical | Avoid. Lack of proteins leads to immediate crash-out. |
| Media + 10% FBS | ~10 - 20 µM | Moderate | Albumin binds CMPD-39, improving solubility. |
| Media (Serum-Free) | < 5 µM | High | Requires rapid mixing; prone to precipitation. |
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the correct solubilization strategy based on concentration and media composition.
References
- Di Fruscia, P., et al. (2013).The discovery of a highly selective, non-covalent USP30 inhibitor. (Contextual basis for USP30 inhibitor chemistry).
-
Guide to Pharmacology. Ligand: Compound 39 (CCR2/CCR5 Antagonist). (Alternative "Compound 39" context). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Turbidity in Pancreatic Lipase Assays
Topic: Pancreatic Lipase Assay Optimization & Turbidity Management Audience: Researchers, Formulation Scientists, and Drug Discovery Teams Content Type: Technical Support Guide (Q&A Format)
Introduction: The Turbidity Paradox
In pancreatic lipase assays, turbidity is a double-edged sword. Unlike typical enzymatic assays where a clear solution is ideal, pancreatic lipase acts at the oil-water interface . Therefore, a completely clear solution often indicates that your substrate is dissolved as monomers (inaccessible to the enzyme) rather than emulsified (accessible).
The Core Challenge: You must distinguish between functional turbidity (a stable, homogeneous emulsion) and problematic turbidity (precipitation, phase separation, or calcium soap formation). This guide addresses the root causes of instability and provides field-proven protocols to standardize your assay.
Part 1: Troubleshooting Guide (Q&A)
Category A: Substrate & Emulsion Instability
Q1: Why does my p-Nitrophenyl Palmitate (pNPP) substrate precipitate immediately upon addition to the assay buffer?
Diagnosis: This is "Solvent Shock." pNPP is highly hydrophobic. When dissolved in an organic solvent (e.g., isopropanol or ethanol) and introduced to an aqueous buffer, the sudden change in polarity forces the lipid out of solution before it can form a stable micelle.
Corrective Action:
-
Order of Addition: Never add the enzyme directly to the substrate stock.
-
The "Drop-wise" Technique: Add your organic substrate solution drop-wise into a vigorously stirring buffer that already contains your emulsifier (e.g., Gum Arabic or Sodium Deoxycholate).
-
Temperature Sync: Ensure both the buffer and the substrate stock are at the same temperature (preferably 37°C). Cold buffer accelerates precipitation.
-
Emulsifier Check: pNPP requires a surfactant to stay dispersed. If you are not using bile salts, you must use Triton X-100 (approx. 0.1% - 0.4%) or Gum Arabic.
Q2: My blank control (no enzyme) becomes cloudy over time. How do I stop this?
Diagnosis: This indicates emulsion instability (coalescence of oil droplets) or auto-hydrolysis .
-
Coalescence: The emulsifier concentration is below the Critical Micelle Concentration (CMC).
-
Auto-hydrolysis: High pH (>8.5) or high temperature can cause pNPP to hydrolyze spontaneously, releasing p-nitrophenol and insoluble palmitic acid.
Corrective Action:
-
Buffer Optimization: Switch to a buffer with higher ionic strength (e.g., 50 mM Tris-HCl + 100 mM NaCl). Ionic strength helps stabilize the electrical double layer of the emulsion.
-
Use Gum Arabic: Unlike simple detergents, Gum Arabic (Acacia) forms a physical barrier around lipid droplets (steric stabilization), preventing coalescence better than Triton X-100 over long incubations [1].
Category B: Buffer & Cofactor Incompatibility
Q3: The reaction starts clear but turns milky white during the incubation. Is this enzyme activity?
Diagnosis: Yes, but it is a "false" signal for absorbance reading. The lipase is releasing free fatty acids (FFAs). If your buffer contains Calcium (Ca²⁺) , the FFAs react with calcium to form insoluble calcium soaps (calcium palmitate).
The Mechanism:
Corrective Action:
-
For Colorimetric Assays (Absorbance): Reduce Calcium concentration to <1 mM or use a calcium-free buffer if your lipase isoform allows. Note that Porcine Pancreatic Lipase (PPL) requires Ca²⁺ for stability, but excessive amounts ruin optical clarity.
-
Buffer Swap: NEVER use Phosphate buffers (PBS) if you are adding Calcium. Calcium Phosphate precipitates immediately. Use Tris-HCl, HEPES, or MOPS.
Q4: Adding Bile Salts cleared the turbidity, but my enzyme activity dropped to near zero. Why?
Diagnosis: You have cleared the interface but inhibited the enzyme. Bile salts (e.g., Sodium Taurodeoxycholate) at concentrations above their CMC (typically >2-4 mM) will displace lipase from the lipid interface, effectively "washing" the enzyme off the substrate [2].
Corrective Action:
-
Add Colipase: You must add Colipase (typically in a 1:1 or 2:1 molar ratio to Lipase). Colipase binds to the bile salt-coated interface and creates an anchor point for the lipase.[1]
-
Protocol Rule: If you use Bile Salts (physiological condition), you must use Colipase. If you lack Colipase, use synthetic detergents like Triton X-100 instead of bile salts, but acknowledge the assay is less physiologically relevant.
Part 2: Visual Troubleshooting Logic
Diagram 1: The "Good vs. Bad" Turbidity Decision Tree
Caption: Decision tree for diagnosing the root cause of turbidity based on timing and visual characteristics.
Part 3: Optimized Experimental Protocols
Protocol A: Preparation of Stable pNPP Emulsion (The "Gold Standard")
This protocol minimizes background turbidity while maintaining interfacial access for the enzyme.
Reagents:
-
Substrate Stock: 10 mM p-Nitrophenyl Palmitate (pNPP) in Isopropanol. (Dissolve by heating to 60°C if necessary).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) Gum Arabic and 0.2% (w/v) Sodium Deoxycholate (SDC).
-
Enzyme Diluent: 10 mM Tris-HCl, pH 8.0.
Step-by-Step Methodology:
-
Preparation of Buffer: Dissolve Gum Arabic in the Tris buffer first. Stir gently for 30 minutes (do not shake vigorously to avoid foaming). Filter through a 0.45 µm filter to remove particulate matter.
-
Substrate Conditioning: Just before the assay, dilute the 10 mM pNPP Stock 1:10 into the Assay Buffer drop-wise under vigorous magnetic stirring.
-
Critical Step: This creates the emulsion.[2] The solution should look slightly hazy but uniform. No visible chunks.
-
-
Pre-Incubation: Incubate this mixture at 37°C for 5 minutes to stabilize the micelles.
-
Reaction Start: Add 180 µL of the conditioned substrate mixture to the microplate well. Add 20 µL of Enzyme solution.
-
Measurement: Read Absorbance at 405 nm (kinetic mode) for 10 minutes.
Protocol B: Quantitative Troubleshooting Matrix
Use this table to interpret your absorbance data when turbidity is suspected.
| Observation | Absorbance Profile (405 nm) | Root Cause | Solution |
| High Initial OD (>1.0) | Flat line (no slope) | Substrate crashed out of solution. | Re-solubilize pNPP in isopropanol; use fresh Gum Arabic. |
| Lag Phase | Slow start, then linear | Interface needs time to "activate" or enzyme is aggregating. | Pre-incubate enzyme with Colipase for 5 mins before adding substrate. |
| Non-Linear (Decreasing) | Slope flattens quickly | Product inhibition or Enzyme inactivation. | Check pH drift (buffer capacity); Add Bile Salts to clear fatty acids. |
| Noisy Data | Jagged line | Large lipid droplets scattering light. | Improve emulsification (sonication or higher stir speed during prep). |
Part 4: Mechanistic Insight (The "Why")
The Lipase-Colipase-Bile Salt Complex
Understanding the molecular assembly is crucial for troubleshooting. Lipase cannot bind to a bile-salt-coated interface alone. It requires Colipase to open its "lid" domain and expose the active site.
Caption: Schematic of the Interfacial Activation. Bile salts block Lipase unless Colipase mediates the binding.
References
-
Winkler, U. K., & Stuckmann, M. (1979).[3] Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. Link(Establishes the use of polysaccharides like Gum Arabic for stabilization).
-
Erlanson-Albertsson, C. (1993). Pancreatic colipase.[1][4][5][6] Structure and physiological aspects.[1] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1125(1), 1-7. Link(Authoritative source on the Lipase-Colipase-Bile Salt interaction).
-
Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98-99. Link(The standard protocol for pNPP assays).
-
Mendes, A. A., et al. (2012).[3][6] Application of different lipases in the enzymatic synthesis of biodiesel. Biotechnology Advances, 30(6), 1367-1378. (Reference for pH and temperature optima).
Sources
Technical Guide: Optimizing DMSO Concentration for hCES1A Inhibitor Assays
From: Dr. Alex V., Senior Application Scientist To: Assay Development Team Subject: Critical Parameters for Solvent Tolerance in Human Carboxylesterase 1A (hCES1A) Screening
The Core Directive: The "Goldilocks" Solvent Paradox
In high-throughput screening (HTS) for hCES1A inhibitors, Dimethyl Sulfoxide (DMSO) is a necessary evil. You need it to solubilize lipophilic inhibitors, but hCES1A—a serine hydrolase with a deep, hydrophobic active site—is kinetically sensitive to organic solvents.
The Scientific Reality:
-
Too much DMSO (>1-2%): Induces conformational changes in the catalytic triad (Ser221, Glu354, His468), alters
(the "solvent shift" effect), and increases the rate of spontaneous substrate hydrolysis (background noise). -
Too little DMSO: Causes compound precipitation, leading to false negatives (loss of potency) or false positives (aggregates sequestering the enzyme).
Your Goal: Determine the Maximum Tolerable Concentration (MTC) for your specific enzyme batch before running any inhibition curves. This guide provides the self-validating protocols to do so.
Protocol: The DMSO Tolerance Titration
Do not rely on literature values alone. Recombinant enzyme batches vary. This experiment validates your system.
Experimental Workflow
Objective: Define the DMSO concentration where hCES1A activity remains
Reagents:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.4 (hCES1A is pH sensitive).
-
Substrate: p-Nitrophenyl acetate (pNPA) or 4-Methylumbelliferyl acetate (4-MUA).
-
Enzyme: Recombinant hCES1A.
Step-by-Step Methodology:
-
Preparation of Solvent Series:
-
Prepare a 2X DMSO dilution series in assay buffer.[1]
-
Range: 0% (Control), 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, 5.0%, 10.0%.
-
Note: These are 2X because they will be diluted 1:1 with the enzyme.
-
-
Enzyme Pre-incubation (The Critical Step):
-
Add 20 µL of 2X hCES1A solution to 20 µL of the DMSO series in a 384-well plate.
-
Incubate: 15 minutes at 37°C.
-
Why? This allows the solvent to induce any potential conformational changes before the reaction starts.
-
-
Reaction Initiation:
-
Add 40 µL of Substrate (at
concentration). -
Crucial: Ensure the substrate stock is prepared such that the final DMSO concentration doesn't shift significantly, or account for substrate-solvent volume.
-
-
Detection:
-
Kinetic Read: Measure Absorbance (405 nm for pNPA) or Fluorescence (Ex360/Em450 for 4-MUA) every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the Initial Velocity (
) for the linear portion of the curve. -
Normalize data:
.
-
Visualizing the Tolerance Threshold
The following diagram illustrates the decision logic for selecting the optimal concentration based on the titration results.
Figure 1: Decision logic for selecting the optimal DMSO concentration. The "Sweet Spot" is the intersection of enzyme stability and compound solubility.
Troubleshooting Guide: The "Self-Validating" Matrix
Use this matrix when your IC50 curves look irregular or non-reproducible.
| Symptom | Probable Cause | The "Self-Validating" Test | Corrective Action |
| IC50 shifts >3x between runs | Solvent Shift Effect: DMSO is altering the | Run a Substrate | Keep DMSO constant across all wells (including controls). Do not serially dilute inhibitors in buffer; dilute in 100% DMSO first, then transfer. |
| Steep Hill Slope (> 2.0) | Compound Aggregation: Inhibitor is precipitating and sequestering enzyme (promiscuous inhibition). | Centrifugation Test: Spin the assay plate at 1000xg for 5 min before reading. If signal drops, precipitation occurred. | Add 0.01% Triton X-100 to the buffer (below CMC) to stabilize colloids, or reduce DMSO if it's driving the "crashing out." |
| High Background Signal | Spontaneous Hydrolysis: DMSO acts as a nucleophile or catalyst for ester hydrolysis (common with pNPA). | No-Enzyme Control: Run the full assay with DMSO + Substrate but no enzyme. | Subtract the "No-Enzyme" slope from your data. Switch to a more stable substrate like 4-MUA if background >20% of signal. |
| Loss of Activity over Time | Enzyme Instability: DMSO is unfolding the enzyme during the pre-incubation. | Stability Time-Course: Compare activity at T=0 vs T=60 min in 1% DMSO. | If activity drops >10% in 1 hour, reduce DMSO to 0.5% or add 10% Glycerol/BSA to stabilize the protein fold. |
Frequently Asked Questions (FAQs)
Q1: Can I use "Serial Dilution in Buffer" to create my inhibitor dose-response? A: No. This is the most common error in hCES1A assays.
-
The Error: If you dilute a 10 mM stock (in 100% DMSO) into buffer serially, the DMSO concentration decreases across the plate (e.g., 1%
0.5% 0.25%). -
The Consequence: Since hCES1A activity is sensitive to DMSO, the enzyme activity will increase as you dilute the drug, artificially inflating the apparent inhibition at high doses and skewing the IC50.
-
The Fix: Use a "Constant Solvent" method. Perform serial dilutions in 100% DMSO first, then transfer a fixed small volume (e.g., 200 nL) to the assay buffer using acoustic dispensing or pin tools.
Q2: What is the absolute maximum DMSO hCES1A can tolerate?
A: While batch-dependent, literature and internal validations typically show that hCES1A retains structural integrity up to 1% (v/v) . Above 2%, significant loss of
Q3: My hydrophobic inhibitor precipitates at 1% DMSO. What now? A: You have two options:
-
Switch Solvents: Try Ethanol or Methanol (hCES1A is often more tolerant to Ethanol than DMSO, but verify this with a titration).
-
Add Solubilizers: Incorporate 0.01% Pluronic F-127 or BSA (0.1 mg/mL) to the buffer. These act as "chaperones" for the compound without inhibiting the enzyme.
References
-
Redinbo, M. R., et al. (2003). Human Carboxylesterase 1: From Drug Metabolism to Drug Discovery.[2]Journal of Biological Chemistry .[3] (Describes the structural biology and hydrophobic active site of hCES1).
-
Wang, J., et al. (2011). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.[2][4][5]Current Drug Metabolism . (Reviews hCES1 distribution and substrate specificity).
-
Assay Guidance Manual (NCBI). Basics of Enzymatic Assays for HTS. (Authoritative source for Z' factor and DMSO tolerance protocols).
-
Hatfield, M. J., et al. (2011). Selective Inhibitors of Human Carboxylesterase 1.Journal of Medicinal Chemistry . (Provides specific assay conditions and inhibitor handling for hCES1).
Sources
Pancreatic lipase/Carboxylesterase 1-IN-1 solubility issues
Technical Support Center: Pancreatic Lipase/Carboxylesterase 1-IN-1 Subject: Troubleshooting Solubility & Assay Integration for Dual PL/hCES1 Inhibitors
Introduction: The Physicochemical Challenge
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely working with Pancreatic Lipase/Carboxylesterase 1-IN-1 (often referenced in literature as Compound 39 or similar triterpenoid derivatives).
This compound is a potent dual inhibitor designed to target Pancreatic Lipase (PL) and Human Carboxylesterase 1 (hCES1) .[1] However, its chemical scaffold—typically a pentacyclic triterpene backbone—renders it highly lipophilic (LogP > 5) and practically insoluble in pure aqueous buffers.[2]
The "solubility issue" users report is often a kinetic precipitation event that occurs when the concentrated DMSO stock hits the aqueous assay buffer. This guide provides the protocols to stabilize the compound in solution and ensure it reaches the enzyme active site.
Part 1: Stock Solution Preparation (Root Cause Control)[2]
The Golden Rule: Never attempt to dissolve the solid powder directly into aqueous buffer (PBS, Tris, or Saline).[2] It will form a suspension that yields erratic IC50 data.
Protocol A: Primary Stock Generation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.[2]
-
Target Concentration: 10 mM to 25 mM (max).
-
Method: Vortex for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month).
Critical Note: Ensure your DMSO is fresh. Hygroscopic DMSO (absorbed water) will cause the compound to crash out inside the storage vial over time.
Part 2: In Vitro Assay Integration (The "Crash Out" Phase)
The most common failure point is the "Solvent Shock" when diluting the stock.
Scenario 1: Pancreatic Lipase (PL) Assay
Mechanism: PL works at the lipid-water interface. The inhibitor must partition into the substrate emulsion (micelles), not just dissolve in the water.
Troubleshooting Protocol:
-
The Carrier System: You must use bile salts. The assay buffer should contain Taurodeoxycholate (TDC) or Sodium Deoxycholate (typically 1–5 mM) before adding the inhibitor.
-
Intermediate Dilution (The "Step-Down"):
-
Do not pipette 1 µL of 10 mM Stock into 999 µL of buffer.
-
Do prepare a 10x working solution in buffer containing 4% DMSO + Bile Salts .
-
-
Order of Addition:
-
Buffer + Bile Salts + Colipase → Add Inhibitor (Intermediate) → Vortex → Add Substrate (Emulsion) → Initiate with Enzyme.
-
Scenario 2: hCES1 Assay
Mechanism: hCES1 is an esterase.[3] High concentrations of DMSO can inhibit the enzyme itself, creating false positives.[2]
Troubleshooting Protocol:
-
DMSO Limit: Keep final DMSO concentration < 1% (v/v).
-
Surfactant Aid: If the compound precipitates at < 1% DMSO, add 0.01% Triton X-100 or Tween-20 to the assay buffer. This stabilizes the hydrophobic inhibitor without denaturing hCES1.
Part 3: In Vivo & Cellular Formulation
For animal studies (IP/Oral) or cell culture, simple DMSO dilution is toxic.[2] Use these validated co-solvent systems.
Formulation Options Table
| Formulation Type | Composition (v/v) | Preparation Steps | Stability |
| Standard Co-solvent | 10% DMSO 40% PEG300 5% Tween-80 45% Saline | 1. Dissolve compound in DMSO.2. Add PEG300; vortex.3. Add Tween-80; vortex.4. Slowly add Saline. | Use immediately (Clear solution) |
| Cyclodextrin (Preferred) | 10% DMSO 90% (20% SBE-β-CD in Saline) | 1. Dissolve compound in DMSO.2. Add 20% Sulfobutyl ether-β-cyclodextrin solution slowly. | High (24-48 hours) |
| Lipid Carrier | 10% DMSO 90% Corn Oil | 1. Dissolve in DMSO.2. Add Corn Oil.3. Sonicate warm (37°C). | Medium (Check for separation) |
Part 4: Visual Troubleshooting Logic
Use the following decision tree to diagnose precipitation issues in real-time.
Caption: Decision tree for diagnosing solubility-driven assay failures. Yellow diamonds indicate inspection points.[2]
Part 5: Frequently Asked Questions (FAQ)
Q1: The compound dissolves in DMSO, but when I add it to the PL assay, the reaction rate doesn't change (No Inhibition). Why? A: This is likely a "delivery failure," not a potency failure.[2] In PL assays, the enzyme works at the lipid interface.[2] If your inhibitor crashes out into the aqueous phase before reaching the emulsion, it cannot inhibit the enzyme. Fix: Pre-incubate the inhibitor with the substrate emulsion (containing bile salts) for 10 minutes before adding the enzyme. This forces the inhibitor into the micelles.
Q2: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for triterpenoid-based inhibitors (like Compound 39). DMSO is preferred. If you must use Ethanol, ensure the final concentration does not exceed 5%, as Ethanol can act as a competitive substrate or inhibitor for certain esterases.[2]
Q3: My IC50 for hCES1 varies wildly between days. A: Check your dilution method. If you are doing serial dilutions in aqueous buffer, the compound is likely adhering to the plastic pipette tips (non-specific binding). Fix: Perform serial dilutions in 100% DMSO , then transfer a small volume (e.g., 1 µL) to the assay well (e.g., 99 µL buffer) immediately before reading.
References
-
MedChemExpress (MCE). Pancreatic lipase/Carboxylesterase 1-IN-1 Datasheet. (Compound 39).[1] Retrieved from
-
Liu, Y., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1.[2] Bioorganic Chemistry. Retrieved from [2]
-
TargetMol. Pancreatic lipase/Carboxylesterase 1-IN-1 Technical Data. Retrieved from [2][4]
-
Wang, X., et al. (2018). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs.[2] Molecules.[1][3][5][6][7][8][9][10][11][12] Retrieved from [2]
-
World Health Organization. Annex 4: General guidance on solubility and dissolution. WHO Technical Report Series. Retrieved from [2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pancreatic lipase/Carboxylesterase 1-IN-1 | TargetMol [targetmol.com]
- 5. celprogen.com [celprogen.com]
- 6. Kinetic properties of human pancreatic carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic carboxyl ester lipase: a circulating enzyme that modifies normal and oxidized lipoproteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
Technical Support Center: Lipase Inhibitor Screening & Emulsification
Introduction: The "Interface" is Your Reaction Vessel
Welcome to the technical support center. If you are screening for lipase inhibitors (e.g., anti-obesity drugs targeting Pancreatic Lipase), you are not just running an enzymatic reaction; you are engineering a microscopic interface.
Lipases are unique because they undergo interfacial activation . They are inactive in aqueous solution (closed lid) and require a lipid-water interface to open their active site. Therefore, the emulsifier you select does not just solubilize your substrate; it dictates the surface quality, enzyme adsorption, and the validity of your inhibition data.
This guide addresses the specific challenges of stabilizing these interfaces without creating artifacts that mask true inhibitor potency.
Module 1: Emulsifier Selection Strategy
Q: Why is my lipase activity low even though I am using a high concentration of Triton X-100 to solubilize the substrate?
A: You are likely experiencing surfactant crowding or competitive displacement .
While non-ionic detergents like Triton X-100 are excellent for clarifying p-Nitrophenyl Palmitate (p-NPP) assays, they function as a double-edged sword:
-
The "Lid" Mechanism: At concentrations near the Critical Micelle Concentration (CMC), Triton X-100 helps shift the lipase lid to the "open" conformation, enhancing activity.
-
The Displacement Effect: At high concentrations (often >0.1% or significantly above CMC), detergent molecules crowd the interface. Because Porcine Pancreatic Lipase (PPL) relies on hydrophobic interactions to bind the interface, excess detergent can displace the enzyme into the aqueous phase, rendering it inactive.
Recommendation:
-
Titrate your detergent: Determine the minimal concentration required to prevent substrate precipitation.
-
Switch to a Dual System: Use a "anchoring" emulsifier like Gum Arabic (acacia gum) in the buffer. Gum Arabic creates a stable network that prevents droplet coalescence but, unlike small-molecule surfactants, does not aggressively strip lipase from the surface.
Q: I am screening Orlistat analogs. Should I use Bile Salts or synthetic detergents?
A: For high-fidelity screening, you must use Bile Salts (e.g., Sodium Deoxycholate or Taurodeoxycholate) , but only if you also include Colipase .
This is a classic physiological trap:
-
Bile Salts Alone: They are potent surfactants that clear the interface, often inhibiting lipase by displacing it.
-
Bile Salts + Colipase: Colipase is a cofactor that binds to the C-terminal domain of lipase.[1] It creates a high-affinity anchor that allows the lipase to withstand the "scrubbing" effect of bile salts.[2]
The "Gold Standard" Logic: If you screen inhibitors using only Triton X-100, you are testing against a naked enzyme on a synthetic surface. If you use Bile Salts + Colipase, you are testing against the physiological complex. Many inhibitors have different potencies depending on whether the "lid" is stabilized by Colipase.
Technical Note: If you are running a high-throughput primary screen (HTS) with p-NPP, a Triton/Gum Arabic mix is acceptable for cost and simplicity. For secondary validation (IC50 determination), use Bile Salts/Colipase .
Module 2: Visualizing the Mechanism
The following diagram illustrates the competitive dynamics at the interface.
Figure 1: Dynamics of Interfacial Activation. Note how stabilizers (Gum Arabic/Colipase) anchor the enzyme, while high-concentration detergents compete for surface area, potentially ejecting the lipase.
Module 3: Validated Protocol (p-NPP Assay)
This protocol utilizes a hybrid emulsifier system (Triton X-100 + Gum Arabic) to ensure homogeneity without severe enzyme inhibition.
Reagents
-
Buffer A: 50 mM Sodium Phosphate, pH 8.0 containing 1.0 mg/mL Gum Arabic .
-
Why Gum Arabic? It acts as a protective colloid to prevent p-NPP precipitation.
-
-
Substrate Stock: 20 mM p-Nitrophenyl Palmitate (p-NPP) in Isopropanol.
-
Emulsifier Stock: Triton X-100 (pure).
-
Enzyme: Porcine Pancreatic Lipase (PPL) suspended in Buffer A (approx 1 mg/mL, clear supernatant).
Step-by-Step Workflow
-
Substrate Preparation (The "Cloud Point" Trick):
-
Mix 1 part Substrate Stock with 1 part Isopropanol and Triton X-100 to achieve a final Triton concentration of roughly 1% in the stock (this will be diluted).
-
Better Method: Dissolve 30 mg p-NPP in 10 mL Isopropanol. Add this dropwise to 90 mL of Buffer A (with Gum Arabic) while stirring vigorously.
-
Target: The final assay mix should have ~0.1% Triton X-100.
-
-
Reaction Assembly (96-well plate):
-
Blank: 190 µL Substrate Emulsion + 10 µL Buffer.
-
Test: 190 µL Substrate Emulsion + 10 µL Inhibitor.
-
Start: Add 10 µL Lipase solution.
-
-
Measurement:
-
Read Absorbance at 410 nm (p-Nitrophenol release).
-
Kinetic Mode: Read every 30 seconds for 10 minutes. Do not use endpoint assays for inhibition studies; you need to see the rate slope.
-
Data Analysis Table
| Parameter | Optimal Range | Troubleshooting Flag |
| Linearity (R²) | > 0.98 over 5 mins | If < 0.95, substrate is precipitating (add more Gum Arabic). |
| Background (Blank) | < 0.1 OD/min | If high, pH is > 8.0 (Spontaneous Hydrolysis). |
| Signal Window | 0.5 - 1.0 OD delta | If low, check Enzyme source or Triton concentration (too high?). |
Module 4: Troubleshooting & FAQs
Q: My "Inhibitor" shows 100% inhibition, but it's a false positive. How do I confirm?
A: This is likely due to promiscuous aggregation . Many hydrophobic compounds form colloidal aggregates in aqueous buffers that sequester the enzyme non-specifically. The Fix: Add 0.01% Triton X-100 to the enzyme buffer (not just the substrate). If the inhibition disappears, your compound was an aggregator, not a specific inhibitor.
Q: The reaction mixture turns cloudy immediately after adding the enzyme.
A: You have triggered Phase Separation . This often happens if the isopropanol concentration (from the substrate stock) exceeds 10% of the final volume. The Fix:
-
Reduce the volume of organic solvent.
-
Increase the Gum Arabic concentration to 2 mg/mL.
-
Ensure the buffer pH is exactly 8.0 (p-NPP is less soluble at acidic pH).
Q: Why is the background absorbance increasing in my No-Enzyme controls?
A: Spontaneous Hydrolysis . p-Nitrophenyl esters are unstable at alkaline pH. The Fix:
-
Do not exceed pH 8.0.
-
Keep the substrate emulsion on ice until the moment of use.
-
If you must use pH 9.0 (for higher lipase activity), you must subtract the slope of the blank from every sample.
Module 5: Troubleshooting Decision Tree
Figure 2: Rapid Troubleshooting Flowchart for Lipase Screening Assays.
References
-
Gupta, N., et al. (2002).[3][4] "A simplified colorimetric method for the determination of lipase activity in broth." Biotechnology and Applied Biochemistry.
-
Winkler, U.K. & Stuckmann, M. (1979).[5] "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. (Foundational text for Gum Arabic/p-NPP assays).
-
Lowe, M.E. (2002). "The triglyceride lipases of the pancreas."[1][6][7] Journal of Lipid Research.[8] (Definitive review on Colipase/Bile Salt mechanisms).
-
Lewis, D.R. & Liu, D. (2012).[3][4][5] "Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay." Clinical Pharmacology & Biopharmaceutics. (Protocol for Orlistat/p-NPP/Bile Salts).
Sources
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. The Role of Bile Salts in Enhancing Pancreatin's Lipid Digestion - Creative Enzymes [creative-enzymes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Technical Support Center: hCES1A Assay Optimization
Introduction
Welcome to the hCES1A Technical Support Hub. If you are reading this, you are likely facing a common but frustrating scenario: Your IC50 data for a lead compound is inconsistent. Perhaps the IC50 shifts by an order of magnitude when you switch from a recombinant enzyme to Human Liver Microsomes (HLM), or your inhibition curve looks biphasic when using a specific probe substrate.
hCES1A is a promiscuous serine hydrolase critical for the activation of prodrugs like oseltamivir and clopidogrel . However, its large, flexible active site and the presence of distinct ligand-binding pockets (the catalytic active site and the regulatory "Z-site") make it prone to assay-dependent variability.
This guide moves beyond basic protocol steps to diagnose the root causes of these discrepancies: Substrate-Dependent Inhibition , Enzyme Source Heterogeneity , and Nonspecific Protein Binding .
Module 1: The Substrate Conundrum (Mechanistic Discrepancies)
The Core Issue
"Why does my inhibitor appear potent against Substrate A but weak against Substrate B?"
Unlike simple "lock and key" enzymes, hCES1A possesses a large active site with multiple sub-domains. It can bind ligands at the catalytic site (S-site) and a peripheral regulatory site (Z-site).
-
Mechanism: If your probe substrate binds to the S-site, but your inhibitor binds to the Z-site, you may observe non-competitive or mixed inhibition.
-
The Shift: If you switch to a probe substrate that utilizes the Z-site (or overlaps with it), the same inhibitor might now act competitively, shifting the apparent IC50.
Diagnostic Workflow
Use the following logic to determine if substrate selection is biasing your data.
Figure 1: Decision tree for diagnosing substrate-dependent inhibition kinetics.
Actionable Advice
-
Avoid PNPA: p-Nitrophenyl acetate (PNPA) is a generic esterase substrate. It is small and hydrolyzes rapidly but does not reflect the steric constraints of drug-like molecules.
-
Use Physiological Probes: For drug development, validate IC50 values using Oseltamivir (hydrolyzed to Oseltamivir Carboxylate) or Clopidogrel (hydrolyzed to the carboxylic acid metabolite). These occupy the realistic binding pocket relevant to your therapeutic goals.
Module 2: Enzyme Source & Purity (The "Contamination" Effect)
The Core Issue
"My IC50 in Recombinant hCES1A is 50 nM, but in Human Liver Microsomes (HLM) it is 2 µM."
This is often due to the presence of hCES2A in liver microsomes. While hCES1A is the dominant liver esterase, hCES2A is present and has overlapping substrate specificity but distinct inhibitor sensitivity.[1][2]
Troubleshooting Guide: The Specific Inhibitor Test
To confirm if hCES2A is interfering with your HLM assay, you must use isoform-specific inhibitors to "isolate" the activity of hCES1A within the complex microsomal mixture.
Protocol: Isoform Contribution Assay
-
Prepare HLM: Thaw HLM and dilute to 0.1 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation (The Diagnostic Step):
-
Condition A (Control): HLM + Vehicle (DMSO).
-
Condition B (CES2 Block): HLM + Telmisartan (10 µM) or Loperamide (20 µM).
-
Condition C (CES1 Block): HLM + Digitonin (100 µM).
-
-
Reaction: Add your probe substrate and incubate for the linear time range (usually 10-20 min).
-
Analysis:
-
If Activity in C is <10% of A , your substrate is primarily metabolized by CES1.
-
If Activity in B is significantly lower than A , CES2 is contributing to the hydrolysis. Your "CES1" IC50 is actually a mixed CES1/CES2 IC50.
-
| Inhibitor | Target Isoform | Specificity Mechanism | Reference |
| Digitonin | hCES1A | Selective inhibition of CES1; spares CES2. | [Wang et al., 2018] |
| Telmisartan | hCES2A | Potent, selective competitive inhibitor of CES2. | [Shimizu et al., 2014] |
| BNPP | Both | Non-selective esterase inhibitor (Positive Control). | [Standard] |
Module 3: Nonspecific Protein Binding (The "Shift")
The Core Issue
"My IC50 shifts linearly with the concentration of microsomes used."
Lipophilic inhibitors bind nonspecifically to the lipid membranes of microsomes. This reduces the free concentration of inhibitor available to bind the enzyme. This is a physical chemistry artifact, not a biological difference.
The Correction Formula
You must calculate the unbound intrinsic IC50 (
Where
Quick Estimation Rule:
If you cannot measure
- : Microsomal protein concentration (mg/mL).[4]
- : Lipophilicity of your inhibitor.
Troubleshooting Step: If your IC50 is 2.0 µM in 0.5 mg/mL HLM, and your compound has a LogP of 4.5:
-
High LogP suggests high binding.
-
Run the assay at 0.05 mg/mL HLM (10x dilution).
-
If the IC50 drops to ~0.2 µM, the discrepancy is purely driven by protein binding.
Module 4: Genetic Variability (The G143E Variant)
The Core Issue
"We switched HLM lots and the IC50 changed."
The G143E single nucleotide polymorphism (SNP) is a loss-of-function mutation in hCES1A.
-
Frequency: Occurs in ~2-4% of populations (higher in certain ethnic groups).
-
Impact: The G143E mutation disrupts the active site hydrogen bond network, severely impairing the hydrolysis of specific substrates like oseltamivir and methylphenidate.
Recommendation
-
Genotype your HLM: Ensure your pooled HLM lots are large enough (n > 50 donors) to average out this effect.
-
Single Donor Danger: Never use single-donor HLM for IC50 determination unless the donor has been genotyped for CES1 variants.
Visualizing the Discrepancy Pathways
The following diagram summarizes the root causes of IC50 variability and the corrective actions described above.
Figure 2: Root Cause Analysis Flowchart for hCES1A IC50 Discrepancies.
References
-
Wang, D., et al. (2018).[6] "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B.
-
Shimizu, M., et al. (2014). "Telmisartan is a specific inhibitor of human carboxylesterase 2."[7] Drug Metabolism and Disposition.
-
Zhu, H.J., et al. (2008). "Identification of a functional genetic polymorphism in the carboxylesterase 1 gene (CES1) and its clinical significance." Gastroenterology.
-
Obach, R.S. (1997). "Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance."[8] Drug Metabolism and Disposition.
-
Hosokawa, M. (2008). "Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs." Molecules.
Sources
- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Prediction of the Nonspecific Binding of Drugs to Hepatic Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific binding of drugs to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Assay Interference with Fluorescent Substrates
Status: Operational Operator: Senior Application Scientist Topic: Fluorescence Assay Optimization & Troubleshooting
Introduction & Triage
Welcome. If you are reading this, you are likely seeing data that doesn't make sense—flat inhibition curves, impossible signal spikes, or high background noise. Fluorescence assays are powerful but prone to artifacts because they rely on light physics (excitation/emission) rather than simple binding events.
Before proceeding, perform this Quick Status Check to direct your troubleshooting:
| Observation | Probable Cause | Go To |
| High Background (Z' < 0.5) | Media components, plasticware autofluorescence, or gain settings. | Module 1 |
| Flat or Inverted IC50 Curves | Compound interference (Inner Filter Effect) or autofluorescence. | Module 2 |
| Signal Drift Over Time | Photobleaching, precipitation, or enzymatic instability. | Module 3 |
| Validation Required | Need to prove a "hit" is real before publishing/investing. | Module 4 |
Module 1: Signal-to-Noise & Background Optimization
Q: Why is my background fluorescence so high even without enzyme?
A: The most common culprits are Phenol Red in culture media and improper microplate selection .
The Phenol Red Trap
Phenol Red is a pH indicator that is highly fluorescent when excited at ~440 nm and absorbs light strongly in the 400–600 nm range. This creates two problems:
-
Background Noise: It emits its own signal.
-
Quenching: It absorbs the light intended for your fluorophore (Inner Filter Effect).
Recommendation: Always use Phenol Red-free media or buffers (PBS/HEPES) for the readout step. If you must use growth media, subtract the "Media Only" blank from all values, but be aware this reduces dynamic range.
Microplate Physics: The Material Matters
Not all "black plates" are created equal. Polystyrene (PS) is standard but can autofluoresce.
Selection Guide:
| Plate Type | Material | Use Case | Physics/Rationale |
| Black (Polystyrene) | PS | Standard Fluorescence | Absorbs stray light, reducing background and cross-talk. |
| White (Polystyrene) | PS | Low-Signal Assays | Reflects light back to the detector. Increases signal but also increases background.[1] |
| Clear Bottom | PS/Glass | Imaging/Microscopy | Essential for bottom-reading readers; higher background than solid bottom. |
| Non-Binding Surface (NBS) | Modified PS | Sticky Enzymes/Proteins | Prevents proteins from coating the well, which can denature them or cause scattering. |
Module 2: Compound Interference (Small Molecules)
Q: How do I distinguish a real inhibitor from a "False Positive" artifact?
A: You must differentiate between inhibition , autofluorescence , and the Inner Filter Effect (IFE) .
1. Compound Autofluorescence
Approximately 5-10% of small molecule libraries contain compounds that fluoresce in the blue/green range (e.g., coumarins, quinolines). If a compound fluoresces at your assay's emission wavelength, it will mask inhibition, making an inhibitor look inactive (False Negative) or an activator look better than it is (False Positive).
2. The Inner Filter Effect (IFE)
This is often mistaken for quenching. IFE occurs when a compound absorbs the excitation light before it reaches the fluorophore, or absorbs the emission light before it reaches the detector. This mimics inhibition (signal drops), leading to False Positives .
Visualizing the Mechanism:
Caption: The Inner Filter Effect (IFE) acts as a "photon sponge," reducing signal physically rather than biochemically.
Protocol: Absorbance Scan Correction
To validate if a "hit" is due to IFE:
-
Measure the Absorbance (OD) of the compound at the assay's Excitation (
) and Emission ( ) wavelengths. -
If
, IFE is significant. -
Apply the correction formula (Lakowicz equation):
Module 3: Kinetic Anomalies & Aggregation
Q: My signal drifts, or the inhibition is time-dependent. What is happening?
A: You may be dealing with Promiscuous Aggregators (Small Colloidally Aggregating Molecules - SCAMs).[2]
Many hydrophobic compounds form colloidal aggregates in aqueous buffer. These aggregates sequester enzymes, inhibiting them non-specifically. This is the most common cause of false positives in drug discovery.
The Detergent Test (Critical Control)
Aggregates are sensitive to non-ionic detergents. Real binding interactions are usually not.[3]
Protocol:
-
Run your assay with the standard buffer.
-
Run a parallel assay adding 0.01% Triton X-100 or Tween-20 .
-
Analysis:
-
If inhibition disappears with detergent: The compound was likely aggregating. (False Positive)
-
If inhibition persists: The compound is likely a true binder.
-
Module 4: Advanced Validation Workflows
The "Gold Standard" Troubleshooting Logic
Use this decision tree to rigorously validate any hit derived from a fluorescent substrate assay.
Caption: Step-by-step logic to filter out false positives caused by physics (fluorescence/absorbance) or chemistry (aggregation).
Final Validation: The "Spike-In" Recovery
If you suspect the compound is interfering with the detection signal rather than the enzyme:
-
Run the enzymatic reaction to completion (generate product).
-
Spike in the test compound after the reaction is stopped.
-
Measure fluorescence.[1]
-
Result: If the signal drops compared to a solvent control, the compound is quenching the signal or interfering optically. It is not inhibiting the enzyme.
References
-
Simeonov A, Davis MI. (2015).[4] Interference with Fluorescence and Absorbance.[4][5][6] Assay Guidance Manual [Internet].[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available from: [Link]
-
Thorne N, Auld DS, Inglese J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[3] Current Opinion in Chemical Biology. Available from: [Link]
-
Agilent Technologies. (2020). The Importance of Using the Appropriate Microplate for Absorbance Measurements in the Ultraviolet Region.[7] Available from: [Link]
Sources
- 1. phenol red - Cellculture2 [cellculture2.altervista.org]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 6. Phenol red - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
Technical Guide: Stability & Storage of Pancreatic lipase/Carboxylesterase 1-IN-1
Compound Identity: Pancreatic lipase/Carboxylesterase 1-IN-1 Alternate Names: Compound 39; PL/hCES1A Inhibitor CAS Number: 194235-21-7 Chemical Class: Triterpenoid Derivative (Oleanolic acid scaffold with 2-enol and 3-ketal moieties)[1]
Part 1: Executive Summary & Core Stability Directive
Current Status: Stable at -80°C for up to 6 months in solvent (DMSO).
As a Senior Application Scientist, I often encounter researchers who treat small molecule inhibitors as chemically inert "rocks." They are not. Pancreatic lipase/Carboxylesterase 1-IN-1 (herein referred to as IN-1 ) is a complex triterpenoid derivative. Its dual efficacy relies on specific structural motifs—specifically the 2-enol and 3-ketal moieties—which are chemically sensitive.[1][2]
While the solid powder is robust at -20°C (3 years), solubilized stocks are vulnerable. The primary risks at -80°C are not thermal degradation, but rather hygroscopic moisture uptake by DMSO during freeze-thaw cycles, leading to hydrolysis of the ketal group or precipitation.[3]
The Golden Rule: Never store the "working stock" bottle at -80°C. Always aliquot immediately upon reconstitution.
Part 2: Detailed Storage & Handling Protocols
1. Solid State Storage (Lyophilized Powder)
-
Condition: -20°C (Preferred) or 4°C.
-
Shelf Life: 3 years (-20°C); 2 years (4°C).
-
Desiccation: Essential.[1] Keep the vial in a sealed bag with desiccant packs.
-
Mechanism: In solid form, the crystal lattice protects the labile ketal/enol groups from oxidative attack and hydrolysis.[3]
2. Solution State Storage (Stock Solutions)
-
Solvent: DMSO (Dimethyl sulfoxide) is the required solvent.
-
Concentration: Typically 10 mM to 25 mg/mL.
-
Temperature: -80°C is mandatory for long-term storage (>1 month).
-
Shelf Life: 6 months max at -80°C; 1 month max at -20°C.
Why -80°C? At -20°C, DMSO is a solid (freezing point ~18.5°C), but phase changes can occur during minor temperature fluctuations (e.g., freezer door openings).[3] -80°C ensures a deep, consistent frozen state that halts kinetic degradation pathways.[3]
3. The "Single-Use" Aliquot System
To maintain the integrity of IN-1, you must avoid repeated freeze-thaw cycles. DMSO is highly hygroscopic; every time you open a cold vial, it pulls atmospheric water into the solution.[3] Water is the enemy of the ketal moiety in IN-1.
Protocol:
-
Calculate: Determine the exact volume needed for a single set of experiments (e.g., 50 µL).
-
Dissolve: Reconstitute the full vial of powder in fresh, anhydrous DMSO.
-
Aliquot: Immediately dispense into low-binding, O-ring screw-cap cryovials.
-
Freeze: Snap-freeze in liquid nitrogen or place directly into -80°C.
-
Thaw: Thaw only once . Discard the remainder.
Part 3: Visual Workflows
Figure 1: Optimal Reconstitution & Storage Workflow
This diagram illustrates the critical path to preventing moisture contamination during storage.
Caption: Workflow emphasizing immediate aliquoting to prevent freeze-thaw degradation.
Figure 2: Dual Inhibition Mechanism
Understanding the target helps explain why stability matters. Degradation leads to loss of potency against these specific enzymes.
Caption: Compound 39 acts as a dual inhibitor, blocking both dietary fat absorption (PL) and liver lipid processing (hCES1A).[1][3][4][5][6][7][8][9]
Part 4: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Solution |
| Precipitation upon thawing | DMSO absorbed moisture (hygroscopic). | Do not heat. Spin down (10,000g, 5 min). If pellet persists, the sample is compromised.[3] Use a fresh aliquot. |
| Loss of Potency (IC50 shift) | Hydrolysis of the ketal group due to acidic DMSO or water ingress. | Check DMSO quality. Ensure DMSO is "Anhydrous" grade (≥99.9%). Store strictly at -80°C. |
| Color Change (Yellowing) | Oxidation of the enol moiety. | Ensure storage vials are flushed with nitrogen/argon before sealing if possible. Discard if significantly yellowed. |
| Insoluble in Aqueous Buffer | Rapid addition causing "crashing out." | Dilution Technique: Predilute the DMSO stock into a larger volume of buffer while vortexing. Do not add buffer to the stock. |
Frequently Asked Questions
Q1: My shipment arrived at room temperature. Is the compound ruined? A: Likely not. In its solid lyophilized state , IN-1 is stable at ambient temperature for several weeks during shipping.[3] The -20°C/-80°C requirements apply to long-term storage.[7] Upon receipt, immediately transfer the vial to -20°C.
Q2: Can I use Ethanol instead of DMSO? A: DMSO is strongly recommended. While triterpenoids often have some solubility in ethanol, ethanol evaporates more easily (changing concentration) and does not protect the compound from hydrolysis as effectively as anhydrous DMSO at low temperatures.[3]
Q3: Why is the IC50 for hCES1A (0.055 µM) so much lower than for PL (2.13 µM)? A: This differential potency is intrinsic to the molecule's structure (Compound 39).[3] It forms a tighter binding interface with the hCES1A active site compared to Pancreatic Lipase. Ensure your dosing calculations account for this ~40-fold difference in potency.
Q4: I have stored the stock at -20°C for 3 months. Can I still use it? A: Proceed with caution. We recommend a limit of 1 month at -20°C for solutions.[7] Run a positive control (known inhibitor or fresh batch) alongside your experiment. If the IC50 deviates, discard the old stock.[3]
References
-
Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Source: Bioorganic Chemistry (via PubMed/PMC) Context: Defines the structure of "Compound 39" (IN-1) and its specific IC50 values (2.13 µM for PL, 0.055 µM for hCES1A). URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Profiling Guide: Compound 39 vs. WWL229 Selectivity
The following guide provides an in-depth technical comparison between Compound 39 (a novel triterpenoid dual inhibitor) and WWL229 (an established carbamate probe), focusing on their selectivity profiles against Carboxylesterase 1 (CES1) and related serine hydrolases.
Executive Summary
In the development of therapeutics for metabolic disorders (obesity, hyperlipidemia, and NASH), targeting serine hydrolases requires precise selectivity to avoid off-target toxicity (e.g., CES2 inhibition leading to intestinal toxicity).
-
Compound 39 (Pancreatic Lipase/CES1-IN-1): A highly potent, reversible dual inhibitor of Pancreatic Lipase (PL) and human CES1 (hCES1A). It represents a new class of triterpenoid-based inhibitors designed for multi-target metabolic modulation.
-
WWL229: A covalent carbamate inhibitor originally designed as a selective probe for CES3 (TGH). While often used as a negative control for CES1 studies, it exhibits cross-reactivity at higher concentrations, necessitating careful dose selection.
Verdict: Use Compound 39 for potent, simultaneous suppression of lipid absorption (PL) and hepatic lipid metabolism (CES1).[1] Use WWL229 strictly as a probe for CES3 activity or to distinguish CES3-mediated lipolysis from CES1-mediated events in murine models.
Chemical & Mechanistic Profile
Compound 39: The Dual Triterpenoid
-
Chemical Class: Triterpenoid derivative (Oleanolic Acid scaffold).[2]
-
Structure: Characterized by a 2-enol and 3-ketal moiety on the oleanolic acid backbone.[2]
-
Mechanism of Action: Mixed Inhibition .[1] Kinetic studies indicate it binds to both the free enzyme and the enzyme-substrate complex of PL, while acting as a competitive inhibitor against hCES1A.[2]
-
Key Advantage: Nanomolar potency against hCES1A (
) combined with micromolar PL inhibition ( ).[1][2][3][4][5]
WWL229: The Carbamate Probe
-
Chemical Class: Carbamate (N-piperidine carboxylate).
-
Structure: (4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate.[6][]
-
Mechanism of Action: Covalent/Irreversible Inhibition . The carbamate group reacts with the catalytic serine (Ser221 in CES1) to form a stable carbamoylated enzyme intermediate, slowly turning over.
-
Key Limitation: Designed for Ces3 (
), but shows significantly lower potency against CES1 compared to analogs like WWL113.
Structural & Pathway Visualization
The following diagram illustrates the distinct binding modalities and pathway impacts of both compounds.
Figure 1: Mechanistic divergence between Compound 39 (reversible, dual-target) and WWL229 (covalent, Ces3-selective).[1]
Selectivity & Potency Analysis
The following data consolidates experimental findings from fluorescence-based biochemical assays using p-nitrophenyl valerate (p-NPV) or similar ester substrates.
Comparative Data Table
| Feature | Compound 39 | WWL229 |
| Primary Target | hCES1A & Pancreatic Lipase (PL) | Ces3 (TGH) |
| hCES1A IC50 | 0.055 µM (55 nM) | > 10 µM (Weak/Partial) |
| hCES2A IC50 | > 100 µM (Highly Selective) | > 50 µM |
| Pancreatic Lipase IC50 | 2.13 µM | No significant inhibition |
| Selectivity Ratio | >1800-fold (CES1 vs CES2) | ~5-10 fold (Ces3 vs CES1) |
| Binding Type | Reversible (Competitive) | Irreversible (Covalent) |
| Key Reference | Li et al., 2022 | Dominguez et al., 2014 |
Selectivity Insights
-
CES1 vs. CES2: Compound 39 exhibits superior selectivity for CES1 over CES2. This is critical because CES2 inhibition is linked to gastrointestinal toxicity (e.g., irinotecan-induced diarrhea). Compound 39's triterpenoid scaffold is too bulky for the smaller CES2 active site.
-
Species Differences: WWL229 is most effective against murine Ces3. Its activity against human CES1 is often used as a background subtraction control rather than a primary inhibitor.
Experimental Protocols
To validate the selectivity of these compounds in your own workflow, use the following standardized protocol.
Differential Enzyme Inhibition Assay (Fluorescence)
Objective: Determine the IC50 and verify selectivity against CES1 vs. CES2.
Reagents:
-
Enzymes: Recombinant hCES1A and hCES2A (commercially available).
-
Substrate: p-Nitrophenyl valerate (p-NPV) or Fluorescein diacetate (FDA).
-
Buffer: 100 mM HEPES, pH 7.4.
Workflow:
-
Preparation: Dissolve Compound 39 and WWL229 in DMSO. Prepare serial dilutions (e.g., 0.001 µM to 100 µM).
-
Pre-incubation:
-
Add 88 µL of HEPES buffer to 96-well plates.
-
Add 10 µL of enzyme solution (final conc. 0.2 µg/mL).
-
Add 2 µL of inhibitor solution.
-
Crucial Step: Incubate at 37°C for 10 minutes (Compound 39) or 30 minutes (WWL229). Note: Covalent inhibitors like WWL229 require longer pre-incubation to establish full occupancy.
-
-
Reaction Initiation: Add 100 µL of substrate (p-NPV, final conc. 200 µM).
-
Measurement: Monitor absorbance (405 nm for p-NPV) or fluorescence (Ex/Em 490/525 nm for FDA) kinetically for 10 minutes.
-
Calculation: Plot % Residual Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Workflow Visualization
Figure 2: Step-by-step fluorescence assay workflow emphasizing differential pre-incubation times.
References
-
Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Source: Li, J., et al. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Relevance: Primary source for Compound 39 structure, potency (
0.055 µM), and dual-inhibition profile.[1][2][3][4][5] -
Integrated phenotypic and activity-based profiling links Ces3 to obesity and diabetes. Source: Dominguez, E., et al. (2014).[6] Nature Chemical Biology.[6] Relevance: Primary characterization of WWL229 as a Ces3-selective inhibitor and its metabolic effects.[1]
-
Specific Inhibition of Carboxylesterase 1 is Therapeutic for Metabolic Disorders. Source: Xu, J., et al. (2014). Journal of Pharmacology and Experimental Therapeutics. Relevance: Contextualizes the therapeutic value of CES1 inhibition and provides protocols for distinguishing CES isoforms.
Sources
A Comparative Analysis of Compound 39's Selectivity for Butyrylcholinesterase
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the modulation of cholinergic signaling through the inhibition of cholinesterases remains a cornerstone of therapeutic strategy.[1] While acetylcholinesterase (AChE) has traditionally been the primary focus, the role of butyrylcholinesterase (BChE) in the progression of later-stage Alzheimer's has brought the development of selective BChE inhibitors to the forefront.[1][2] This guide provides a detailed examination of a specific quinoxaline-based molecule, herein referred to as Compound 39, a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[3] We will objectively assess its selectivity profile with respect to butyrylcholinesterase (BChE) and compare its performance against established cholinesterase inhibitors.
The Evolving Role of Butyrylcholinesterase in Neurodegeneration
In a healthy brain, AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). However, in the advanced stages of Alzheimer's disease, AChE activity can decrease significantly, while BChE levels are observed to rise, taking on a more prominent role in ACh metabolism.[1] This shift underscores the therapeutic potential of BChE inhibition for managing symptoms in later-stage patients. Furthermore, BChE has been implicated in the maturation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[1] Consequently, inhibitors with a high degree of selectivity for BChE over AChE are of significant interest, as they may offer a more targeted therapeutic effect with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors.
Performance Profile of Compound 39: A Dual Inhibitor
Compound 39 has been identified as a potent dual inhibitor of both AChE and MAO-B.[3] The following table summarizes its inhibitory activity and compares it with that of well-established cholinesterase inhibitors, Donepezil (highly AChE-selective) and Rivastigmine (a dual inhibitor).
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |
| Compound 39 | AChE | 0.028 [3] | N/A * |
| BChE | Not Reported | ||
| MAO-B | 0.046 [3] | ||
| Donepezil | AChE | 0.00812 [4] | ~728 [4][5] |
| BChE | 5.91 [5] | ||
| Rivastigmine | AChE | 74.2 [5] | ~0.15 [5] |
| BChE | 0.495 [5] |
A selectivity index for BChE could not be calculated as the IC50 value for Compound 39 against BChE was not available in the reviewed literature. The potent, nanomolar inhibition of AChE suggests that Compound 39 is a highly effective inhibitor of this primary cholinesterase. Its comparable potency against MAO-B indicates a multi-target profile, which can be beneficial in the complex pathophysiology of Alzheimer's disease.
Experimental Determination of Cholinesterase Inhibitory Activity
The inhibitory potency of compounds against both AChE and BChE is routinely determined using the spectrophotometric method developed by Ellman. This assay is a reliable and widely adopted method for measuring cholinesterase activity.
The Ellman's Assay: A Self-Validating System
The trustworthiness of the Ellman's assay lies in its direct measurement of the enzymatic reaction. The principle is based on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the respective cholinesterase enzyme, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of this reaction decreases, allowing for the calculation of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol for Determining IC50 Values
-
Preparation of Reagents : All solutions are prepared in a suitable buffer, typically a phosphate buffer at a pH of 8.0. This includes the cholinesterase enzyme solution (AChE or BChE), the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB solution, and the test compound (Compound 39) at various concentrations.
-
Assay Setup : The assay is performed in a 96-well microplate. Each well will contain the buffer, the enzyme solution, and the DTNB solution.
-
Inhibitor Incubation : The test compound at different dilutions is added to the respective wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme. A control well with no inhibitor is also prepared.
-
Initiation of Reaction : The enzymatic reaction is initiated by adding the substrate to all wells.
-
Spectrophotometric Measurement : The absorbance of each well is measured immediately and then continuously over a period of time (e.g., every minute for 5 minutes) at 412 nm using a microplate reader.
-
Data Analysis : The rate of reaction for each concentration of the inhibitor is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
IC50 Determination : The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow of the Ellman's assay for determining cholinesterase inhibition.
Mechanism of Cholinesterase Inhibition
Compound 39, like many other cholinesterase inhibitors, is thought to exert its effect by binding to the active site of the enzyme. The active site of cholinesterases contains a catalytic triad and a peripheral anionic site. Inhibitors can bind to either or both of these sites, preventing the substrate, acetylcholine, from binding and being hydrolyzed. The specific interactions of Compound 39 with the amino acid residues in the active site of AChE have been explored through molecular docking studies, which suggest that the quinoxaline core and other structural features form key interactions within the binding pocket.[3]
Caption: Simplified mechanism of competitive cholinesterase inhibition.
Conclusion
Compound 39 demonstrates potent inhibitory activity against acetylcholinesterase, with an IC50 value in the nanomolar range, comparable to its activity against MAO-B.[3] This dual-target profile is a promising characteristic for a potential therapeutic agent for Alzheimer's disease. However, a comprehensive assessment of its selectivity for butyrylcholinesterase is currently limited by the lack of reported IC50 data for this enzyme. Future studies are warranted to fully characterize the selectivity profile of Compound 39 and to elucidate its potential as a BChE-targeting agent for late-stage Alzheimer's disease. The established and robust Ellman's assay provides a clear path for obtaining this crucial data.
References
-
Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. PMC. [Link]
-
Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. [Link]
-
Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PMC. [Link]
-
Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. [Link]
-
Full article: Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines. Taylor & Francis Online. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PMC. [Link]
-
Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]
-
Carltonine-derived compounds for targeted butyrylcholinesterase inhibition. PMC. [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of the Cage–Amide Derived Orthopox Virus Replication Inhibitors. MDPI. [Link]
-
Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC. [Link]
-
Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers. PMC. [Link]
-
Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PMC. [Link]
-
compound 39 [PMID: 31742400]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Screening and IC50 determination of herbal extracts against AChE. ResearchGate. [Link]
-
Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of cyclomontanin D. ResearchGate. [Link]
-
IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. [Link]
-
ChE inhibitory activity (inhibition% ± S.D. and IC50 values) of the natural compounds. ResearchGate. [Link]
-
Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation. MDPI. [Link]
-
Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega. [Link]
-
Acetylcholinesterase (AChE). DC Chemicals. [Link]
Sources
Comparative Guide: Pancreatic Lipase/Carboxylesterase 1-IN-1 vs. hCES2A Inhibitors
Executive Summary
This guide analyzes two distinct classes of serine hydrolase inhibitors that, despite sharing structural homology in their target enzymes, serve diametrically opposed therapeutic functions.
-
Pancreatic Lipase/Carboxylesterase 1-IN-1 (Compound 39) is a dual-target probe designed for metabolic regulation (obesity and hyperlipidemia). It synergistically inhibits lipid absorption (Pancreatic Lipase) and hepatic lipid metabolism (hCES1A) while sparing the intestinal hCES2A.
-
hCES2A Inhibitors are primarily developed as chemoprotective adjuvants . Their goal is to selectively block the intestinal activation of prodrugs (like Irinotecan) to prevent severe diarrhea, without interfering with hepatic drug processing (hCES1).
Part 1: Target Biology & Therapeutic Rationale
To understand the utility of these inhibitors, one must first distinguish the biological roles and substrate specificities of the target enzymes.
The Enzyme Landscape
-
Pancreatic Lipase (PL): The primary enzyme for dietary triglyceride hydrolysis in the duodenal lumen.[1] Inhibition leads to reduced caloric uptake (e.g., Orlistat).
-
hCES1 (Liver-Dominant): Highly expressed in hepatocytes. It hydrolyzes esters with small alcohol groups and bulky acyl groups .[2] It controls hepatic lipid mobilization and metabolizes drugs like Clopidogrel and Oseltamivir.
-
hCES2 (Intestine-Dominant): Highly expressed in the small intestine. It hydrolyzes esters with bulky alcohol groups and small acyl groups . It is responsible for the local toxicity of the chemotherapy drug Irinotecan (CPT-11) by converting it to SN-38 in the gut.
Substrate Specificity Rule
-
hCES1: "Bulky Acyl / Small Alcohol" (e.g., methyl esters).
-
hCES2: "Small Acyl / Bulky Alcohol" (e.g., carbamates, CPT-11).
Figure 1: Distinct physiological pathways. The IN-1 compound targets the blue pathway (Metabolic) while sparing the red pathway (Toxicity).
Part 2: Compound Profiles
Pancreatic Lipase/Carboxylesterase 1-IN-1 (Compound 39)
This compound is a triterpenoid derivative (modified Oleanolic Acid scaffold) identified to treat metabolic syndrome by hitting two birds with one stone.
-
Chemical Nature: Triterpenoid (2-enol, 3-ketal derivative of Oleanolic Acid).
-
Mechanism:
-
vs. Pancreatic Lipase: Mixed-type inhibition (binds free enzyme and enzyme-substrate complex).
-
vs. hCES1A: Competitive inhibition (binds active site).
-
-
Key Performance Indicators:
hCES2A Selective Inhibitors (e.g., Donepezil derivatives, Compound C3)
These are specialized tools to prevent drug-induced intestinal damage.
-
Chemical Nature: Often carbamates or modified flavonoids. Recent literature identifies Donepezil derivatives (like Compound C3 ) as nanomolar covalent inhibitors.
-
Mechanism: Covalent modification of the catalytic Serine residue in hCES2A.[8]
-
Key Performance Indicators:
Part 3: Comparative Performance Data
The following table summarizes the experimental differentiation between the two inhibitor classes.
| Feature | PL/CES1-IN-1 (Compound 39) | hCES2A Inhibitor (e.g., Compound C3) |
| Primary Indication | Obesity, Hyperlipidemia, Fatty Liver | Prevention of Chemotherapy-induced Diarrhea |
| Target Tissue | Pancreas (Lumen) & Liver | Small Intestine & Colon |
| PL Inhibition (IC50) | 2.13 µM (Potent) | > 100 µM (Inactive) |
| hCES1 Inhibition (IC50) | 0.055 µM (Ultra-Potent) | > 10 µM (Weak/Inactive) |
| hCES2 Inhibition (IC50) | > 20 µM (Inactive/Weak) | 0.56 nM (Ultra-Potent) |
| Inhibition Type | Mixed (PL) / Competitive (CES1) | Irreversible / Covalent |
| Substrate Impact | Blocks Triglyceride hydrolysis | Blocks CPT-11 |
Part 4: Experimental Protocols
To validate these inhibitors in your lab, use the following self-validating fluorescence assays.
Protocol: Fluorescence-Based Inhibition Assay
Rationale: This protocol uses 4-Methylumbelliferyl (4-MU) substrates. 4-MU is highly fluorescent when hydrolyzed. We use specific substrates to distinguish the enzymes.
-
Substrate for PL: 4-MU Oleate (4-MUO)
-
Substrate for hCES1: 4-MU Acetate (4-MUA) - Note: hCES2 also cleaves this, so purified enzyme is required.
-
Substrate for hCES2: Fluorescein Diacetate (FD) or 4-MU Benzoate.
Workflow Step-by-Step:
-
Enzyme Preparation:
-
Use recombinant hCES1A or hCES2A (approx. 1-5 nM final concentration).
-
Use Porcine Pancreatic Lipase (Type II) for PL assays (approx. 0.5 µg/mL).
-
-
Buffer System:
-
PL Assay: 100 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl₂ (Calcium is essential for PL activity).
-
CES Assay: 100 mM Potassium Phosphate (pH 7.4).
-
-
Inhibitor Pre-incubation (Critical Step):
-
Add 180 µL of Enzyme solution to 96-well black plates.
-
Add 10 µL of Inhibitor (dissolved in DMSO).
-
Incubate for 10-20 minutes at 37°C. Why? Many triterpenoids (IN-1) are slow-binding. Skipping this leads to underestimated potency.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (Final conc: 100 µM for 4-MUA/4-MUO).
-
-
Detection:
-
Monitor fluorescence kinetically for 10 minutes.
-
Ex/Em: 350 nm / 450 nm.
-
-
Validation:
-
Include Orlistat as a positive control for PL.
-
Include BNPP (Bis-p-nitrophenyl phosphate) as a non-selective esterase control.
-
Figure 2: Standardized enzymatic assay workflow for determining IC50 and selectivity.
Part 5: Critical Analysis for Drug Development
The Selectivity Trap
When developing "Pancreatic lipase/Carboxylesterase 1-IN-1" type compounds, the most common failure mode is hCES2A cross-reactivity .
-
Risk: If your metabolic drug inhibits hCES2A in the gut, it may alter the pharmacokinetics of co-administered drugs (e.g., preventing the activation of prodrugs like Capecitabine or Irinotecan).
-
Solution: Always run a counter-screen against hCES2A early in the hit-to-lead phase. Compound 39 is successful precisely because it maintains >100-fold selectivity.
Solubility Issues
Triterpenoid-based inhibitors (like IN-1/Compound 39) often suffer from poor aqueous solubility.
-
Protocol Adjustment: Ensure final DMSO concentration in assays does not exceed 1-2%, as high DMSO can inhibit PL activity independently. Use bovine serum albumin (BSA) in the buffer if precipitation occurs, but be wary of non-specific binding.
References
-
Zhang, J., et al. (2022).[6] "Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1." Bioorganic Chemistry. (Source of Compound 39 / IN-1 data).
-
Wang, X., et al. (2018).[10][11] "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B. (Review of CES1 vs CES2 biology).
-
Zhang, Y., et al. (2021). "Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity."[8][9][12] Journal of Medicinal Chemistry. (Source for hCES2A specific inhibitors).
-
MedChemExpress. "Pancreatic lipase/Carboxylesterase 1-IN-1 Product Datasheet." .
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A Senior Application Scientist's Guide to Benchmarking Dual Phospholipase/hCES1 Inhibitors Against Standard Agents
This guide provides a comprehensive framework for the preclinical benchmarking of novel dual Phospholipase (PL) and human Carboxylesterase 1 (hCES1) inhibitors. Drug development professionals require robust, comparative data to make informed decisions, and this document outlines the scientific rationale, experimental protocols, and data interpretation strategies necessary for a rigorous evaluation against established standard-of-care agents.[1] The process of benchmarking is crucial for assessing the utility and performance of new therapeutic candidates.[2][3]
Introduction: The Rationale for Dual PL/hCES1 Inhibition
Human Carboxylesterase 1 (hCES1) is a serine hydrolase predominantly expressed in the liver that plays a critical role in the metabolism of a wide array of ester-containing drugs and endogenous compounds like triglycerides and cholesteryl esters.[4][5] Its involvement in lipid metabolism makes it a compelling target for metabolic diseases such as steatohepatitis and hyperlipidemia.[5][6] Phospholipases (PLs), particularly Phospholipase A2 (PLA2), are key enzymes that hydrolyze phospholipids to release fatty acids (like arachidonic acid) and lysophospholipids.[7][8][9] These products are precursors to inflammatory mediators and signaling molecules, implicating PLs in a host of inflammatory conditions, cardiovascular diseases, and metabolic disorders.[7][10]
The strategic advantage of a dual inhibitor lies in its potential to simultaneously modulate two interconnected pathological pathways: aberrant lipid metabolism (via hCES1) and inflammation (via PL). This dual-pronged approach may offer superior therapeutic efficacy compared to single-target agents for complex metabolic and inflammatory diseases. This guide will establish a multi-tiered benchmarking strategy to test this hypothesis.
Diagram: Interconnected Pathways of hCES1 and Phospholipase
Caption: Dual inhibition of hCES1 and PLA2 targets both lipid metabolism and inflammatory pathways.
A Multi-Tiered Benchmarking Workflow
A robust comparison requires a phased approach, moving from basic enzymatic activity to more complex cellular models. This ensures that decisions to advance a candidate are based on a comprehensive and validated dataset.
Diagram: Benchmarking Workflow
Caption: A phased approach for benchmarking dual inhibitors from in vitro assays to advanced models.
Tier 1: In Vitro Enzymatic Assays
The initial step is to quantify the inhibitor's potency and selectivity directly against the purified target enzymes.
Objective & Rationale
The primary goal is to determine the half-maximal inhibitory concentration (IC50) for the novel dual inhibitor against both hCES1 and a relevant phospholipase isoform (e.g., cPLA2 or sPLA2). This provides a direct measure of potency. Equally important is selectivity profiling against related enzymes (e.g., hCES2, other lipases) to ensure the inhibitor's specificity and rule out potential off-target effects.
Experimental Protocols
A. hCES1 Inhibition Assay (Fluorogenic)
This protocol is adapted from established fluorescence-based assays used for high-throughput screening.[11]
-
Principle: A non-fluorescent substrate is hydrolyzed by hCES1 to produce a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Materials:
-
Recombinant human CES1 (commercially available).[11]
-
Fluorogenic substrate (e.g., D-Luciferin methyl ester (DME) or a BODIPY-based ester).[11][12]
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Test Compounds: Dual inhibitor, Standard hCES1 inhibitor (e.g., Benzil[13]), Standard PL inhibitor.
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors in DMSO, followed by a final dilution in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted test compound or control to appropriate wells.
-
Add 25 µL of recombinant hCES1 solution (final concentration ~0.5 µg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration at or near its Km value for hCES1).
-
Immediately measure the fluorescence kinetics over 30 minutes at the appropriate excitation/emission wavelengths using a microplate reader.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition relative to the vehicle control (DMSO) and plot against the logarithm of inhibitor concentration to calculate the IC50 value using non-linear regression.
-
B. Phospholipase A2 (PLA2) Inhibition Assay (Colorimetric)
This protocol utilizes a colorimetric method to measure PLA2 activity.[14]
-
Principle: The assay measures the release of a thio-arachidonyl group from a specific substrate by PLA2. The released thiol reacts with DTNB to produce a yellow-colored product measured at 405 nm.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of test compounds as described for the hCES1 assay.
-
Add assay components to a 96-well plate in the following order: Assay Buffer, DTNB/EGTA, PLA2 enzyme, and test compound.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes.
-
Calculate the reaction rate and determine IC50 values as described previously.
-
C. Selectivity Counter-Screen
-
Rationale: To confirm the dual-specificity, the lead candidate must be tested against other relevant hydrolases. A potent inhibitor of hCES1 should ideally show significantly less activity against hCES2 to avoid potential side effects related to intestinal drug metabolism.[4]
-
Procedure: Repeat the hCES1 inhibition assay protocol using recombinant hCES2 enzyme and an hCES2-specific substrate.[12] Similarly, test against other lipases (e.g., pancreatic lipase) if relevant to the therapeutic indication.
Data Presentation: Tier 1
Summarize the results in a clear, comparative table.
| Compound | hCES1 IC50 (nM) | cPLA2 IC50 (nM) | hCES2 IC50 (nM) | Selectivity Ratio (hCES2/hCES1) |
| Dual Inhibitor X | 55 | 120 | >10,000 | >180 |
| Standard Agent A (hCES1i) | 25 | >20,000 | 8,000 | 320 |
| Standard Agent B (PLi) | >20,000 | 85 | >20,000 | N/A |
Data are representative examples.
Tier 2: Cell-Based Functional Assays
After confirming enzymatic potency, the next critical step is to evaluate the inhibitor's performance in a biologically relevant cellular context.
Objective & Rationale
These assays determine if the inhibitor can penetrate cell membranes, engage its targets, and elicit a functional downstream effect. We will use a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes) and a macrophage cell line (e.g., THP-1) as they are key cell types where hCES1 and PL play significant roles in lipid metabolism and inflammation, respectively.[5][6]
Experimental Protocols
A. Cellular Lipid Accumulation Assay (Hepatocyte Model)
-
Principle: This assay models steatosis by inducing lipid accumulation in hepatocytes using oleic acid. The ability of the inhibitor to reduce this lipid accumulation, presumably through hCES1 inhibition, is quantified using a fluorescent dye that stains neutral lipids.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of the dual inhibitor and standard agents for 2 hours.
-
Induce lipid accumulation by adding media supplemented with oleic acid (e.g., 200 µM) for 24 hours, keeping the inhibitors present.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent dye (e.g., Nile Red or BODIPY 493/503).
-
Measure fluorescence intensity using a microplate reader or capture images via high-content imaging.
-
Quantify the reduction in lipid accumulation relative to the oleic acid-treated control to determine the half-maximal effective concentration (EC50).
-
B. Inflammatory Cytokine Release Assay (Macrophage Model)
-
Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves PLA2 activation and subsequent cytokine release. The inhibitor's efficacy is measured by its ability to suppress the release of a key inflammatory cytokine, such as TNF-α.
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages using PMA for 48 hours in a 96-well plate.
-
Pre-treat the differentiated macrophages with serial dilutions of the dual inhibitor and standard agents for 2 hours.
-
Stimulate inflammation by adding LPS (e.g., 100 ng/mL) for 6-18 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Determine the EC50 for the inhibition of TNF-α release.
-
C. Cellular Cytotoxicity Assay
-
Rationale: It is essential to ensure that the observed functional effects are not due to general cellular toxicity. This is a critical self-validating control.
-
Procedure: Run a parallel assay using a standard method (e.g., MTS or CellTiter-Glo®) on both HepG2 and THP-1 cells treated with the same concentrations of inhibitors for the same duration as the functional assays, but without the lipid or LPS challenge. The concentration of inhibitor causing 50% cell death (CC50) should be determined.
Data Presentation: Tier 2
| Compound | Lipid Accumulation EC50 (nM, HepG2) | TNF-α Release EC50 (nM, THP-1) | Cytotoxicity CC50 (µM, HepG2) | Therapeutic Index (CC50/EC50) |
| Dual Inhibitor X | 250 | 550 | >50 | >200 (Lipid) |
| Standard Agent A (hCES1i) | 180 | >20,000 | >50 | >277 |
| Standard Agent B (PLi) | >20,000 | 400 | >50 | >125 |
Therapeutic Index is calculated for the primary target pathway. Data are representative examples.
Conclusion and Next Steps
This guide provides a foundational framework for benchmarking novel dual PL/hCES1 inhibitors. A successful candidate from this workflow would be one that demonstrates:
-
Potent dual inhibition at the enzymatic level (Tier 1).
-
High selectivity for hCES1 over hCES2.
-
Clear functional efficacy in relevant cellular models for both lipid metabolism and inflammation (Tier 2).
-
A large therapeutic window , with cytotoxicity occurring at concentrations significantly higher than the effective concentrations.
Candidates meeting these criteria possess a strong preclinical data package justifying advancement into more complex models, such as 3D liver spheroids or in vivo studies of metabolic or inflammatory disease. This structured benchmarking process ensures that only the most promising candidates, supported by robust and comparative data, are moved forward in the drug discovery pipeline.[1]
References
-
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Bioinformatics. Available at: [Link]
-
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. Available at: [Link]
-
Better Benchmarking Improves Drug Development Decision-Making – Here's How. Cytel. Available at: [Link]
-
Carboxylesterase 1 - Wikipedia. Wikipedia. Available at: [Link]
-
Assaying phospholipase A2 activity. PubMed. Available at: [Link]
-
Human carboxylesterase 1: from drug metabolism to drug discovery. PubMed. Available at: [Link]
-
Human carboxylesterases: a comprehensive review. PMC. Available at: [Link]
-
(PDF) Human carboxylesterase 1: From drug metabolism to drug discovery. ResearchGate. Available at: [Link]
-
The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. Available at: [Link]
-
An Analysis Of Clinical Development Benchmarking Practices. Clinical Leader. Available at: [Link]
-
Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate. Available at: [Link]
-
Assay of Phospholipase A Activity. Springer Nature Experiments. Available at: [Link]
-
Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. Available at: [Link]
-
Carboxylesterase (CE1) Inhibition Assay. Evotec. Available at: [Link]
-
Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. Available at: [Link]
-
Carboxylesterase Reaction Phenotyping. Evotec. Available at: [Link]
-
Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation. Nature. Available at: [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
-
Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC. Available at: [Link]
-
Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice. PMC. Available at: [Link]
-
Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. MDPI. Available at: [Link]
-
Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease. MDPI. Available at: [Link]
-
Phospholipases in Health and Disease. ResearchGate. Available at: [Link]
-
The phospholipase A2 family's role in metabolic diseases: Focus on skeletal muscle. Physiological Reports. Available at: [Link]
-
Carboxylesterase inhibitors. PMC. Available at: [Link]
-
Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids. PMC. Available at: [Link]
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- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cytosolic Phospholipase A2 Assay Kit (ab133090) | Abcam [abcam.com]
In vivo efficacy comparison of lipid metabolism inhibitors
Comparative In Vivo Profiling: Lipid Metabolism Inhibitors in Preclinical Atherosclerosis Models
Executive Summary
This guide provides a technical comparison of three primary classes of lipid metabolism inhibitors: Statins (HMG-CoA Reductase Inhibitors) , PCSK9 Inhibitors , and ACL Inhibitors (Bempedoic Acid) . While statins remain the clinical gold standard, their efficacy in murine models is often confounded by species-specific lipoprotein metabolism. This document outlines the mechanistic distinctions, comparative efficacy data, and validated experimental protocols required to evaluate these therapeutics in in vivo atherosclerosis models (specifically ApoE knockout mice).
Mechanistic Logic & Pathway Targeting
To interpret in vivo data, one must understand the specific nodes of intervention within the cholesterol synthesis and clearance pathways.
-
Statins (e.g., Atorvastatin): Inhibit HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis.
-
ACL Inhibitors (e.g., Bempedoic Acid): Target ATP Citrate Lyase, an enzyme upstream of HMG-CoA reductase, linking carbohydrate metabolism to lipid synthesis.[1]
-
PCSK9 Inhibitors (e.g., Evolocumab/Alirocumab): Prevent the degradation of Low-Density Lipoprotein Receptors (LDLR), thereby increasing hepatic clearance of circulating LDL-C.
Figure 1: Therapeutic Intervention Points in Cholesterol Metabolism
Caption: Pathway map illustrating the upstream inhibition by Bempedoic Acid, central inhibition by Statins, and clearance modulation by PCSK9 inhibitors.[1][2]
Comparative Efficacy Analysis
The following data summarizes performance in ApoE-/- mice fed a Western Diet . This model is preferred over Wild Type (WT) mice because WT mice carry most cholesterol in HDL and are naturally resistant to statin-induced LDL lowering.
| Feature | Atorvastatin (Statin) | Bempedoic Acid (ACL Inhibitor) | PCSK9 Inhibitor (mAb) |
| Primary Mechanism | Inhibition of Cholesterol Synthesis | Inhibition of Cholesterol Synthesis (Upstream) | Enhanced LDL Clearance (via LDLR) |
| Typical Mouse Dosage | 10–20 mg/kg/day (Oral) | 30 mg/kg/day (Oral) | 10 mg/kg (SC/IV, weekly)* |
| LDL-C Reduction | ~30–40% (Variable in mice) | ~18–25% (Monotherapy) | ~50–60% (High efficacy) |
| Plaque Reduction | Moderate (Stabilizes plaque) | Moderate | High (Rapid regression potential) |
| Anti-Inflammatory | Yes (Pleiotropic effects) | Yes (AMPK activation) | Indirect (via lipid lowering) |
| Key Limitation | Induces compensatory PCSK9 increase | Prodrug requires hepatic ACSVL1 activation | Species Specificity: Human mAbs may not bind mouse PCSK9. |
Critical Note on PCSK9 Antibodies: Human monoclonal antibodies (e.g., Evolocumab) often have poor cross-reactivity with murine PCSK9. For preclinical studies in mice, you must use a surrogate anti-mouse PCSK9 antibody or a humanized liver mouse model to see the ~60% reduction cited above [1].
Detailed Experimental Protocol
This protocol establishes a self-validating system to measure lipid lowering and anti-atherosclerotic efficacy.
A. Model Selection & Diet
-
Subject: Male ApoE knockout mice (ApoE-/-), age 8 weeks.
-
Induction Diet: Western Diet (0.15–0.2% Cholesterol, 21% Fat). Note: Do not use standard chow; statins are ineffective in mice on chow due to rapid clearance.
-
Group Size: N=10–12 per group (required for statistical power in plaque morphometry).
B. Drug Preparation & Dosing
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose.
-
Atorvastatin Group:
-
Bempedoic Acid Group:
-
PCSK9 Inhibitor Group:
C. Experimental Timeline
Figure 2: Preclinical Workflow for Atherosclerosis Inhibition
Caption: 14-week workflow. Western Diet induction precedes drug treatment by 1 week to establish hyperlipidemia.
Critical Readouts & Methodologies
To ensure data integrity, use these specific assays:
Plasma Lipid Profiling (The "Self-Check")
-
Timing: Blood must be collected after a 4–6 hour fast.
-
Method: Colorimetric enzymatic assays for Total Cholesterol (TC) and Triglycerides (TG).
-
Advanced Validation (FPLC): Do not rely solely on TC. You must perform FPLC (Fast Protein Liquid Chromatography) on pooled plasma to demonstrate that the cholesterol reduction is specifically in the VLDL/LDL fraction, not HDL. Statins in mice may sometimes lower HDL, which is a confounding variable without FPLC.
Atherosclerotic Plaque Quantification
-
Tissue: Aortic root (sinus) and whole aorta (en face).
-
Staining: Oil Red O (lipid burden) and CD68 Immunofluorescence (macrophage/inflammation).
-
Metric: Lesion area as a percentage of total surface area.
Liver Safety Markers
-
ALT/AST: Essential for Bempedoic Acid and Statins to rule out hepatotoxicity.
-
Hepatic Lipid Content: Extract liver lipids (Folch method) to ensure the drug isn't causing fatty liver (steatosis) while clearing plasma lipids.
Expert Insights & Troubleshooting
The "Statin Resistance" Phenomenon in Mice: Unlike humans, mice upregulate HMG-CoA reductase and PCSK9 aggressively in response to statins [2].
-
Solution: If 10 mg/kg Atorvastatin shows weak LDL lowering, do not increase the dose indefinitely (toxicity risk). Instead, measure hepatic SREBP2 and PCSK9 mRNA . An increase confirms the drug is hitting the target (HMGCR inhibition) but is being masked by compensatory clearance pathways. This validates the mechanism even if phenotypic LDL reduction is modest.
Bempedoic Acid Specificity: Bempedoic acid is a prodrug activated by ACSVL1 .
-
Validation: Ensure your mouse model expresses ACSVL1 in the liver. Mice generally do, but this enzyme is absent in skeletal muscle, which is why Bempedoic Acid causes less myopathy than statins. This is a key differentiation point to highlight in your discussion [3].
References
-
Comparison of PCSK9 Inhibitors and Statins
-
Statin Resistance in Mice
- Title: "Decreased plasma cholesterol and hypersensitivity to st
- Source:PNAS, 2005.
-
URL:[Link]
-
Bempedoic Acid Mechanism & Mouse Efficacy
- Title: "Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citr
- Source:Arteriosclerosis, Thrombosis, and Vascular Biology (
-
URL:[Link]
-
ApoE-/- Model Protocol
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of hCES1A Inhibition: A Comparative Guide to Optical Substrates
Executive Summary
The Challenge: Human Carboxylesterase 1A (hCES1A) is a dominant hepatic hydrolase critical for the metabolism of ester-containing prodrugs (e.g., oseltamivir, clopidogrel) and endogenous lipids. However, its activity often overlaps with hCES2 and other serine hydrolases in liver microsomes. Standard non-specific optical substrates like 4-Methylumbelliferyl Acetate (4-MUA) or p-Nitrophenyl Acetate (pNPA) frequently yield high background noise and false-negative inhibition data due to hydrolysis by non-target enzymes (hCES2, AChE).
The Solution: This guide validates hCES1A inhibition using D-Luciferin Methyl Ester (D-LME) , a bioluminescent substrate that exploits hCES1A’s unique structural preference for "small alcohol/large acyl" moieties. We compare this against the industry-standard 4-MUA to demonstrate superior specificity, signal-to-noise ratios, and kinetic fidelity.
Part 1: The Specificity Paradox (hCES1 vs. hCES2)
To validate an inhibitor, you must first validate your substrate. The primary source of experimental error in hCES1 assays is cross-reactivity with hCES2.
Structural Causality
-
hCES1A Architecture: The active site is characterized by a flexible "side door" and a preference for substrates with a small alcohol group (e.g., methyl, ethyl) and a bulky acyl group.
-
hCES2 Architecture: Conversely, hCES2 prefers a large alcohol group and a small acyl group due to conformational interference in its active pocket.[1]
Implication: Generic substrates like 4-MUA (which has a relatively small acyl group) are "promiscuous," processed by both isozymes. Using 4-MUA in human liver microsomes (HLM) measures total esterase activity, not hCES1A activity.
Mechanism of Action: Coupled Bioluminescence vs. Direct Fluorescence
Figure 1: Mechanistic comparison. 4-MUA yields a direct signal but lacks isoform specificity. D-LME requires a coupled luciferase reaction but exploits hCES1's specific demethylation capability.
Part 2: Comparative Performance Analysis
| Feature | 4-Methylumbelliferyl Acetate (4-MUA) | D-Luciferin Methyl Ester (D-LME) |
| Detection Mode | Fluorescence (Ex 365nm / Em 450nm) | Bioluminescence (Glow kinetics) |
| Isoform Specificity | Low. Hydrolyzed by hCES1, hCES2, and AChE. | High. Methyl ester is sterically favored by hCES1. |
| Sensitivity | Moderate. High background in HLM. | Ultra-High. Minimal background luminescence. |
| Inhibitor Validation | Prone to "False Floors" (residual activity from CES2). | Clean |
| Throughput | High (Direct read). | Moderate (Requires coupled reagent addition). |
| Cost | Low.[2][3] | Moderate/High. |
Part 3: Validated Experimental Protocol
This protocol uses Benzil (a highly specific hCES1 inhibitor) to validate the substrate's performance.
Materials
-
Enzyme Source: Recombinant hCES1A (preferred for purity) or Human Liver Microsomes (HLM).
-
Substrates:
-
Generic: 4-MUA (100 mM stock in DMSO).
-
Specific: D-LME (10 mM stock in DMSO).
-
-
Inhibitors:
-
Test Inhibitor: Benzil (Specific hCES1 inhibitor).
-
Control Inhibitor: BNPP (Bis-p-nitrophenyl phosphate, broad-spectrum).
-
-
Detection Reagent: Firefly Luciferase detection mix (containing ATP/Mg2+) for the D-LME arm.
Workflow Diagram
Figure 2: Parallel workflow for validating hCES1 inhibition. Note the "Stop" step is required for 4-MUA to stabilize the signal, whereas D-LME uses a "Glow" type endpoint.
Step-by-Step Methodology
-
Enzyme Prep: Dilute HLM to 0.1 mg/mL or recombinant hCES1 to 5 µg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Crucial: Avoid Tris buffers as they can contain esterase contaminants or affect pH stability.
-
Inhibitor Incubation: Add Benzil (0.1 nM to 100 µM) to the enzyme. Keep DMSO concentration <1% to prevent solvent-induced inhibition. Incubate for 10 minutes at 37°C.
-
Substrate Addition:
-
4-MUA Arm: Add to final conc. of
(approx. 100 µM). -
D-LME Arm: Add to final conc. of 2-5 µM. Note: D-LME requires lower concentrations due to higher sensitivity.
-
-
Readout:
-
For 4-MUA: Measure kinetics or endpoint fluorescence.
-
For D-LME: Add equal volume of Luciferase Detection Reagent. Incubate 5 mins (room temp) to stabilize the glow signal, then read luminescence.
-
Part 4: Data Interpretation & Validation Criteria
To confirm valid hCES1A inhibition, your data must meet the following criteria:
The "Floor" Effect (Specificity Check)
-
Generic Substrate (4-MUA): When using HLM, maximal inhibition by Benzil often plateaus at ~20-30% remaining activity. This "floor" represents hCES2 activity, which Benzil does not inhibit.
-
Specific Substrate (D-LME): Benzil should drive the signal down to <5% of control (near baseline). This confirms the signal is derived almost exclusively from hCES1.
Shift
The
-
If the
values differ significantly between substrates (after correcting for ), it suggests one substrate has a non-competitive binding mode or is interacting with a different site (e.g., the "Z-site" vs. active site).
Z-Factor Calculation
For high-throughput screening (HTS) validation:
-
Target:
. -
Expectation: D-LME typically yields a higher
(0.7-0.8) compared to 4-MUA (0.4-0.6) due to the lack of autofluorescence background from biological samples.
Part 5: Troubleshooting & Optimization
-
Issue: High Background in D-LME Assay.
-
Cause: Free luciferin contamination in the ester stock or non-enzymatic hydrolysis.
-
Fix: Aliquot D-LME stocks immediately; store at -80°C. Perform a "No Enzyme" control to subtract spontaneous hydrolysis.
-
-
Issue: Benzil Inefficacy.
-
Cause: Benzil is poorly soluble in aqueous buffer.
-
Fix: Ensure pre-dissolution in DMSO and rapid mixing. Verify concentration by absorbance if possible.
-
-
Issue: Signal Drift.
-
Cause: hCES1 is sensitive to temperature fluctuations.
-
Fix: Use a temperature-controlled plate reader at exactly 37°C.
-
References
-
Imai, T., et al. (2006). "Human carboxylesterase isozymes: catalytic properties and rational drug design." Drug Metabolism and Pharmacokinetics.
-
Wang, J., et al. (2011). "Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases." Chemical Communications.[4]
-
Hosokawa, M. (2008). "Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs." Molecules.
-
Cyprotex/Evotec. (n.d.). "Carboxylesterase Inhibition Assay Protocol." Evotec ADME Guide.
-
AAT Bioquest. (2020). "D-Luciferin methyl ester Product Information." AAT Bioquest.
Sources
- 1. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lasercomponents.com [lasercomponents.com]
- 3. Optical Substrate Material Selection Guide [shalomeo.com]
- 4. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Pancreatic lipase/Carboxylesterase 1-IN-1
Executive Risk Assessment
Compound Identity: Pancreatic lipase/Carboxylesterase 1-IN-1 (Dual Inhibitor) Potency: High. IC₅₀ = 0.055 µM (hCES1A) / 2.13 µM (Pancreatic Lipase) [1].[1][2]
The "Why" Behind the Protocol: Standard laboratory safety often treats all white powders as generic "irritants." This is insufficient for Pancreatic lipase/Carboxylesterase 1-IN-1 .[3] This compound is a nanomolar-potency inhibitor of Carboxylesterase 1 (CES1).
-
Physiological Impact: CES1 is the primary liver enzyme responsible for metabolizing distinct drug classes, including methylphenidate (ADHD), clopidogrel (antiplatelet), and oseltamivir (antiviral) [2].
-
The Hidden Danger: Accidental exposure does not just cause local irritation; it can systemically inhibit your liver's ability to metabolize other medications you may be taking, leading to Drug-Drug Interactions (DDI) within your own body.
-
The Vector: This compound is almost exclusively solubilized in DMSO for biological assays. DMSO is a permeation enhancer, effectively carrying the dissolved inhibitor through nitrile gloves and skin directly into the bloodstream.
Personal Protective Equipment (PPE) Matrix
This protocol distinguishes between the Solid State (inhalation/dust risk) and the Solubilized State (transdermal risk).
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solubilized State (DMSO/Ethanol Stock) | Technical Rationale |
| Respiratory | Engineering Control: Chemical Fume Hood (Certified). PPE: N95 or P100 Respirator if hood sash >18". | Engineering Control: Fume Hood or Biosafety Cabinet. | Enzymes and inhibitors are potent respiratory sensitizers (H334). Inhalation can trigger irreversible asthma-like symptoms [3]. |
| Dermal (Hands) | Double Nitrile Gloves (Standard 4-5 mil). Technique: Change outer pair immediately after weighing. | Laminate/Barrier Gloves (e.g., Silver Shield™) OR Double Nitrile with immediate change protocol. | DMSO permeates standard nitrile in <5 minutes. A dissolved inhibitor bypasses the skin barrier. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Chemical Splash Goggles + Face Shield (if >10mL). | Safety glasses do not seal against aerosols or splashes. |
| Body | Lab Coat (Buttoned, long sleeve). | Lab Coat + Impervious Apron (Tyvek/PVC). | Cotton lab coats absorb DMSO, holding the toxin against the skin. |
Operational Workflow & Protocols
Phase A: Retrieval and Weighing (Solid State)
Objective: Prevent aerosolization and static dispersion.
-
Equilibration: Remove the vial from -80°C storage. Allow it to reach room temperature inside a desiccator before opening.
-
Reasoning: Opening a cold vial causes condensation. Moisture hydrolyzes esters and causes powders to clump, increasing static and handling difficulty.
-
-
Static Control: Use an ionizing fan or anti-static gun on the vial and spatula.
-
Reasoning: Milligram quantities of organic inhibitors are prone to static "jumping," creating invisible surface contamination.
-
-
The "Closed Transfer" Rule: Weighing boats should be avoided if possible. Weigh directly into the final solubilization vial to eliminate a transfer step.
Phase B: Solubilization (The Critical Risk Point)
Objective: Contain the DMSO vector.
-
Solvent Choice: Typically DMSO (up to 25 mg/mL) [1].
-
Technique: Add solvent slowly down the side of the vial. Do not vortex with an open cap.
-
Glove Protocol (The "Spot Check"):
-
If a drop of DMSO/Inhibitor solution touches your glove, DO NOT WIPE IT.
-
IMMEDIATELY remove the glove, wash hands with soap and water, and re-glove.
-
Why? Wiping forces the solvent into the glove pores. Permeation is rapid.
-
Phase C: Waste Disposal
Objective: Total destruction.
-
Liquids: Collect all DMSO waste containing the inhibitor in a dedicated "High Potency/Toxic" solvent stream. Do not mix with general organic wash solvents (acetone/ethanol) to prevent volume dilution that complicates incineration.
-
Solids: Vials, pipette tips, and gloves must be bagged as Hazardous Chemical Waste (not biohazard, unless mixed with cells) and tagged for Incineration .
-
Deactivation: Treat surface spills with 10% bleach (sodium hypochlorite) followed by ethanol. The high pH and oxidation help hydrolyze the ester bonds of the inhibitor, deactivating it.
Visualizing the Safety Logic
The following diagram illustrates the critical decision points and barrier layers required for this workflow.
Figure 1: Operational workflow emphasizing the "Red Zone" steps (Weighing and Solubilization) where exposure risk is highest due to aerosolization and DMSO permeation.
References
-
National Institutes of Health (NIH). (2018). Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. PubMed Central. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
